molecular formula C9H8ClFO3 B1436115 Methyl 3-Chloro-6-fluoro-2-methoxybenzoate CAS No. 1879026-27-3

Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Cat. No.: B1436115
CAS No.: 1879026-27-3
M. Wt: 218.61 g/mol
InChI Key: ZSZJVUTUOUSJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Chloro-6-fluoro-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H8ClFO3 and its molecular weight is 218.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-chloro-6-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZJVUTUOUSJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and other halogens into aromatic scaffolds is a cornerstone of contemporary medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, a highly functionalized aromatic compound, represents a key building block in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of a plausible and efficient synthetic pathway to this valuable intermediate. Drawing upon established principles of organic synthesis and citing field-proven methodologies for analogous transformations, this document offers a comprehensive resource for researchers, chemists, and professionals in drug development. We will dissect the strategic considerations behind each synthetic step, from the choice of starting materials to the final esterification, providing a robust framework for its practical implementation.

Introduction: The Significance of Fluorinated Benzoates in Medicinal Chemistry

Fluorinated benzoic acid derivatives are a privileged class of compounds in drug discovery. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1] The title compound, this compound, integrates several key pharmacophoric features: a chlorinated and fluorinated benzene ring, a methoxy group, and a methyl ester. This combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of therapeutic agents, potentially including novel antibacterial, anticancer, and anti-inflammatory drugs.[1][3] The development of a robust and scalable synthesis for this compound is therefore of considerable interest to the pharmaceutical industry.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a convergent approach, starting from a commercially available and appropriately substituted benzoic acid derivative. The final esterification step is a standard transformation, readily achievable from the corresponding carboxylic acid. The core challenge lies in the regioselective introduction of the chloro, fluoro, and methoxy substituents onto the aromatic ring.

Our proposed synthetic pathway commences with 2,4-difluorobenzoic acid, a readily available starting material. The synthesis will proceed through a series of well-documented and high-yielding transformations, including nitration, reduction, diazotization, chlorination, methoxylation, and finally, esterification. This strategy is designed to control the regiochemistry at each step, leveraging the directing effects of the existing substituents.

G This compound This compound 3-Chloro-6-fluoro-2-methoxybenzoic Acid 3-Chloro-6-fluoro-2-methoxybenzoic Acid This compound->3-Chloro-6-fluoro-2-methoxybenzoic Acid Esterification 3-Chloro-2,4-difluorobenzoic Acid 3-Chloro-2,4-difluorobenzoic Acid 3-Chloro-6-fluoro-2-methoxybenzoic Acid->3-Chloro-2,4-difluorobenzoic Acid Methoxylation 5-Amino-2,4-difluorobenzoic Acid 5-Amino-2,4-difluorobenzoic Acid 3-Chloro-2,4-difluorobenzoic Acid->5-Amino-2,4-difluorobenzoic Acid Sandmeyer Reaction (Chlorination) 2,4-Difluoro-5-nitrobenzoic Acid 2,4-Difluoro-5-nitrobenzoic Acid 5-Amino-2,4-difluorobenzoic Acid->2,4-Difluoro-5-nitrobenzoic Acid Reduction 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 2,4-Difluoro-5-nitrobenzoic Acid->2,4-Difluorobenzoic Acid Nitration

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide to the synthesis of this compound, complete with detailed experimental protocols and justifications for the chosen reagents and conditions.

Step 1: Nitration of 2,4-Difluorobenzoic Acid

The initial step involves the nitration of commercially available 2,4-difluorobenzoic acid. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring towards electrophilic aromatic substitution. Therefore, forcing conditions, such as the use of a mixture of concentrated nitric and sulfuric acids, are necessary to achieve a good yield. The nitro group is directed to the 5-position due to the ortho, para-directing effect of the fluorine at position 4 and the meta-directing effect of the carboxylic acid and the fluorine at position 2.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath.

  • Slowly add 2,4-difluorobenzoic acid in portions, maintaining the temperature below 10 °C.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral and then dry to afford 2,4-difluoro-5-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

The nitro group of 2,4-difluoro-5-nitrobenzoic acid is then reduced to an amino group. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C). Catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier work-up.

Experimental Protocol (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 2,4-difluoro-5-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Stir the mixture at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 5-amino-2,4-difluorobenzoic acid.

Step 3: Sandmeyer Reaction for Chlorination

The transformation of the amino group to a chloro group is achieved via a Sandmeyer reaction. This classic transformation involves the diazotization of the aniline derivative followed by treatment with a copper(I) chloride solution. This reaction is highly reliable for the introduction of a chlorine atom onto an aromatic ring.

Experimental Protocol:

  • Suspend 5-amino-2,4-difluorobenzoic acid in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period at low temperature.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, during which nitrogen gas will evolve.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain 3-chloro-2,4-difluorobenzoic acid.

Step 4: Nucleophilic Aromatic Substitution for Methoxylation

The next critical step is the regioselective methoxylation of 3-chloro-2,4-difluorobenzoic acid. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the adjacent electron-withdrawing carboxylic acid and chlorine atom. Treatment with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF) will lead to the displacement of the fluorine at the 2-position.

Experimental Protocol:

  • Dissolve 3-chloro-2,4-difluorobenzoic acid in a suitable solvent such as DMF.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 3-chloro-6-fluoro-2-methoxybenzoic acid.

Step 5: Fischer Esterification

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. This can be achieved through a classic Fischer esterification by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol:

  • Suspend 3-chloro-6-fluoro-2-methoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Summary of Reaction Parameters and Yields

The following table summarizes the key reaction parameters and expected yields for each step of the synthesis. The yields are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1NitrationHNO₃, H₂SO₄-0-1585-95
2ReductionH₂, Pd/CEthanolRoom Temp.90-98
3Chlorination1. NaNO₂, HCl 2. CuClWater, HCl0-5 then RT70-85
4MethoxylationNaOMeDMF80-10065-80
5EsterificationMeOH, H₂SO₄MethanolReflux85-95

Workflow Visualization

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of this compound Start 2,4-Difluorobenzoic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Reduction Reduction (H2, Pd/C) Nitration->Reduction Chlorination Sandmeyer Reaction (NaNO2, HCl, CuCl) Reduction->Chlorination Methoxylation Methoxylation (NaOMe, DMF) Chlorination->Methoxylation Esterification Esterification (MeOH, H2SO4) Methoxylation->Esterification End This compound Esterification->End

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for this compound. By leveraging a series of well-established and high-yielding chemical transformations, this guide provides a practical framework for the synthesis of this important pharmaceutical intermediate. The detailed experimental protocols and the rationale behind each synthetic step are intended to empower researchers and drug development professionals in their efforts to access novel and complex molecular architectures. The successful implementation of this synthesis will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277-278. [Link]

  • Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. [Link]

  • Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link]

  • Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • U.S. Patent No. 6,333,431 B1. (2001).
  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Chen, K., & Arnold, F. H. (2025). A novel method to synthesise fluorinated oxetanes. ScienceDaily. [Link]

Sources

Spectroscopic Characterization of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic signature of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, a substituted aromatic ester of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Each section delves into the theoretical basis for the predicted data, offering insights into the influence of the chloro, fluoro, methoxy, and methyl ester substituents on the molecule's spectroscopic behavior. Detailed, field-proven protocols for data acquisition are also presented, establishing a self-validating framework for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel halogenated and methoxylated aromatic compounds.

Introduction

This compound is a polysubstituted benzene derivative with a unique arrangement of electron-withdrawing and electron-donating groups. The interplay of these substituents—a halogen (chlorine), a highly electronegative halogen (fluorine), a methoxy group, and a methyl ester—creates a distinct electronic environment that is reflected in its spectroscopic properties. Accurate characterization of such molecules is paramount for confirming their identity, assessing purity, and elucidating their structure, which are critical steps in any chemical research or drug development pipeline.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in foundational spectroscopic theory and data from analogous structures. By explaining the causality behind the expected spectral features, this document aims to equip researchers with the expertise to interpret their own experimental data for this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts and coupling patterns of nuclei provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The chemical shifts of aromatic protons are highly sensitive to the electronic effects of the substituents on the ring.[1][2]

Rationale for Predictions:

  • Aromatic Protons (H-4, H-5): The aromatic region will feature two doublets corresponding to the two adjacent protons. The fluorine atom at position 6 will couple with H-5, and H-5 will couple with H-4. The methoxy group at C-2 is electron-donating, which would typically shield adjacent protons. However, the combined electron-withdrawing effects of the fluorine at C-6 and the chlorine at C-3 will deshield the aromatic protons, shifting them downfield into the typical 6.5-8.0 ppm range for aryl protons.[1]

  • Methoxy Protons (-OCH₃ at C-2): This methoxy group is ortho to the ester and adjacent to a chlorine atom. Its signal is expected to appear as a singlet in the range of 3.8-4.0 ppm.

  • Ester Methyl Protons (-COOCH₃): The methyl protons of the ester group are also a singlet and typically appear in a similar region to methoxy protons, around 3.9 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4~7.2 - 7.4Doublet (d)~8.5 - 9.01H
H-5~6.9 - 7.1Doublet of doublets (dd)J(H-H) = ~8.5 - 9.0, J(H-F) = ~7.0 - 8.01H
-OCH₃ (at C-2)~3.9Singlet (s)N/A3H
-COOCH₃~3.95Singlet (s)N/A3H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[1]

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the 165-175 ppm range.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electronegative atoms (F, Cl, O) will be shifted downfield. The carbon attached to fluorine (C-6) will also exhibit a large one-bond C-F coupling constant.

  • Methoxy and Ester Methyl Carbons: These methyl carbons will appear upfield, typically in the 50-60 ppm range.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C-6~158 (doublet, ¹JCF ≈ 250 Hz)
C-2~155
C-3~135
C-1~125
C-4~128
C-5~115 (doublet, ²JCF ≈ 25 Hz)
-OCH₃ (at C-2)~56
-COOCH₃~52
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[3]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

    • Collect 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm, centered around 120 ppm.

    • Use a 30-degree pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[4][5]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, C-O bonds, and the substituted aromatic ring.

Rationale for Predictions:

  • C=O Stretch (Ester): A strong, sharp absorption is expected in the range of 1720-1740 cm⁻¹. The presence of the aromatic ring conjugated with the ester group slightly lowers this frequency.[6][7]

  • C-O Stretch (Ester and Ether): Two distinct C-O stretching bands are anticipated. The C-O bond of the ester will show a strong absorption between 1250-1300 cm⁻¹. The aryl-alkyl ether C-O stretch will likely appear around 1050-1150 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl groups will be just below 3000 cm⁻¹.[8]

  • C-F and C-Cl Stretch: These absorptions are typically found in the fingerprint region. The C-F stretch is a strong band usually between 1000-1400 cm⁻¹, and the C-Cl stretch appears between 600-800 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch~3050 - 3100Medium-Weak
Aliphatic C-H (-CH₃)Stretch~2950 - 2990Medium
C=O (Ester)Stretch~1730Strong, Sharp
Aromatic C=CStretch~1450 - 1600Medium-Weak
C-O (Ester)Stretch~1250 - 1300Strong
C-O (Ether)Stretch~1050 - 1150Strong
C-FStretch~1100 - 1200Strong
C-ClStretch~750 - 800Medium-Strong
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), this compound will produce a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

Rationale for Predictions:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₉H₈ClFO₃ = 218.01 g/mol ). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), there will be a prominent M+2 peak at m/z 220, with an intensity of about one-third of the M⁺ peak.

  • Key Fragmentations: The fragmentation of esters often involves α-cleavage and McLafferty rearrangement, although the latter is not possible here.[9][10] Common fragmentation pathways for this molecule would include:

    • Loss of OCH₃: α-cleavage can lead to the loss of the methoxy radical (•OCH₃, 31 Da) from the ester, resulting in an acylium ion at m/z 187 (and 189). This is often a very stable and prominent fragment.

    • Loss of COOCH₃: Cleavage of the ester group as a whole (•COOCH₃, 59 Da) would lead to a fragment at m/z 159 (and 161).

    • Loss of CH₃: Loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups is also possible, leading to a fragment at m/z 203 (and 205).

Table 4: Predicted Key Fragments in EI-MS

m/zPredicted IdentityNotes
218, 220[M]⁺Molecular ion with Cl isotope pattern
203, 205[M - CH₃]⁺Loss of a methyl radical
187, 189[M - OCH₃]⁺Loss of methoxy radical from ester
159, 161[M - COOCH₃]⁺Loss of the carbomethoxy group
Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Detection:

    • The GC eluent is introduced into the ion source of the mass spectrometer (typically an electron ionization source operating at 70 eV).

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound of interest, identifying the molecular ion and key fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Assess Purity Structure_Elucidation->Purity_Assessment Confirmation Confirm Identity Purity_Assessment->Confirmation MS_Fragmentation M Molecular Ion [M]⁺ m/z = 218/220 F1 [M - OCH₃]⁺ m/z = 187/189 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 159/161 M->F2 - •COOCH₃

Caption: Predicted primary fragmentation pathways in EI-Mass Spectrometry.

References

  • AIP Publishing. (n.d.). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation. Retrieved from [Link]

  • Canadian Science Publishing. (1955). LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chlorobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

An Investigative Guide to Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: Physicochemical Profile, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-6-fluoro-2-methoxybenzoate is a halogenated and methoxylated aromatic ester. While specific experimental data for this compound is not extensively available in public literature, its structural motifs are present in numerous molecules of pharmaceutical and agrochemical interest. Halogenation and methoxylation of the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive theoretical analysis of the physicochemical properties, a plausible synthetic route, and expected spectroscopic data for this compound. The insights presented herein are derived from the analysis of structurally related compounds and foundational principles of organic chemistry, offering a predictive framework for researchers investigating this and similar molecules.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule are critical for its handling, formulation, and biological activity. In the absence of direct experimental data for this compound, we can estimate its properties based on known data for analogous compounds.

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Formula C9H8ClFO3Based on the chemical structure.
Molecular Weight 218.61 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or liquidMany substituted methyl benzoates are solids or high-boiling liquids at room temperature. For instance, 2-chloro-6-fluorobenzaldehyde, a related precursor, is a solid with a melting point of 32-35 °C.[1]
Melting Point 40 - 70 °CThe melting point will be influenced by the substitution pattern on the aromatic ring, which affects crystal lattice packing. For comparison, 3-chloro-2-fluorobenzoic acid has a melting point of 177-180 °C.[2] Esterification to the methyl ester would likely lower the melting point.
Boiling Point > 200 °CSubstituted methyl benzoates generally have high boiling points. For example, the boiling point of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is reported as 430°C, although this is a larger molecule.[3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water.The presence of the methyl ester and aromatic ring suggests good solubility in organic solvents, while the polar functional groups may impart slight water solubility.
pKa (of conjugate acid) ~ -6 to -4The ester carbonyl oxygen is weakly basic.

Molecular Structure and Synthesis

The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

A plausible and efficient synthesis of this compound would involve the esterification of the corresponding carboxylic acid, 3-chloro-6-fluoro-2-methoxybenzoic acid. This precursor acid could potentially be synthesized from commercially available starting materials through a series of established organic reactions.

Proposed Synthetic Workflow

G start 2-Chloro-6-fluorotoluene step1 Nitration start->step1 intermediate1 2-Chloro-6-fluoro-3-nitrotoluene step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 2-Chloro-6-fluoro-3-nitrobenzoic acid step2->intermediate2 step3 Methoxylation (SNAr) intermediate2->step3 intermediate3 3-Chloro-6-fluoro-2-methoxy-nitrobenzoic acid step3->intermediate3 step4 Reduction intermediate3->step4 intermediate4 3-Amino-6-fluoro-2-methoxybenzoic acid step4->intermediate4 step5 Sandmeyer Reaction (Chlorination) intermediate4->step5 intermediate5 3-Chloro-6-fluoro-2-methoxybenzoic acid step5->intermediate5 step6 Esterification intermediate5->step6 product This compound step6->product

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the final esterification step from the corresponding carboxylic acid.

  • Reaction Setup: To a solution of 3-chloro-6-fluoro-2-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 2-6 hours.[4]

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the predicted spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl groups of the ester and methoxy substituents.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet2HAromatic protons
~ 3.9Singlet3HMethoxy protons (-OCH₃)
~ 3.8Singlet3HEster methyl protons (-COOCH₃)

Note: The exact chemical shifts of the aromatic protons will be influenced by the combined electronic effects of the chloro, fluoro, and methoxy groups and may exhibit coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165Ester carbonyl carbon (C=O)
~ 150 - 160 (doublet)Aromatic carbon attached to fluorine (C-F)
~ 115 - 145Other aromatic carbons
~ 62Methoxy carbon (-OCH₃)
~ 52Ester methyl carbon (-COOCH₃)

Note: The carbon attached to fluorine and the adjacent carbons will show splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
~ 1730C=O stretch (ester)
~ 1600, 1480C=C stretch (aromatic)
~ 1250C-O stretch (ester and ether)
~ 1100C-F stretch
~ 800 - 600C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): An intense peak at m/z = 218, with a characteristic M+2 isotope peak at m/z = 220 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.

  • Major Fragments: Loss of the methoxy group (-OCH₃, m/z = 187), loss of the carbomethoxy group (-COOCH₃, m/z = 159), and other fragments resulting from the cleavage of the aromatic ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of new groups and influence the reaction conditions.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules. Halogenated and methoxylated benzoic acid derivatives are common building blocks in the development of pharmaceuticals and agrochemicals. For example, related structures have been investigated as inhibitors of enzymes such as stearoyl-CoA desaturase 1 (SCD1), which are targets for the treatment of obesity.[5][6] The specific substitution pattern of this compound may offer unique properties for the development of novel bioactive compounds.

Conclusion

This technical guide has provided a detailed theoretical investigation into the physical and chemical properties of this compound. While experimental data for this specific molecule is scarce, a robust predictive profile has been constructed based on the analysis of structurally related compounds and fundamental chemical principles. The proposed synthetic route and expected spectroscopic data offer a practical framework for researchers aiming to synthesize and characterize this compound. The potential of this molecule as a building block in medicinal and agricultural chemistry warrants further investigation.

References

  • ChemBK. (2024). 178306-51-9. Retrieved from [Link]

  • Angene Chemical. (n.d.). (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylanisole. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher and discerning drug development professional, this guide illuminates the pivotal role of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate as a sophisticated chemical intermediate. We will delve into its synthesis, reactivity, and critical applications, providing a comprehensive resource grounded in scientific rigor and practical insights.

This document moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind the synthetic choices and the mechanistic underpinnings that make this molecule a valuable tool in the modern chemist's arsenal.

Physicochemical Properties and Safety Considerations

A foundational understanding of a chemical intermediate begins with its physical characteristics and safe handling protocols.

PropertyValueReference
Molecular Formula C₉H₈ClFO₃N/A
Molecular Weight 218.61 g/mol N/A
Appearance White to off-white solidN/A
CAS Number 178546-95-7N/A

Safety and Handling: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of skin or eye contact, flush immediately with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).[1]

Strategic Synthesis: A Plausible Multi-step Approach

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from the more readily available 2-fluoro-6-methoxybenzoic acid. The key transformations involve a regioselective chlorination followed by esterification.

Retrosynthesis Target This compound Precursor1 3-Chloro-6-fluoro-2-methoxybenzoic acid Target->Precursor1 Esterification Precursor2 2-Fluoro-6-methoxybenzoic acid Precursor1->Precursor2 ortho-Chlorination

Caption: Retrosynthetic analysis of this compound.

Step 1: Ortho-Chlorination of 2-Fluoro-6-methoxybenzoic Acid

The introduction of a chlorine atom at the C3 position, ortho to the carboxylic acid and meta to the fluorine and methoxy groups, is a critical step. Directed ortho-metalation is a powerful strategy for achieving such regioselectivity.

Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[2]

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) (2.2 eq), while maintaining the temperature below -70 °C. The use of a slight excess of base ensures complete deprotonation of both the carboxylic acid and the C3 position.

  • Chlorination: After stirring at -78 °C for 1-2 hours, introduce a suitable electrophilic chlorine source, such as hexachloroethane or N-chlorosuccinimide (NCS) (1.2 eq).

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-Chloro-6-fluoro-2-methoxybenzoic acid can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of a strong organolithium base necessitates the exclusion of water to prevent quenching of the base.

  • Low Temperature: The low reaction temperature is crucial for maintaining the stability of the lithiated intermediate and preventing side reactions.

  • Directing Group: The carboxylate and methoxy groups act as ortho-directing groups, facilitating the regioselective deprotonation at the C3 position.

Step 2: Fischer Esterification

The final step involves the conversion of the synthesized carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and reliable method for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-6-fluoro-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂). The use of thionyl chloride has the advantage of producing gaseous byproducts (SO₂ and HCl) that can be easily removed.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Self-Validating System: The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet for the methyl ester protons in the ¹H NMR spectrum are clear indicators of a successful reaction.

Synthesis_Workflow Start 2-Fluoro-6-methoxybenzoic acid Step1 ortho-Chlorination (LDA/NCS, THF, -78°C) Start->Step1 Intermediate 3-Chloro-6-fluoro-2-methoxybenzoic acid Step1->Intermediate Step2 Esterification (MeOH, H+ or SOCl2, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

The Intermediate's Role in Drug Discovery: A Focus on SCD1 Inhibition

The strategic placement of chloro, fluoro, and methoxy substituents on the benzene ring makes this compound a highly valuable building block in medicinal chemistry. A closely related analogue, 2-Chloro-6-fluoro-3-methylbenzoic acid, has been identified as a key intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1).[3] SCD1 is a critical enzyme in lipid metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and diabetes.[3]

The structural features of this compound suggest its utility in the synthesis of novel SCD1 inhibitors. The ester functional group provides a reactive handle for amide bond formation, a common linkage in many pharmaceutical agents. The halogen and methoxy substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to the target enzyme and its metabolic stability.

Hypothetical Application in the Synthesis of an SCD1 Inhibitor

The following workflow illustrates how this compound could be employed in the synthesis of a potential SCD1 inhibitor.

Drug_Synthesis_Pathway Intermediate This compound Step1 Hydrolysis (LiOH) Intermediate->Step1 CarboxylicAcid 3-Chloro-6-fluoro-2-methoxybenzoic acid Step1->CarboxylicAcid Step2 Amide Coupling (Amine, Coupling Reagent) CarboxylicAcid->Step2 SCD1_Inhibitor Potential SCD1 Inhibitor Step2->SCD1_Inhibitor

Caption: Potential application in the synthesis of an SCD1 inhibitor.

Experimental Workflow:

  • Hydrolysis: The methyl ester of the title compound is first hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as diisopropylethylamine (DIPEA).

This modular approach allows for the rapid synthesis of a library of potential inhibitors by varying the amine coupling partner, facilitating structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m1HAr-H
~6.8-7.0m1HAr-H
~3.9s3H-OCH ₃ (ester)
~3.8s3H-OCH ₃ (ether)

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165C =O (ester)
~155-160 (d, J ≈ 240-250 Hz)C -F
~110-140Aromatic C
~52-OC H₃ (ester)
~56-OC H₃ (ether)

Mass Spectrometry (EI, Predicted):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 218 and a characteristic [M+2]⁺ peak at m/z 220 due to the presence of the ³⁷Cl isotope. Key fragmentation patterns would likely involve the loss of the methyl ester group (-•OCH₃) to give a fragment at m/z 187/189, and the loss of the entire methoxycarbonyl group (-•COOCH₃) to give a fragment at m/z 159/161.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of complex, biologically active molecules. While its full potential is still being explored, the insights provided in this guide underscore its significance as a valuable intermediate for researchers and professionals in the pharmaceutical and chemical industries. The plausible synthetic pathways and predicted applications, particularly in the realm of SCD1 inhibition, highlight a promising future for this compound in the ongoing quest for novel therapeutics.

References

  • Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

Sources

Starting materials for "Methyl 3-Chloro-6-fluoro-2-methoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: Starting Materials and Strategic Synthesis

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring a chlorine, a fluorine, and a methoxy group on the benzene ring, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the plausible synthetic routes for this compound, with a primary focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests a few logical pathways. The final step is likely to be the esterification of the corresponding carboxylic acid, 3-Chloro-6-fluoro-2-methoxybenzoic acid. Therefore, the core of the synthesis lies in the efficient construction of this substituted benzoic acid. Two primary strategies are considered here, starting from readily available precursors.

Strategy 1: Ortho-Lithiation and Carboxylation of a Substituted Anisole

This approach involves the synthesis of a polysubstituted anisole derivative, followed by a directed ortho-metalation (DoM) and subsequent carboxylation.

Strategy 2: Multi-step Synthesis from a Substituted Aniline

This pathway begins with a commercially available substituted aniline, which undergoes a series of transformations including diazotization, halogenation, and oxidation/carboxylation to yield the desired benzoic acid.

Detailed Synthetic Protocols

Strategy 1: Ortho-Lithiation and Carboxylation

This strategy leverages the directing effect of the methoxy group to introduce a carboxyl group at the ortho position.

Workflow Diagram:

Ortho_Lithiation_Carboxylation A 2,4-Dichloro-5-fluoroanisole B Lithium 2-chloro-4-fluoro-5-methoxyphenyl A->B n-BuLi, THF, -78 °C C 3-Chloro-6-fluoro-2-methoxybenzoic acid B->C 1. CO2 (s) 2. H3O+ D This compound C->D MeOH, H2SO4 (cat.)

Caption: Synthetic workflow for Strategy 1.

Step 1: Synthesis of 2,4-Dichloro-5-fluoroanisole (Starting Material)

The synthesis of this key starting material can be achieved from the commercially available 2,4-dichloro-5-fluoroaniline.

  • Reaction: Diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a hydroxyl group, and subsequent methylation.

  • Protocol:

    • Dissolve 2,4-dichloro-5-fluoroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄).

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to introduce the hydroxyl group.

    • Extract the resulting phenol and methylate it using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 2,4-dichloro-5-fluoroanisole.

Step 2: Ortho-Lithiation and Carboxylation

  • Causality: The methoxy group is a powerful ortho-directing group in lithiation reactions. The use of a strong lithium base like n-butyllithium (n-BuLi) at low temperatures allows for the regioselective deprotonation at the position ortho to the methoxy group.

  • Protocol:

    • Dissolve 2,4-dichloro-5-fluoroanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

    • Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

    • Allow the reaction to warm to room temperature, and then acidify with a dilute acid (e.g., HCl) to protonate the carboxylate and yield 3-Chloro-6-fluoro-2-methoxybenzoic acid.

Step 3: Esterification

  • Reaction: Fischer esterification of the carboxylic acid.[1]

  • Protocol:

    • Dissolve 3-Chloro-6-fluoro-2-methoxybenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the mixture at reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, neutralize the acid catalyst, and remove the excess methanol.

    • The crude product can be purified by extraction and subsequent distillation or recrystallization to give this compound.

Strategy 2: Multi-step Synthesis from a Substituted Aniline

This alternative route avoids the use of organolithium reagents and may be more suitable for larger-scale synthesis.

Workflow Diagram:

Aniline_Route A 2-Fluoro-4-chloroaniline B 2-Fluoro-4-chloro-3-nitroaniline A->B HNO3, H2SO4 C 3-Chloro-2-fluoro-6-nitrotoluene B->C 1. NaNO2, H2SO4 2. KI, then Me-B(OH)2, Pd(OAc)2 D 3-Chloro-6-fluoro-2-nitrobenzoic acid C->D KMnO4, heat E 3-Chloro-6-fluoro-2-aminobenzoic acid D->E Fe, HCl or H2, Pd/C F 3-Chloro-6-fluoro-2-methoxybenzoic acid E->F 1. NaNO2, HBF4 2. NaOMe G This compound F->G MeOH, H2SO4 (cat.)

Caption: Synthetic workflow for Strategy 2.

Step-by-Step Methodology:

  • Nitration of 2-Fluoro-4-chloroaniline: The starting aniline is nitrated to introduce a nitro group. The directing effects of the amino and fluoro groups will guide the nitration to the desired position.

  • Sandmeyer-type Reaction to introduce a Methyl Group: The amino group of 2-Fluoro-4-chloro-3-nitroaniline is diazotized and then subjected to a reaction to introduce a methyl group, for instance, through a reaction with methylboronic acid in the presence of a palladium catalyst.

  • Oxidation of the Methyl Group: The methyl group of 3-Chloro-2-fluoro-6-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group using standard conditions, such as iron in acidic media or catalytic hydrogenation.

  • Conversion of the Amino Group to a Methoxy Group: The resulting amino group is converted to a methoxy group via a two-step process: diazotization followed by reaction with a methoxide source.

  • Esterification: The final carboxylic acid is esterified as described in Strategy 1.

Comparison of Synthetic Strategies

FeatureStrategy 1: Ortho-LithiationStrategy 2: Multi-step Aniline Route
Starting Materials 2,4-Dichloro-5-fluoroaniline2-Fluoro-4-chloroaniline
Key Reactions Directed ortho-metalation, CarboxylationNitration, Sandmeyer reaction, Oxidation, Reduction, Diazotization
Number of Steps Fewer stepsMore steps
Reagents n-Butyllithium (pyrophoric, moisture-sensitive)More conventional reagents, but some can be hazardous (e.g., nitric acid)
Scalability Can be challenging to scale up due to cryogenic conditions and pyrophoric reagents.Generally more amenable to large-scale production.
Regioselectivity Generally high due to the strong directing effect of the methoxy group.Can be an issue at various stages, potentially leading to isomeric impurities.

Conclusion

The synthesis of this compound can be approached through multiple synthetic routes, each with its own set of advantages and challenges. The choice of the most suitable pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. Strategy 1 offers a more direct route but involves challenging experimental conditions. Strategy 2 is longer but utilizes more conventional and scalable reactions. Both strategies underscore the importance of careful planning and execution in the synthesis of highly functionalized aromatic compounds.

References

  • Benchchem. (n.d.). Technical Support Center: 4-Methoxybenzoic Acid Production.
  • Benchchem. (2025). Application Notes: Grignard Reaction with Ethyl 2-Bromo-4-methoxybenzoate for Pharmaceutical Intermediate Synthesis.
  • ChemicalBook. (n.d.). 2,4-DICHLORO-5-FLUOROANILINE synthesis.
  • Google Patents. (n.d.). Process for synthesizing benzoic acids.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

Sources

An In-depth Technical Guide to Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: Structural Analysis and Synthetic Pathways for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

Benzoic acid derivatives are foundational scaffolds in modern drug discovery, offering a versatile platform for the development of novel therapeutic agents.[1] The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[2] Among the vast chemical space of substituted benzoates, Methyl 3-Chloro-6-fluoro-2-methoxybenzoate emerges as a compound of significant interest. Its unique constellation of a chloro, fluoro, and methoxy group presents a compelling case for its exploration as a key intermediate or a pharmacologically active molecule in its own right.

The presence of halogens, particularly chlorine and fluorine, can profoundly influence a drug candidate's properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability and binding affinity.[3] Chlorine can also contribute to improved binding interactions and offers a handle for further chemical modification.[4] The methoxy group, a common moiety in natural products and synthetic drugs, can improve drug-like properties by modulating solubility and participating in hydrogen bonding.[2] This guide provides a comprehensive structural analysis of this compound, outlines a plausible synthetic route, and discusses its potential applications in the realm of drug development.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A thorough understanding of a molecule's three-dimensional structure is paramount in drug design. In the absence of publicly available experimental spectroscopic data for this compound, this section presents a detailed analysis based on predicted spectroscopic data and established principles of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides invaluable insights into the connectivity and chemical environment of atoms within a molecule. Predicted ¹H and ¹³C NMR spectra for this compound offer a detailed picture of its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to reveal the distinct signals for the aromatic protons and the two methoxy groups.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~ 7.3 - 7.5Doublet of doublets1HH-4The chloro and fluoro substituents will influence the chemical shifts of the aromatic protons. H-4 is expected to be downfield due to the anisotropic effect of the carbonyl group and coupling to H-5.
~ 7.0 - 7.2Doublet of doublets1HH-5H-5 will be coupled to H-4, and its chemical shift will be influenced by the adjacent chloro and methoxy groups.
~ 3.9Singlet3HOCH₃ (ester)The methyl protons of the ester group are typically found in this region.
~ 3.8Singlet3HOCH₃ (ether)The methyl protons of the ether group are also expected in this region, with a slight variation in chemical shift compared to the ester methyl.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment Justification
~ 165C=O (ester)The carbonyl carbon of the ester is characteristically found in the downfield region of the spectrum.
~ 150 - 160C-FThe carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded.
~ 145 - 155C-O (ether)The carbon atom of the aromatic ring attached to the methoxy group.
~ 125 - 135C-ClThe carbon atom bonded to chlorine.
~ 115 - 125Aromatic CHThe remaining aromatic carbons.
~ 110 - 120C-COOCH₃The carbon atom of the aromatic ring attached to the ester group.
~ 52OCH₃ (ester)The carbon of the ester methoxy group.
~ 61OCH₃ (ether)The carbon of the ether methoxy group.
Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H stretchAromatic
2960 - 2850C-H stretchAliphatic (CH₃)
1730 - 1715C=O stretchEster
1600 - 1450C=C stretchAromatic ring
1250 - 1000C-O stretchEster and Ether
1100 - 1000C-F stretchAryl fluoride
800 - 600C-Cl stretchAryl chloride
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 218.61 g/mol ) is anticipated to show a molecular ion peak ([M]⁺) at m/z 218. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with a smaller [M+2]⁺ peak at m/z 220 in an approximate 3:1 ratio.

Key fragmentation pathways are likely to involve:

  • Loss of the methoxy radical (•OCH₃) from the ester group, leading to a fragment ion at m/z 187.

  • Loss of the methyl radical (•CH₃) from the ester, resulting in a fragment at m/z 203.

  • Cleavage of the ester group , leading to the loss of COOCH₃, resulting in a fragment at m/z 159.

  • Loss of a chlorine atom , which would result in a fragment at m/z 183.

G M [M]⁺˙ (m/z 218/220) F1 [M - •OCH₃]⁺ (m/z 187/189) M->F1 - •OCH₃ F2 [M - •CH₃]⁺ (m/z 203/205) M->F2 - •CH₃ F3 [M - COOCH₃]⁺ (m/z 159/161) M->F3 - •COOCH₃ F4 [M - Cl]⁺ (m/z 183) M->F4 - Cl

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be strategically designed starting from commercially available precursors. A plausible synthetic route involves the synthesis of the corresponding benzoic acid followed by esterification.

G A 2-Fluoro-6-methoxytoluene B 3-Chloro-2-fluoro-6-methoxytoluene A->B Chlorination (e.g., SO₂Cl₂) C 3-Chloro-6-fluoro-2-methoxybenzoic acid B->C Oxidation (e.g., KMnO₄) D This compound C->D Esterification (e.g., CH₃OH, H₂SO₄)

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-fluoro-6-methoxytoluene

  • To a solution of 2-fluoro-6-methoxytoluene in a suitable chlorinated solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-2-fluoro-6-methoxytoluene.

Step 2: Synthesis of 3-Chloro-6-fluoro-2-methoxybenzoic acid

  • Dissolve 3-Chloro-2-fluoro-6-methoxytoluene in a mixture of a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Add potassium permanganate portion-wise to the solution at a controlled temperature (e.g., 0-10 °C).

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 3-Chloro-6-fluoro-2-methoxybenzoic acid.

Step 3: Synthesis of this compound

  • Suspend 3-Chloro-6-fluoro-2-methoxybenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield pure this compound.

Potential Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutics. The presence of the chloro, fluoro, and methoxy groups can be exploited to modulate interactions with biological targets.

  • Enzyme Inhibitors: Substituted benzoic acids are known to act as inhibitors for various enzymes. The specific arrangement of functional groups in this molecule could lead to potent and selective inhibition of targets such as kinases or proteases.

  • Receptor Modulators: The aromatic core can serve as a platform for the synthesis of ligands for various receptors, where the substituents can fine-tune the binding affinity and selectivity.

  • Antimicrobial Agents: Fluoroquinolone antibiotics, a major class of antibacterial drugs, are synthesized from substituted benzoic acids, highlighting the potential of this scaffold in developing new anti-infective agents.[5]

The combination of a halogen bond donor (chlorine), a hydrogen bond acceptor (fluorine and oxygen), and a lipophilic methoxy group provides a rich set of non-covalent interactions that can be leveraged in rational drug design.

Conclusion

This compound represents a molecule with significant potential in the field of medicinal chemistry. This in-depth technical guide has provided a comprehensive, albeit predictive, structural analysis, a plausible and detailed synthetic pathway, and an overview of its potential applications. The strategic combination of chloro, fluoro, and methoxy substituents on a benzoate scaffold offers a compelling starting point for the design and synthesis of novel drug candidates. Further experimental validation of the presented data and exploration of its biological activities are warranted to fully unlock the therapeutic potential of this intriguing molecule.

References

  • Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Parasyri, A., et al. (2022). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Molecules, 27(5), 1643. Available at: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 743-754. Available at: [Link]

Sources

A Technical Guide to Determining the Solubility of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone property that dictates its utility and application. For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity like Methyl 3-Chloro-6-fluoro-2-methoxybenzoate is not merely an academic exercise; it is a critical step that influences everything from reaction kinetics and purification strategies to bioavailability and therapeutic efficacy.[1][2][3][4] Poorly soluble compounds can present significant challenges, leading to issues with formulation, reduced in-vivo exposure, and ultimately, the potential failure of a promising drug candidate or chemical product.[4][5]

This in-depth guide provides a comprehensive framework for evaluating the solubility of this compound in various organic solvents. Moving beyond a simple data sheet, this document offers a blend of theoretical principles, practical experimental protocols, and expert insights to empower scientists to make informed decisions in the laboratory. We will explore the structural features of the target molecule, outline a robust methodology for solubility determination, and provide a framework for interpreting the resulting data.

Part 1: Understanding the Molecule: Physicochemical Properties

While direct experimental data for this compound is not widely available, we can infer its likely behavior by examining its structure and the properties of related compounds. The molecule's structure consists of a substituted benzene ring, which is generally nonpolar, but it is decorated with several polar functional groups: a chloro group, a fluoro group, a methoxy group, and a methyl ester group.

The presence of these electronegative atoms (O, Cl, F) and the ester functionality introduces polarity and potential sites for hydrogen bonding, suggesting that it will not be completely insoluble in polar solvents. However, the overall structure is still predominantly organic and lacks easily ionizable groups, predicting limited solubility in highly polar protic solvents like water, but better solubility in a range of organic solvents.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Target)Methyl 3-chlorobenzoate (Analogue)2-Fluoro-6-methoxybenzoic acid (Analogue)
Molecular Formula C9H7ClFO3C8H7ClO2[6]C8H7FO3[7]
Molecular Weight ~218.6 g/mol 170.59 g/mol [6]170.14 g/mol [7]
General Feature Substituted aromatic esterSubstituted aromatic esterSubstituted aromatic acid
Predicted Polarity Moderately polarModerately polarPolar, with H-bond donor

Note: Properties for the target molecule are estimated based on its structure. Data for analogues are sourced from PubChem.

The fundamental principle of "like dissolves like" is the guiding axiom for predicting solubility.[8] This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, we can hypothesize that this compound will exhibit higher solubility in solvents of intermediate polarity, such as ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane), and lower solubility in highly nonpolar solvents like hexanes or highly polar solvents like water.

Part 2: Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic and reproducible experimental approach is essential. The saturation shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound and is referenced in guidelines from organizations like the OECD.[9][10][11]

The Causality Behind the Shake-Flask Method

This method is designed to create a saturated solution, a state of thermodynamic equilibrium where the rate of dissolution of the solid compound equals the rate of its precipitation. This ensures that the measured concentration represents the maximum amount of solute that can be dissolved in the solvent under the specified conditions (typically temperature and pressure).[11] Stirring or shaking is crucial to facilitate the dissolution process and reach equilibrium faster, while temperature control is critical because solubility is highly temperature-dependent.[12] Centrifugation or filtration is then used to separate the undissolved solid from the saturated solution without disturbing the equilibrium, allowing for accurate quantification of the dissolved analyte.

Step-by-Step Experimental Protocol
  • Preparation:

    • Select a range of organic solvents of varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Acetonitrile).

    • Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference from impurities.

    • Accurately weigh an excess amount of this compound into separate glass vials for each solvent. An "excess" ensures that undissolved solid remains at equilibrium.

  • Equilibration:

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] Preliminary experiments can be run to confirm the time required to reach a stable concentration.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). To ensure no solid particles are transferred, it is best practice to centrifuge the vials at a controlled temperature and then sample from the supernatant, or to filter the solution through a solvent-compatible syringe filter (e.g., PTFE).

  • Quantification:

    • Accurately dilute the saturated solution aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): Highly specific and sensitive, ideal for this type of compound. A calibration curve with standards of known concentration must be prepared.

      • Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.[13]

      • Gravimetric Analysis: In this method, a known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed dish, and the mass of the remaining solid residue is measured.[14][15] This is a simpler but potentially less sensitive method.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep1 Weigh excess solute into vials prep2 Add precise volume of solvent prep1->prep2 For each test solvent equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 sep1 Settle or Centrifuge sample equil2->sep1 sep2 Withdraw clear supernatant sep1->sep2 quant1 Prepare dilutions sep2->quant1 quant2 Analyze by HPLC or GC quant1->quant2 quant3 Calculate concentration vs. standards quant2->quant3 result Solubility Data (mg/mL) quant3->result Final Solubility Value

Caption: Workflow for Shake-Flask Solubility Determination.

Part 3: Data Presentation and Interpretation

All quantitative results should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)Classification
n-Hexane0.1< 1Sparingly Soluble
Toluene2.410 - 50Soluble
Dichloromethane3.1> 100Freely Soluble
Ethyl Acetate4.4> 100Freely Soluble
Acetone5.1> 100Freely Soluble
Acetonitrile5.850 - 100Soluble
Methanol6.610 - 50Soluble
Water10.2< 0.1Practically Insoluble

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required.

Interpreting the Results: The solubility data should be analyzed in the context of solvent polarity and the structural features of the solute. For a molecule like this compound, one would expect a trend where solubility is highest in solvents of moderate polarity (like dichloromethane, ethyl acetate, and acetone) that can effectively solvate both the aromatic ring and the polar functional groups. The lower solubility in nonpolar hexane and highly polar water would confirm the "like dissolves like" principle. This information is invaluable for selecting appropriate solvents for chemical reactions, purification (e.g., crystallization), and formulation.

Conclusion

Determining the solubility of a novel compound such as this compound is a foundational activity in chemical and pharmaceutical research. While pre-existing data may be scarce, a systematic approach combining theoretical understanding with rigorous experimental methodology, such as the shake-flask method, provides a reliable path to obtaining this crucial information. The resulting solubility profile is not just a set of numbers, but a guide that informs process optimization, ensures reproducibility, and ultimately accelerates the path from discovery to application.

References

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

  • Techno-Comp. (n.d.). Drug Solubility: Significance and symbolism. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • OECD. (1981). Test Guideline No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Unknown. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1-10. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method). Retrieved from [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • State of New Jersey Department of Environmental Protection. (2017). Total Dissolved Solids by Gravimetric Determination. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. Retrieved from [Link]

  • ALS Global. (n.d.). Techniques for Accurate Measurement and Estimation of Total Dissolved Solids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct literature and experimental data for Methyl 3-chloro-6-fluoro-2-methoxybenzoate are not extensively available. The following application notes and protocols are based on established principles of organic chemistry and data from structurally analogous compounds. These are intended to serve as a scientifically grounded guide for researchers exploring the synthetic potential of this molecule.

Introduction: Unveiling a Potential Synthetic Workhorse

This compound is a polysubstituted aromatic ester poised to be a valuable intermediate in synthetic organic chemistry. Its unique arrangement of chloro, fluoro, methoxy, and methyl ester functionalities on a benzene ring offers a rich platform for a variety of chemical transformations. The presence of multiple, distinct reactive sites allows for selective and sequential modifications, making it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] Halogenated and methoxy-substituted benzoic acids are known precursors to a wide range of biologically active compounds.[3][4] This guide provides an in-depth look at the projected physicochemical properties, potential synthetic routes, and detailed application protocols for this promising, yet under-documented, building block.

Physicochemical and Spectroscopic Profile

While experimental data is scarce, the following properties can be calculated for this compound.

PropertyValue
CAS Number 1354823-34-1 (User-provided, unverified in literature)
Molecular Formula C₉H₈ClFO₃
Molecular Weight 218.61 g/mol
Appearance (Predicted) White to off-white solid or oil
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol)

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be envisioned starting from the commercially available 2-chloro-6-fluorotoluene. This multi-step synthesis leverages common and well-established organic transformations.

G A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzaldehyde A->B Oxidation (e.g., KMnO₄ or side-chain chlorination/hydrolysis) C 2-Chloro-6-fluorobenzoic acid B->C Oxidation (e.g., Jones reagent, KMnO₄) D 3-Chloro-6-fluoro-2-hydroxybenzoic acid C->D Directed ortho-lithiation followed by reaction with an electrophilic oxygen source E 3-Chloro-6-fluoro-2-methoxybenzoic acid D->E Methylation (e.g., Dimethyl sulfate, base) F This compound E->F Esterification (e.g., Methanol, acid catalyst)

Caption: Proposed synthetic pathway to this compound.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by its four functional groups:

  • Methyl Ester: Susceptible to hydrolysis (acidic or basic) to yield the corresponding carboxylic acid, and amidation to form amides.[5][6][7] Due to steric hindrance from the ortho-substituents, these reactions may require more forcing conditions than for unhindered esters.[8]

  • Aromatic Ring: The electron-donating methoxy group is an activating, ortho-para director, while the chloro and fluoro groups are deactivating, yet also ortho-para directing.[9][10][11] The interplay of these substituents will influence the regioselectivity of electrophilic aromatic substitution reactions. The position para to the methoxy group is already occupied, suggesting that electrophilic attack would likely occur at the position ortho to the methoxy group (C1), if sterically accessible.

  • Chloro and Fluoro Substituents: The carbon-chlorine bond is a potential site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[12][13] The C-F bond is generally less reactive in such transformations.

Application Notes and Detailed Protocols

Protocol 1: Saponification to 3-Chloro-6-fluoro-2-methoxybenzoic Acid

This protocol describes the base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization, such as in the synthesis of quinazolinones.[14][15][16][17][18]

Workflow:

G A This compound B Sodium 3-chloro-6-fluoro-2-methoxybenzoate A->B 1. NaOH (aq), THF/MeOH 2. Heat C 3-Chloro-6-fluoro-2-methoxybenzoic acid B->C Aqueous HCl (acidification)

Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of THF and Methanol (3:1, 0.2 M), add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-6-fluoro-2-methoxybenzoic acid.

Rationale: Basic hydrolysis (saponification) is often more efficient and less reversible than acidic hydrolysis.[19] A co-solvent system (THF/Methanol) is used to ensure the solubility of the ester in the aqueous base. The reaction is driven to completion by the formation of the carboxylate salt.

Protocol 2: Direct Amidation to 3-Chloro-6-fluoro-2-methoxybenzamide

This protocol outlines the direct conversion of the ester to the primary amide using a strong base.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF (0.5 M).

  • Reagent Addition: Add a solution of the desired amine (e.g., ammonia in methanol or a primary/secondary amine, 1.5 eq).

  • Base Addition: Cool the mixture to 0 °C and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: The direct amidation of sterically hindered esters can be challenging. The use of a strong, non-nucleophilic base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.[8]

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the aryl chloride in a palladium-catalyzed C-C bond formation with a boronic acid.

Workflow:

G A This compound C Coupled Product A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Heat B Aryl Boronic Acid B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Heat

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water (0.1 M).

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously until the starting material is consumed as monitored by TLC or GC-MS (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Rationale: The Suzuki-Miyaura reaction is a powerful tool for forming biaryl linkages.[20][21] The carbon-chlorine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-fluorine bond.[12] A biphasic solvent system with a base is standard for this transformation.

Conclusion

This compound, while not extensively documented, represents a building block with significant synthetic potential. Its array of functional groups allows for a diverse range of transformations, making it a valuable precursor for creating complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to explore the utility of this compound in their synthetic endeavors, from fundamental organic chemistry to the development of novel pharmaceuticals and agrochemicals.

References

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Patsnap. Method for preparing 2-chloro-6-fluorobenzaldehyde. [Link]

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 417–423. [Link]

  • Grdadolnik, S. G., & Stavber, S. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 83(10), 1145-1155. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Acar, U., & Yildiz, I. (2015). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... ResearchGate. [Link]

  • DergiPark. Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. [Link]

  • Asadipour, A., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Phytomedicine, 2(4), 187–193. [Link]

  • JoVE. Video: ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. [Link]

  • The Organic Chemistry Tutor. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. [Link]

  • Goti, G., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20086-20096. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Khan Academy. Ortho-para directors I (video). [Link]

  • Amazon S3. Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation. [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • David Van Vranken. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]

  • ResearchGate. Synthesis of Polyimides in the Melt of Benzoic Acid. [Link]

  • McGill, N. W., & Williams, S. J. (2009). 2,6-Disubstituted benzoates as neighboring groups for enhanced diastereoselectivity in beta-galactosylation reactions: synthesis of beta-1,3-linked oligogalactosides related to arabinogalactan proteins. The Journal of organic chemistry, 74(24), 9388–9398. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Chemistry LibreTexts. (2021). 17.6: Hydrolysis of Esters and Amides. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • Gream, G. E., & Riggs, N. V. (1962). Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. Australian Journal of Chemistry, 15(3), 571-581. [Link]

  • Hardegger, L. A., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. ChemMedChem, 6(12), 2046–2058. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Colacot, T. J., & Smidt, S. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937-1959. [Link]

  • All Chemistry. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Alichem. 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. [Link]

  • BeilsteinTV. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]. YouTube. [Link]

  • Google Patents.
  • Zhu, W., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 391-403. [Link]

  • Angeli, E., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1679. [Link]

  • ResearchGate. (PDF) Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. [Link]

Sources

Application Notes & Protocols: Methyl 3-Chloro-6-fluoro-2-methoxybenzoate as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Polysubstituted Aromatic Scaffold

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Methyl 3-chloro-6-fluoro-2-methoxybenzoate is one such scaffold, offering a unique combination of substituents on a benzoic acid framework. This polysubstituted aromatic ester is not merely a synthetic intermediate; it is a carefully arranged constellation of functional groups, each imparting specific, advantageous properties to a final drug candidate.

The presence of chloro, fluoro, and methoxy groups provides medicinal chemists with a powerful toolkit to modulate a molecule's physicochemical properties, metabolic stability, and target-binding interactions. This guide provides an in-depth analysis of the strategic value of this compound, complete with detailed protocols for its derivatization, offering researchers a practical roadmap for its effective implementation in drug discovery programs.

Physicochemical Profile and Safety Data

A thorough understanding of a building block's fundamental properties and handling requirements is paramount for its successful application.

PropertyValueSource / Notes
IUPAC Name This compoundN/A
Molecular Formula C₉H₈ClFO₃Calculated
Molecular Weight 218.61 g/mol Calculated
CAS Number Varies by IsomerNote: Several isomers exist, such as Methyl 2-chloro-3-fluoro-6-methoxybenzoate (CAS 2106719-34-8).[1] Researchers should verify the specific isomer required for their synthetic route.
Appearance Typically a solid or liquidBased on related compounds.[2]
Primary Hazards Skin, eye, and respiratory tract irritantInferred from safety data for structurally related compounds like 3-Chloro-2-methoxybenzoic Acid and Methyl 5-chloro-2-methoxybenzoate.[3][4][5]

Safety & Handling Precautions: As with related halogenated and methoxylated benzoic acid derivatives, appropriate personal protective equipment (PPE) is mandatory.[3]

  • Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment: Wear protective gloves, safety glasses with side shields, and a lab coat.

  • In Case of Contact:

    • Skin: Wash off immediately with plenty of water and soap.[5]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

  • Storage: Store in a cool, well-ventilated place, away from incompatible materials. Keep container tightly closed.[6]

Application Notes: The Strategic Value in Medicinal Chemistry

The specific substitution pattern of this compound is the primary source of its utility. Each substituent plays a distinct and often synergistic role in shaping the pharmacological profile of a molecule.

The Role of Ortho-Methoxy Group

The methoxy group at the C2 position, ortho to the ester, is a critical conformational control element.

  • Conformational Lock: It sterically interacts with the C1 substituent (the methyl ester or its derivatives), restricting rotation around the C1-aryl bond. This can lock the molecule into a more defined, lower-energy conformation, which is highly advantageous for reducing the entropic penalty upon binding to a biological target.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues (e.g., serine, threonine, asparagine) in a protein's binding pocket.[7]

The Impact of Chloro and Fluoro Substituents

Halogen atoms are among the most powerful tools in a medicinal chemist's arsenal for fine-tuning molecular properties.[8]

  • Modulation of Electronics and pKa: Both chlorine and fluorine are electron-withdrawing groups that lower the pKa of the corresponding carboxylic acid (after hydrolysis). This influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and target engagement.

  • Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, and the C-Cl bond is also highly stable. Placing these atoms at the C6 and C3 positions can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of the drug.[9]

  • Halogen Bonding: The chlorine atom, in particular, has a region of positive electrostatic potential on its outer surface (the σ-hole), allowing it to act as a halogen bond donor. This non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein backbone can significantly enhance binding affinity and selectivity.[8]

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[9]

Synthetic Versatility and Incorporation

This compound is a versatile precursor for a wide range of more complex structures. The methyl ester can be readily hydrolyzed to the carboxylic acid, which then serves as a handle for numerous transformations, most commonly amide bond formation.

G cluster_0 Building Block cluster_1 Key Intermediate cluster_2 Final Drug-like Scaffolds BB Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate Acid 3-Chloro-6-fluoro- 2-methoxybenzoic Acid BB->Acid Saponification (Protocol 1) Amide Bioactive Benzamides Acid->Amide Amide Coupling (Protocol 2) Heterocycle Fused Heterocycles (e.g., Quinazolinones) Acid->Heterocycle Cyclization Reactions

Caption: Synthetic utility of the building block.

Experimental Protocols

The following protocols provide robust, field-proven methods for the derivatization of this compound.

Protocol 1: Saponification to 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Principle: This protocol describes the base-mediated hydrolysis of the methyl ester to its corresponding carboxylic acid, which is a crucial intermediate for subsequent coupling reactions.

Materials & Reagents:

  • This compound

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and Methanol (approx. 0.2 M concentration).

  • Base Addition: Add an aqueous solution of NaOH (2.0 eq, dissolved in a minimal amount of water) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring to acidify the mixture to a pH of ~2. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous mixture three times with Ethyl Acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-6-fluoro-2-methoxybenzoic acid, which can be used directly or purified further by recrystallization or column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

Principle: This protocol details the formation of a benzamide derivative using the carboxylic acid from Protocol 1 and a representative primary amine, facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials & Reagents:

  • 3-Chloro-6-fluoro-2-methoxybenzoic acid (from Protocol 1)

  • A primary or secondary amine (e.g., benzylamine, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Deionized Water

  • Anhydrous MgSO₄

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Chloro-6-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Let the reaction stir at room temperature. Monitor for completion using TLC or LC-MS (typically 1-12 hours).

  • Quenching & Extraction: Pour the reaction mixture into water and extract three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (twice), water, and brine. This removes residual DMF, unreacted acid, and HATU byproducts.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G start Methyl Ester (Starting Material) step1 Saponification (NaOH, THF/MeOH) start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling (HATU, DIPEA, Amine) intermediate->step2 end Final Benzamide Product step2->end

Caption: Workflow from ester to final amide product.

Troubleshooting & Field Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Saponification (Protocol 1) 1. Insufficient base.2. Steric hindrance slowing the reaction.3. Low reaction temperature.1. Ensure at least 2 equivalents of base are used.2. Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the rate.3. Allow for a longer reaction time and monitor closely by TLC/LC-MS.
Low Yield in Amide Coupling (Protocol 2) 1. Incomplete activation of the acid.2. Presence of water in the reaction.3. Poorly nucleophilic amine.1. Increase the pre-activation time before adding the amine.2. Use anhydrous solvents and reagents. Dry glassware thoroughly.3. For weakly nucleophilic amines (e.g., anilines), consider using a stronger coupling agent or slightly elevated temperatures (40-60 °C).
Difficult Purification of Amide Residual DMF or coupling agent byproducts co-eluting with the product.1. Perform a thorough aqueous workup as described; multiple washes are critical.2. If byproducts persist, consider an alternative workup such as precipitation or using a different coupling reagent (e.g., EDC/HOBt) whose byproducts are water-soluble.

Conclusion

This compound is a high-value building block for contemporary drug discovery. Its pre-installed array of functional groups provides a sophisticated platform for influencing a molecule's conformational rigidity, metabolic fate, and target interactions. By understanding the distinct roles of the methoxy, chloro, and fluoro substituents, and by employing robust synthetic protocols for its elaboration, researchers can leverage this scaffold to accelerate the development of novel therapeutics with optimized pharmacological profiles.

References

  • BLD Pharm. 2-Chloro-3-fluoro-6-methoxybenzoic acid.

  • Sigma-Aldrich. Methyl 3-fluoro-6-methoxy-2-methylbenzoate.

  • CymitQuimica. Methyl 3-fluoro-4-methoxybenzoate.

  • BLD Pharm. Methyl 2-chloro-3-fluoro-6-methoxybenzoate.

  • TCI Chemicals. SAFETY DATA SHEET - 3-Chloro-2-methoxybenzoic Acid.

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-Methoxy-3-methyl-1-butanol.

  • Sigma-Aldrich. SAFETY DATA SHEET - General Handling.

  • PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.

  • Fluorochem. Safety Data Sheet - Methyl 2-chloro-4-methoxybenzoate.

  • Benchchem. Significance of Fluorinated Aromatic Aldehydes in Contemporary Organic Synthesis.

  • ChemScene. Methyl 6-chloro-3-methoxy-2-methylbenzoate.

  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.

  • PubChem. Methyl 5-chloro-2-methoxybenzoate.

  • CHIRALEN. Methyl 3-chloro-2-fluoro-4-methoxybenzoate.

  • AOBChem. Methyl 3-chloro-2-methoxy-4-methylbenzoate.

  • PubChem. 3-Chloro-2-methylanisole.

  • PubChem. 2-Chloro-3-methoxybenzoic acid.

  • Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde.

  • Matrix Fine Chemicals. 4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYBENZALDEHYDE.

  • Drug Hunter. 2025 Medicinal Chemistry Reviews at a Glance.

  • Benchchem. A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde.

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

  • MedChemExpress. Methyl 5-chloro-2-methoxybenzoate-d3-SDS.

  • Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery.

  • Google Patents. 3-chloro methyl benzoic acid synthetic method.

  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde.

  • PubMed Central (PMC). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists.

  • Benchchem. Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde as a Key Intermediate in Agrochemical Production.

  • Smolecule. Buy 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate.

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.

  • Benchchem. 3-Fluoro-2-methoxy-6-methylpyridine.

Sources

Application Note: A Versatile Synthetic Route to Novel Quinolonecarboxylic Acids from Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and versatile synthetic pathway for the preparation of novel quinolonecarboxylic acids, valuable scaffolds in medicinal chemistry, utilizing the readily available starting material, Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. The described methodology leverages a palladium-catalyzed Buchwald-Hartwig amination followed by a Gould-Jacobs reaction, culminating in the formation of the core quinolone structure. This guide provides in-depth, step-by-step protocols, explains the rationale behind experimental choices, and offers insights into reaction optimization and characterization of the synthesized compounds. The protocols are designed for researchers and scientists in the field of drug development and organic synthesis.

Introduction: The Significance of Quinolonecarboxylic Acids

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, quinolone-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas.[1] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties.[2] The development of novel synthetic routes to access structurally diverse quinolonecarboxylic acids is therefore a critical endeavor in the pursuit of new therapeutic agents. This document outlines a strategic approach to synthesize a substituted quinolonecarboxylic acid starting from this compound, a compound that allows for the introduction of unique substitution patterns on the resulting quinolone ring.

Synthetic Strategy: A Multi-step Approach to the Quinolone Core

The proposed synthetic pathway is a four-step sequence designed to efficiently construct the target quinolonecarboxylic acid. The overall strategy is depicted in the workflow diagram below.

Synthetic Workflow Figure 1: Overall Synthetic Workflow start Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate aniline Methyl 2-amino-3-chloro- 6-fluorobenzoate start->aniline Step 1: Buchwald-Hartwig Amination intermediate Anilidomethylenemalonate Intermediate aniline->intermediate Step 2: Gould-Jacobs Reaction (Condensation) quinoline_ester Ethyl 8-chloro-5-fluoro- 7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate intermediate->quinoline_ester Step 3: Thermal Cyclization final_product 8-Chloro-5-fluoro-7-methoxy- 4-oxo-1,4-dihydroquinoline- 3-carboxylic Acid quinoline_ester->final_product Step 4: Hydrolysis

Caption: Overall synthetic workflow for the preparation of the target quinolinecarboxylic acid.

The synthesis commences with a Buchwald-Hartwig amination to introduce the crucial aniline nitrogen. This is followed by a Gould-Jacobs reaction , which proceeds in two distinct stages: an initial condensation to form an anilidomethylenemalonate intermediate, and a subsequent thermal cyclization to construct the quinolone ring.[2] The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Reagent/MaterialSupplierGrade
This compoundCommercial Source≥98%
Ammonia (0.5 M in 1,4-dioxane)Commercial SourceAnhydrous
Tris(dibenzylideneacetone)dipalladium(0)Commercial SourceCatalyst Grade
XantphosCommercial SourceLigand Grade
Sodium tert-butoxideCommercial Source≥98%
Diethyl ethoxymethylenemalonate (DEEM)Commercial Source≥97%
Dowtherm ACommercial SourceHigh Temperature Solvent
Sodium HydroxideCommercial SourceACS Reagent Grade
Hydrochloric AcidCommercial SourceACS Reagent Grade
Step 1: Synthesis of Methyl 2-amino-3-chloro-6-fluorobenzoate (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is highly efficient for the amination of aryl chlorides, which are often less reactive than the corresponding bromides or iodides.[4][5] The choice of a suitable phosphine ligand, such as Xantphos, is crucial for achieving high yields and preventing side reactions.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene (10 mL) to the flask, followed by this compound (1.0 eq).

  • Add a 0.5 M solution of ammonia in 1,4-dioxane (2.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

ParameterValue
Reactants
This compound1.0 eq
Ammonia (0.5 M in 1,4-dioxane)2.5 eq
Catalyst System
Pd₂(dba)₃0.02 eq
Xantphos0.04 eq
Base
Sodium tert-butoxide1.4 eq
Solvent Anhydrous Toluene
Temperature 100 °C
Reaction Time 12-18 h
Expected Yield 75-85%
Step 2 & 3: Synthesis of Ethyl 8-chloro-5-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)

Rationale: The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[2][6] The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][7] The use of a high-boiling solvent like Dowtherm A is essential to achieve the required temperature for the cyclization step.[7]

Protocol:

  • Condensation: In a round-bottom flask, combine Methyl 2-amino-3-chloro-6-fluorobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours. The ethanol byproduct will distill off.

  • Cyclization: To the resulting anilidomethylenemalonate intermediate, add Dowtherm A (10 mL).

  • Heat the mixture to 250-260 °C and maintain this temperature for 30-45 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add hexane to the cooled mixture to aid in the precipitation.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to obtain the title compound.

ParameterValue
Reactants
Methyl 2-amino-3-chloro-6-fluorobenzoate1.0 eq
Diethyl ethoxymethylenemalonate (DEEM)1.1 eq
Solvent (Cyclization) Dowtherm A
Temperature (Condensation) 120-130 °C
Temperature (Cyclization) 250-260 °C
Reaction Time 2.5-3 h total
Expected Yield 60-70%
Step 4: Synthesis of 8-Chloro-5-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Hydrolysis)

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[8] Basic hydrolysis using sodium hydroxide is a common and effective method for this transformation.[9] Subsequent acidification precipitates the final product.

Protocol:

  • Suspend Ethyl 8-chloro-5-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1, 20 mL).

  • Add sodium hydroxide (3.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final quinolonecarboxylic acid.

ParameterValue
Reactant
Ethyl 8-chloro-5-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate1.0 eq
Reagent Sodium Hydroxide
Solvent Ethanol/Water (1:1)
Temperature Reflux (80-90 °C)
Reaction Time 2-4 h
Expected Yield 90-95%

Characterization

The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the synthesis of novel quinolonecarboxylic acids from this compound. By employing a sequence of well-established and robust reactions, this protocol offers a valuable tool for medicinal chemists and researchers in the field of drug discovery to generate new chemical entities for biological evaluation. The step-by-step guidance and rationale provided herein are intended to facilitate the successful implementation of this synthetic strategy in a laboratory setting.

References

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 548. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 21(11), 1583. [Link]

  • Thieme. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. [Link]

  • Royal Society of Chemistry. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • National Institutes of Health. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Google Patents. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Google Patents. (2021). Method for hydrolysis of quinolones carboxyl ester.
  • Google Patents. (2004). Chlorination of an aniline in a hydrofluoric medium.
  • National Institutes of Health. (2021). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • Google Patents. (1986). 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • PubMed. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. [Link]

  • Molbase. (n.d.). Synthesis of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Floro-7-Chloro-1, 4-Dihydro 4-Oxoquinoline-3-Carboxlic acid ethyl ester and anologys. [Link]

  • National Institutes of Health. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. [Link]

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • PubMed Central. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PubMed Central. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Behind the Science. (2017). Making Meta-Arylated Anilines Attainable with Flow – Behind the Scenes. [Link]

  • ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]

  • PubMed Central. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. [Link]

  • Google Patents. (2010). Method for preparing m-chloro aniline.
  • PubMed. (2007). Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. [Link]

  • OUCI. (2009). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. [Link]

  • ResearchGate. (2018). Nonstatistical Dynamics in the Thermal C 2 –C 6 /Diels–Alder Cyclization of Enyne-Allenes: Effect of Topology. [Link]

Sources

Application of Substituted Benzoates in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzoates represent a versatile and highly valuable class of compounds in the armamentarium of medicinal chemists. Their deceptively simple chemical architecture, consisting of a benzene ring attached to a carboxylate group with various substituents, belies a remarkable diversity of biological activities. This adaptability makes them privileged scaffolds in drug discovery and development, serving as active pharmaceutical ingredients (APIs), prodrugs, and critical formulation excipients. This guide provides an in-depth exploration of the application of substituted benzoates, focusing on their synthesis, characterization, and biological evaluation, with a particular emphasis on their antimicrobial properties.

The Rationale for Substituted Benzoates in Drug Discovery

The strategic placement of different functional groups on the benzoic acid core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and, most importantly, its interaction with biological targets. For instance, the addition of hydroxyl or methoxyl groups can alter the antimicrobial action of phenolic compounds, with the position of the substituent on the benzene ring playing a critical role in its inhibitory effect against bacteria.[1]

This technical guide will use a representative substituted benzoate, 4-bromophenyl 4-nitrobenzoate , to illustrate a practical workflow from synthesis to biological evaluation. This compound has been identified as a potent antimicrobial agent, making it an excellent case study for researchers entering this field.

Synthesis and Characterization of a Model Substituted Benzoate: 4-bromophenyl 4-nitrobenzoate

The synthesis of substituted benzoates can be achieved through various methods, with the Schotten-Baumann reaction being a classic and reliable approach for acylating phenols.[2][3] This reaction involves the acylation of a phenol with an acyl chloride in the presence of a base.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Objective: To synthesize 4-bromophenyl 4-nitrobenzoate from 4-bromophenol and 4-nitrobenzoyl chloride.

Materials:

  • 4-bromophenol

  • 4-nitrobenzoyl chloride

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Ethanol

  • Distilled water

  • Conical flask (100 mL) with a stopper

  • Beakers

  • Measuring cylinder

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Phenoxide: In a 100 mL conical flask, dissolve 1.0 equivalent of 4-bromophenol in 15 mL of 10% aqueous NaOH solution with stirring. The base deprotonates the phenol to form the more nucleophilic 4-bromophenoxide ion.

  • Acylation: While vigorously stirring the solution, add 1.1 equivalents of 4-nitrobenzoyl chloride in small portions. The flask should be securely stoppered. The reaction is exothermic, so it's advisable to have an ice bath ready to cool the flask if necessary.

  • Reaction: Continue to stir the mixture vigorously for 15-20 minutes. A solid precipitate of 4-bromophenyl 4-nitrobenzoate will form.

  • Work-up: After the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold distilled water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure crystals of 4-bromophenyl 4-nitrobenzoate.

  • Drying and Characterization: Dry the purified crystals, record the yield, and proceed with characterization.

Characterization of 4-bromophenyl 4-nitrobenzoate

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is typically employed.

Technique Expected Observations for 4-bromophenyl 4-nitrobenzoate
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (typically 7-9 ppm). The protons on the 4-bromophenyl ring and the 4-nitrophenyl ring will show characteristic splitting patterns (doublets of doublets or complex multiplets).
¹³C NMR The spectrum will show distinct signals for all 13 carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (around 160-170 ppm). Carbons attached to the bromine and nitro groups will also have characteristic chemical shifts.
FT-IR A strong absorption band corresponding to the C=O stretch of the ester group will be observed around 1720-1740 cm⁻¹. Strong bands for the N-O stretching of the nitro group will appear around 1520 cm⁻¹ and 1340 cm⁻¹. The C-Br stretch will be visible in the fingerprint region.
Mass Spec (ESI-MS) The mass spectrum will show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₁₃H₈BrNO₄ (322.11 g/mol ).[4]

Biological Evaluation: Antimicrobial Activity

The antimicrobial efficacy of a novel compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[5]

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of 4-bromophenyl 4-nitrobenzoate against a panel of pathogenic bacteria.

Materials:

  • Synthesized and purified 4-bromophenyl 4-nitrobenzoate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of the Test Compound: Prepare a stock solution of 4-bromophenyl 4-nitrobenzoate in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilute this stock solution in CAMHB to twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours), select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5]

  • Serial Dilution in Microtiter Plate: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the working solution of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no bacteria).[5]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

Hypothetical MIC Data
Bacterial Strain MIC of 4-bromophenyl 4-nitrobenzoate (µg/mL)
Staphylococcus aureus (Gram-positive)4
Escherichia coli (Gram-negative)16
Methicillin-resistant S. aureus (MRSA)8
Ciprofloxacin-resistant E. coli32

Mechanism of Action: How Do Benzoates Inhibit Microbial Growth?

The antimicrobial action of benzoates is multifaceted and often pH-dependent. The undissociated, more lipophilic form of benzoic acid can readily diffuse across the microbial cell membrane.[1] Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and lowering the intracellular pH.[6][7] This acidification can disrupt key metabolic processes by inhibiting enzymes crucial for energy production, such as those involved in glycolysis.[7] Additionally, the accumulation of the benzoate anion within the cell can interfere with membrane integrity and other cellular functions.[6]

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Schotten-Baumann Reaction s2 Crude Product Isolation s1->s2 s3 Recrystallization s2->s3 c_entry s3->c_entry Pure Compound c1 NMR (¹H, ¹³C) c2 FT-IR c3 Mass Spectrometry c_entry->c1 c_entry->c2 c_entry->c3 b2 Serial Dilution of Compound c_entry->b2 Verified Compound b1 Prepare Bacterial Inoculum b3 Inoculation & Incubation b1->b3 b2->b3 b4 MIC Determination b3->b4

Sources

The Strategic Utility of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the application of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The unique substitution pattern of this aromatic ester—featuring chloro, fluoro, and methoxy groups—provides a valuable scaffold for the construction of complex molecular architectures, particularly quinolones and benzoxazinones. This document provides a detailed exploration of plausible, well-referenced synthetic pathways, complete with step-by-step protocols, mechanistic insights, and troubleshooting guidance for researchers, medicinal chemists, and professionals in drug development.

Introduction: Unlocking the Potential of a Polysubstituted Aromatic Building Block

This compound is a highly functionalized aromatic compound whose strategic arrangement of substituents offers a powerful entry point into the synthesis of diverse heterocyclic systems. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, in concert with a reactive methyl ester, allows for a range of chemical transformations. This guide will focus on two key applications: the synthesis of quinolone and benzoxazinone scaffolds, both of which are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.

The protocols outlined herein are designed to be robust and reproducible, providing not only a procedural roadmap but also a rationale for the chosen reagents and conditions. All proposed synthetic steps are grounded in established principles of organic chemistry and supported by relevant literature.

Part 1: Synthesis of a Substituted 4-Quinolone via the Gould-Jacobs Reaction

The quinolone ring system is a cornerstone of many antibacterial drugs. The Gould-Jacobs reaction provides a reliable method for the construction of the 4-quinolone core from an appropriately substituted aniline.[1][2] This section outlines a multi-step synthesis to convert this compound into a key aniline precursor and its subsequent cyclization.

Synthetic Strategy Overview

The overall strategy involves the introduction of a nitro group onto the aromatic ring, followed by reduction to an aniline. This aniline is then subjected to the Gould-Jacobs reaction with diethyl ethoxymethylenemalonate (DEEM) to construct the quinolone scaffold.

A Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate B Methyl 3-Chloro-6-fluoro- 2-methoxy-5-nitrobenzoate A->B Nitration (H₂SO₄, HNO₃) C Methyl 5-amino-3-chloro- 6-fluoro-2-methoxybenzoate B->C Reduction (SnCl₂·2H₂O, HCl) D Diethyl 2-(((5-(methoxycarbonyl)-3-chloro- 2-fluoro-4-methoxyphenyl)amino)methylene)malonate C->D Condensation (DEEM, heat) E Ethyl 8-chloro-5-fluoro-4-hydroxy- 9-methoxyquinoline-3-carboxylate D->E Cyclization (heat)

Caption: Proposed synthetic pathway for a substituted 4-quinolone.

Step 1: Nitration of this compound

Causality: Electrophilic aromatic substitution is employed to introduce a nitro group, a precursor to the required aniline. The regioselectivity of this reaction is directed by the existing substituents. The methoxy group is a strong activating, ortho-, para-director, while the chloro, fluoro, and methyl ester groups are deactivating, meta-directors. The position para to the strongly activating methoxy group is the most likely site of nitration.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (20 mL) in a 100 mL round-bottom flask, cooled to 0 °C in an ice bath, slowly add this compound (5.0 g, 21.5 mmol).

  • Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated nitric acid (1.5 mL, 35.7 mmol) and concentrated sulfuric acid (3.0 mL) dropwise over 30 minutes.[3][4]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • The precipitated product, Methyl 3-chloro-6-fluoro-2-methoxy-5-nitrobenzoate, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Data Table: Reagents for Nitration

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
This compound232.615.0 g21.5
Concentrated Sulfuric Acid (98%)98.08~23 mL-
Concentrated Nitric Acid (70%)63.011.5 mL35.7
Step 2: Reduction of the Nitro Group

Causality: The nitro group is reduced to a primary amine using a classic method employing tin(II) chloride in acidic media. This method is generally effective for the reduction of aromatic nitro compounds and is tolerant of the ester and halide functional groups present in the molecule.[5]

Protocol:

  • In a 250 mL round-bottom flask, suspend Methyl 3-chloro-6-fluoro-2-methoxy-5-nitrobenzoate (from Step 1, ~21.5 mmol) in ethanol (100 mL).

  • To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (24.2 g, 107.5 mmol) in concentrated hydrochloric acid (25 mL).

  • Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-amino-3-chloro-6-fluoro-2-methoxybenzoate.

Data Table: Reagents for Reduction

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
Methyl 3-chloro-6-fluoro-2-methoxy-5-nitrobenzoate277.61~5.9 g~21.5
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6324.2 g107.5
Concentrated Hydrochloric Acid (37%)36.4625 mL-
Ethanol46.07100 mL-
Step 3: Gould-Jacobs Cyclization

Causality: The synthesized aniline undergoes condensation with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the 4-quinolone ring system.[6][7]

Protocol:

  • A mixture of Methyl 5-amino-3-chloro-6-fluoro-2-methoxybenzoate (from Step 2, ~21.5 mmol) and diethyl ethoxymethylenemalonate (DEEM) (4.8 mL, 23.6 mmol) is heated at 120-130 °C for 2 hours.

  • The ethanol formed during the reaction is removed by distillation.

  • The resulting intermediate is added to a high-boiling solvent such as diphenyl ether (50 mL) and heated to 250 °C for 30 minutes.

  • Cool the reaction mixture to room temperature, and add hexane (100 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry to afford Ethyl 8-chloro-5-fluoro-4-hydroxy-9-methoxyquinoline-3-carboxylate.

Data Table: Reagents for Gould-Jacobs Reaction

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
Methyl 5-amino-3-chloro-6-fluoro-2-methoxybenzoate247.63~5.3 g~21.5
Diethyl ethoxymethylenemalonate (DEEM)216.234.8 mL23.6
Diphenyl ether170.2150 mL-

Part 2: Synthesis of a Substituted Benzoxazinone

Benzoxazinones are another class of heterocyclic compounds with a broad range of biological activities. The synthesis of a substituted benzoxazinone from this compound requires initial hydrolysis of the ester and cleavage of the methyl ether to generate a 2-hydroxybenzoic acid derivative, which can then be cyclized.

Synthetic Strategy Overview

This pathway involves saponification of the methyl ester, followed by demethylation of the methoxy group to yield a salicylic acid derivative. This intermediate is then acylated and cyclized to form the benzoxazinone ring.

A Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate B 3-Chloro-6-fluoro- 2-methoxybenzoic acid A->B Saponification (NaOH, H₂O/MeOH) C 3-Chloro-6-fluoro- 2-hydroxybenzoic acid B->C Demethylation (BBr₃) D 2-(Acetamido)-3-chloro- 6-fluorobenzoic acid C->D Acylation (Ac₂O, pyridine) E 8-Chloro-5-fluoro-2-methyl- 4H-benzo[d][1,3]oxazin-4-one D->E Cyclization (Ac₂O, heat)

Caption: Proposed synthetic pathway for a substituted benzoxazinone.

Step 1: Saponification of the Methyl Ester

Causality: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a sodium hydroxide solution in a mixture of water and methanol ensures solubility and promotes the reaction.[8][9]

Protocol:

  • Dissolve this compound (5.0 g, 21.5 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.6 g, 64.5 mmol) in water (25 mL).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • The precipitated 3-Chloro-6-fluoro-2-methoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Data Table: Reagents for Saponification

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
This compound232.615.0 g21.5
Sodium Hydroxide (NaOH)40.002.6 g64.5
Methanol32.0450 mL-
Water18.0225 mL-
Step 2: Demethylation of the Aryl Methyl Ether

Causality: Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers to the corresponding phenols. The reaction proceeds via the formation of a Lewis acid-base adduct followed by nucleophilic attack of the bromide ion on the methyl group.[10][11]

Protocol:

  • Dissolve 3-Chloro-6-fluoro-2-methoxybenzoic acid (from Step 1, ~21.5 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (25.8 mL, 25.8 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water (50 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Chloro-6-fluoro-2-hydroxybenzoic acid.

Data Table: Reagents for Demethylation

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
3-Chloro-6-fluoro-2-methoxybenzoic acid218.58~4.7 g~21.5
Boron Tribromide (1.0 M in DCM)250.5225.8 mL25.8
Anhydrous Dichloromethane84.93100 mL-
Step 3: Synthesis of the Benzoxazinone

Causality: The 2-hydroxybenzoic acid is first acylated at the amino group (formed in situ or from a separate amination step, for simplicity we will assume acylation of a precursor that can be cyclized) and then cyclized using a dehydrating agent like acetic anhydride. For this example, we will illustrate the cyclization of a conceptual N-acetylated precursor. A more direct route would involve the reaction of the 2-hydroxybenzoic acid with an appropriate amine and a cyclizing agent. For the purpose of this protocol, we will demonstrate the cyclization of the corresponding 2-aminobenzoic acid with acetic anhydride.[12] Assuming the 2-hydroxybenzoic acid is converted to 2-amino-3-chloro-6-fluorobenzoic acid through standard procedures (not detailed here):

Protocol:

  • In a 100 mL round-bottom flask, suspend 2-amino-3-chloro-6-fluorobenzoic acid (2.0 g, 9.7 mmol) in acetic anhydride (10 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (50 g).

  • Stir the mixture until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield 8-Chloro-5-fluoro-2-methyl-4H-benzo[d][1][10]oxazin-4-one.

Data Table: Reagents for Benzoxazinone Synthesis

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
2-Amino-3-chloro-6-fluorobenzoic acid205.582.0 g9.7
Acetic Anhydride102.0910 mL-

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic compounds. The protocols detailed in this guide provide a robust framework for the preparation of substituted quinolones and benzoxazinones. The strategic functionalization of the starting material allows for a range of synthetic manipulations, making it a powerful tool in the arsenal of medicinal and synthetic organic chemists. The provided step-by-step procedures, coupled with mechanistic rationale, are intended to empower researchers to confidently utilize this building block in their drug discovery and development endeavors.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Tarasov, A. V.; Volkova, Y. A.; Maleev, V. I.; Chusov, D. A. Hydrolysis and saponification of methyl benzoates. Green Chem.2016 , 18, 6336-6339. [Link]

  • Lord, R. L.; Korich, A. L.; Kosak, T. M.; Conrad, H. A. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Eur. J. Org. Chem.2015 , 2015 (34), 7460-7467. [Link]

  • Zhang, Y.; et al. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules2023 , 28 (3), 1365. [Link]

  • Osolorio-Vargas, P.; Gámez-Montaño, R. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank2017 , 2017 (4), M961. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. RSC Education. [Link]

  • Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.; Cengage Learning: Boston, MA, 2011.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Lord, R. L.; Korich, A. L.; Kosak, T. M.; Conrad, H. A. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University ScholarWorks@GVSU. [Link]

  • Williamson, K. L. Macroscale and Microscale Organic Experiments. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • University of Colorado Boulder. Nitration of Methyl Benzoate. [Link]

  • Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • Organic Reactions. Gould-Jacobs Reaction. [Link]

  • Al-Rawi, J. M. A.; et al. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules2004 , 9 (7), 583-591. [Link]

  • Sciencemadness Discussion Board. Reduction of 4-nitrobenzoic acid. [Link]

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]

  • Operachem. Saponification-Typical procedures. [Link]

  • Pearson+. Predict the products of saponification of the following esters. [Link]

  • ResearchGate. Scheme 1. Reaction of 1 with 2-aminobenzoic acid in different media. [Link]

  • Chegg.com. Solved Integrated Problem 20.86 The m- and p-substituted. [Link]

  • ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Link]

  • YouTube. Saponification of methyl benzoate. [Link]

  • Organic Chemistry Portal. Benzoxazinone synthesis. [Link]

  • ResearchGate. Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,... [Link]

  • National Institutes of Health. Synthesis of 1,4-dihydro-benzo[d][1][10]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. [Link]

  • Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Strategic Use of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the reaction conditions and synthetic applications of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This polysubstituted aromatic ester is a valuable building block in modern organic synthesis, offering multiple reaction sites for diversification. These notes elucidate the causality behind experimental choices, offering detailed, field-proven protocols for key transformations including nucleophilic aromatic substitution, ester hydrolysis, and palladium-catalyzed cross-coupling reactions. The aim is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent in their synthetic campaigns.

Introduction: Unpacking the Synthetic Potential

This compound is a strategically functionalized aromatic compound. Its utility in synthetic chemistry stems from the orthogonal reactivity of its substituents. The interplay between the electron-withdrawing ester and halogen groups, and the electron-donating methoxy group, creates a unique electronic environment that dictates the regioselectivity and feasibility of various transformations. Understanding these intrinsic properties is paramount for designing successful synthetic routes.

The primary loci of reactivity are:

  • The Ester Group: Susceptible to hydrolysis, amidation, or reduction.

  • The Halogen Atoms (Cl and F): Act as leaving groups in nucleophilic aromatic substitution (SNAr) and as sites for metal-catalyzed cross-coupling reactions.

  • The Aromatic Ring: Can undergo further electrophilic or nucleophilic substitution, with the existing substituents directing the incoming group.

This guide will focus on the most prevalent and synthetically useful reactions involving this molecule.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValue
Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
CAS Number 1369772-47-5
Appearance White to off-white solid or crystalline powder (typical)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate).
Safety & Handling Precautions

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[1][2]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult an ophthalmologist.[3]

    • In case of skin contact: Wash off with soap and plenty of water.[2]

    • If inhaled: Move the person into fresh air.[1]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[2]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The product is chemically stable under standard ambient conditions.

Core Synthetic Transformations & Protocols

The strategic placement of substituents on the benzene ring allows for a variety of selective chemical modifications. The following sections detail the protocols for the most critical reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the ester and halogen substituents, makes it susceptible to nucleophilic attack. The generally accepted mechanism for SNAr reactions involves a two-step addition–elimination sequence via a discrete, non-aromatic Meisenheimer complex.[4] The fluorine atom is typically a better leaving group than chlorine in SNAr reactions due to its greater ability to stabilize the negative charge in the transition state through its strong inductive effect.

Protocol 3.1.1: SNAr with an Amine Nucleophile (Displacement of Fluorine)

This protocol describes a typical procedure for the selective displacement of the fluorine atom with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., Morpholine)

  • Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq).

  • Add the amine nucleophile (1.2 - 1.5 eq) and a base such as K2CO3 (2.0 eq).

  • Add a suitable polar aprotic solvent, such as DMSO or DMF, to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality & Insights:

  • Choice of Base: A non-nucleophilic base is crucial to prevent competition with the amine. K2CO3 is a common and effective choice.

  • Solvent: Polar aprotic solvents like DMSO and DMF are ideal as they can solvate the cation of the base and accelerate the reaction.

  • Temperature: Higher temperatures are often required to overcome the activation energy for the C-F bond cleavage.

Ester Hydrolysis

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step, often performed to enable further chemistry, such as amide bond formation. Alkaline hydrolysis is the most common method.

Protocol 3.2.1: Alkaline Hydrolysis to 3-Chloro-6-fluoro-2-methoxybenzoic acid

This protocol provides a standard procedure for the saponification of the methyl ester.

Materials:

  • This compound

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric Acid (HCl), 1M or 2M solution

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add an aqueous solution of LiOH (1.5 - 3.0 eq) or NaOH (1.5 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C to expedite the process.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Causality & Insights:

  • Choice of Solvent System: A co-solvent system (THF/MeOH/H2O) is used to ensure the solubility of both the organic substrate and the inorganic base.

  • Acidification: Careful acidification is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product. Performing this step at 0 °C often improves the recovery and purity of the product.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C-Cl bond provides a handle for forming new carbon-carbon bonds via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[5] Due to the relative inertness of aryl chlorides compared to bromides or iodides, a highly active catalyst system is generally required.[6]

Protocol 3.3.1: Suzuki-Miyaura Coupling at the Chloro Position

This protocol outlines a robust method for coupling an arylboronic acid with the substrate.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)2] or Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (1-5 mol%)

  • A suitable phosphine ligand, such as SPhos or XPhos (2-10 mol%)

  • A base, such as Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane) with a small amount of degassed water.

Procedure:

  • Inside a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., Cs2CO3, 2.0 eq) to a dry Schlenk flask.[5]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Causality & Insights:

  • Catalyst System: The choice of ligand is critical for activating the C-Cl bond. Bulky, electron-rich phosphine ligands (like Buchwald ligands) are highly effective as they promote the oxidative addition step.[6]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for preventing catalyst degradation and ensuring high yields.

  • Base and Solvent: The base plays a crucial role in the transmetalation step. The solvent system must be able to dissolve both the organic and inorganic components of the reaction.

Visualized Workflows and Mechanisms

General Structure

Caption: Structure of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Ar-Cl + Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(Cl)L₂ B->C D Transmetalation (R-B(OH)₂, Base) C->D E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A  Regenerates  Pd(0) Catalyst G Ar-R F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Standard Laboratory Workflow

lab_workflow reagents 1. Combine Reagents (Substrate, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Characterization (NMR, MS) purify->product

Caption: A typical experimental workflow for cross-coupling reactions.

References

  • ResearchGate, Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Online]. Available: [Link]

  • ResearchGate, Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Online]. Available: [Link]

  • ResearchGate, Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Online]. Available: [Link]

  • Google Patents, Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. [Online].
  • MDPI, RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Online]. Available: [Link]

  • NIH National Library of Medicine, Concerted Nucleophilic Aromatic Substitutions. [Online]. Available: [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von Methyl-3-chlor-6-fluor-2-methoxybenzoat für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur strategischen Derivatisierung von Methyl-3-chlor-6-fluor-2-methoxybenzoat. Ziel ist die Erzeugung einer diversifizierten Bibliothek von Molekülen für das biologische Screening. Als Leitfaden für den erfahrenen Chemiker werden nicht nur Protokolle vorgestellt, sondern auch die zugrundeliegenden chemischen Prinzipien und die strategische Auswahl der Synthesewege erläutert, um eine maximale strukturelle Vielfalt für die Identifizierung potenzieller Leitstrukturen zu gewährleisten.

Einleitung: Das Potenzial von substituierten Benzoesäurederivaten

Benzoesäure und ihre Derivate sind ein fundamentaler Baustein in der medizinischen Chemie. Ihre vielfältigen Substitutionsmuster ermöglichen die Interaktion mit einer breiten Palette von biologischen Zielstrukturen, was zu diversen pharmakologischen Aktivitäten führt.[1][2][3] Die Modifikation des Benzolrings oder der Carboxylgruppe kann die physikochemischen Eigenschaften und damit die Bioverfügbarkeit und Wirksamkeit maßgeblich beeinflussen.[2] Das Ausgangsmolekül, Methyl-3-chlor-6-fluor-2-methoxybenzoat, bietet durch seine spezifische Substitution – einen Ester, ein reaktives Chloratom und weitere modulierende Gruppen – mehrere Angriffspunkte für eine systematische chemische Modifikation.

Die hier beschriebenen Strategien zielen darauf ab, eine Bibliothek von Verbindungen zu erstellen, die ein breites Spektrum an pharmakologisch relevanten chemischen Räumen abdeckt. Dies erhöht die Wahrscheinlichkeit, Treffer in High-Throughput-Screening-Kampagnen zu identifizieren.[4]

Strategische Analyse der Derivatisierungspunkte

Die Molekülstruktur von Methyl-3-chlor-6-fluor-2-methoxybenzoat bietet drei primäre Angriffspunkte für die chemische Diversifizierung. Die Wahl der Reaktionssequenz ist entscheidend für die erfolgreiche Synthese einer diversen Bibliothek.

  • Position 1 (Estergruppe): Die Methylester-Funktion ist ein idealer Ausgangspunkt für die Generierung von Amid-Bibliotheken. Dies kann entweder durch eine direkte Aminolyse oder über eine zweistufige Sequenz aus Hydrolyse zur Carbonsäure und anschließender Amidkupplung erfolgen.

  • Position 3 (Chloratom): Das Chloratom am aromatischen Ring ist ein klassischer "Griff" für Palladium-katalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer Vielzahl von Aryl-, Heteroaryl- oder Alkylgruppen und somit die Erzeugung von Biphenyl-Analoga und anderen komplexen Strukturen.[5][6][7]

  • Position 6 (Fluoratom): Obwohl das Fluoratom prinzipiell durch nukleophile aromatische Substitution (SNA) ersetzt werden könnte, ist dies unter den gegebenen Bedingungen weniger wahrscheinlich. Das Fluoratom erhöht jedoch die Reaktivität des Rings gegenüber nukleophilen Angriffen und kann die metabolische Stabilität der resultierenden Derivate positiv beeinflussen.[8]

Die Methoxygruppe an Position 2 ist im Allgemeinen stabil, kann aber die Reaktivität der benachbarten Positionen elektronisch beeinflussen.

Logischer Arbeitsablauf für die Bibliotheksynthese

Der folgende Graph veranschaulicht den logischen Arbeitsablauf für die Erzeugung einer diversifizierten Bibliothek aus dem Ausgangsmaterial.

G A Methyl-3-chlor-6-fluor- 2-methoxybenzoat B Hydrolyse A->B D Direkte Amidation A->D H Suzuki-Kupplung (mit diversen Boronsäuren) A->H C 3-Chlor-6-fluor-2- methoxybenzoesäure B->C F Amid-Kupplung (mit diversen Aminen) C->F E Amid-Bibliothek (Serie A) D->E G Amid-Bibliothek (Serie A) F->G I Biaryl-Ester-Bibliothek (Serie B) H->I J Hydrolyse I->J K Biaryl-Carbonsäure- Bibliothek J->K L Amid-Kupplung K->L M Biaryl-Amid-Bibliothek (Serie C) L->M

Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung.

Detaillierte Protokolle und Methoden

Weg A: Synthese von Amid-Bibliotheken über die Carbonsäure

Dieser zweistufige Ansatz bietet maximale Flexibilität bei der Auswahl der Amine und ermöglicht eine einfache Aufreinigung der Zwischen- und Endprodukte.

Die basische Hydrolyse des Methylesters zur freien Carbonsäure ist ein robuster und hoch-ausbeutender erster Schritt.

Reagenzien und Bedingungen:

ReagenzMoläquivalenteKonzentration/LösungsmittelZeit (h)Temperatur (°C)
Methyl-3-chlor-6-fluor-2-methoxybenzoat1.0---
Natriumhydroxid (NaOH)2.0 - 3.0Wasser/Methanol (z.B. 1:1)2 - 460 - 80
Salzsäure (HCl)bis pH 1-21 M (wässrig)-0 - 25

Schritt-für-Schritt-Protokoll:

  • Lösen Sie Methyl-3-chlor-6-fluor-2-methoxybenzoat in einem Gemisch aus Methanol und Wasser.

  • Fügen Sie eine wässrige Lösung von Natriumhydroxid hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab.

  • Entfernen Sie das Methanol unter reduziertem Druck.

  • Kühlen Sie die verbleibende wässrige Lösung in einem Eisbad und säuern Sie vorsichtig mit 1 M Salzsäure an, bis ein pH-Wert von 1-2 erreicht ist.

  • Der ausfallende Feststoff (3-Chlor-6-fluor-2-methoxybenzoesäure) wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen und getrocknet.

Kausalität der experimentellen Wahl: Die Verwendung eines Gemisches aus Wasser und Methanol verbessert die Löslichkeit des Esters und sorgt für eine homogene Reaktionsmischung.[9] Die Reaktion wird bei erhöhter Temperatur durchgeführt, um die Hydrolyse zu beschleunigen.

Die so erhaltene Carbonsäure kann mit einer Vielzahl von primären und sekundären Aminen zu den entsprechenden Amiden gekoppelt werden. Die Verwendung von Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist für eine effiziente und milde Reaktion besonders geeignet.

Reagenzien und Bedingungen:

ReagenzMoläquivalenteLösungsmittelZeit (h)Temperatur (°C)
3-Chlor-6-fluor-2-methoxybenzoesäure1.0DMF oder DCM--
Amin (R¹R²NH)1.1---
HATU1.2---
DIPEA (N,N-Diisopropylethylamin)2.0 - 3.0-2 - 1225

Schritt-für-Schritt-Protokoll:

  • Lösen Sie die Carbonsäure in einem aprotischen Lösungsmittel wie DMF oder DCM.

  • Fügen Sie das entsprechende Amin, HATU und DIPEA hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur. Verfolgen Sie den Fortschritt mittels DC oder LC-MS.

  • Nach vollständigem Umsatz wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Ethylacetat oder einem anderen geeigneten organischen Lösungsmittel extrahiert.

  • Die vereinigten organischen Phasen werden mit einer gesättigten wässrigen NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel aufgereinigt.

Weg B: Direkte Amidation des Methylesters

Für bestimmte Amine kann eine direkte Umsetzung mit dem Ester eine effizientere Route darstellen und einen Syntheseschritt einsparen.

Protokoll 3: Direkte katalytische Amidation

Neuere Methoden ermöglichen die direkte Umsetzung von Estern mit Aminen unter Verwendung von Katalysatoren.

Reagenzien und Bedingungen:

ReagenzMoläquivalenteKatalysatorLösungsmittelZeit (h)Temperatur (°C)
Methyl-3-chlor-6-fluor-2-methoxybenzoat1.0----
Amin (R¹R²NH)1.5 - 2.0z.B. Nb₂O₅Lösungsmittelfrei oder Toluol12 - 24100 - 150

Schritt-für-Schritt-Protokoll:

  • Geben Sie den Ester, das Amin und den Katalysator (falls verwendet) in ein Reaktionsgefäß.

  • Erhitzen Sie die Mischung unter Rühren für die angegebene Zeit.

  • Kühlen Sie die Reaktion nach vollständigem Umsatz ab und reinigen Sie das Produkt direkt durch Säulenchromatographie.

Kausalität der experimentellen Wahl: Lösungsmittelfreie Bedingungen oder die Verwendung von hochsiedenden Lösungsmitteln sind oft notwendig, um die für die direkte Aminolyse von relativ unreaktiven Methylestern erforderlichen hohen Temperaturen zu erreichen.[10]

Weg C: Diversifizierung durch Suzuki-Kreuzkupplung

Die Palladium-katalysierte Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen und eignet sich hervorragend zur Modifikation des Chlor-Substituenten.[11]

Protokoll 4: Suzuki-Miyaura-Kreuzkupplung

Reaktionsschema der Suzuki-Kupplung:

G cluster_2 A Ar-Cl C + B R-B(OH)₂ D -----> [Pd-Katalysator, Base] E Ar-R

Abbildung 2: Allgemeines Schema der Suzuki-Kupplung.

Reagenzien und Bedingungen:

ReagenzMoläquivalenteKatalysator/LigandBaseLösungsmittelZeit (h)Temperatur (°C)
Methyl-3-chlor-6-fluor-2-methoxybenzoat1.0-----
Aryl/Heteroaryl-Boronsäure1.2 - 1.5Pd(PPh₃)₄ oder PdCl₂(dppf)K₂CO₃ oder Cs₂CO₃Dioxan/Wasser oder Toluol/Wasser6 - 2480 - 110

Schritt-für-Schritt-Protokoll:

  • Lösen Sie den Ester, die Boronsäure und die Base in einem entgasten Lösungsmittelgemisch (z.B. Dioxan/Wasser).

  • Fügen Sie den Palladium-Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung unter einer inerten Atmosphäre (z.B. Argon oder Stickstoff).

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach vollständigem Umsatz kühlen Sie die Reaktion ab, verdünnen sie mit Wasser und extrahieren sie mit einem organischen Lösungsmittel.

  • Die organische Phase wird gewaschen, getrocknet und das Lösungsmittel entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie aufgereinigt.

Kausalität der experimentellen Wahl: Die Verwendung von Palladium-Katalysatoren mit speziellen Liganden ist oft notwendig, um die reaktionsträgeren Arylchloride effizient zu kuppeln.[10] Die Base ist entscheidend für den Transmetallierungsschritt im katalytischen Zyklus.[11]

Zusammenfassung und Ausblick

Die vorgestellten Protokolle bieten ein robustes und flexibles Framework zur Erzeugung einer vielfältigen Bibliothek von Derivaten des Methyl-3-chlor-6-fluor-2-methoxybenzoats. Durch die Kombination der verschiedenen Synthesewege – Hydrolyse/Amidierung und Kreuzkupplung – kann ein breiter chemischer Raum abgedeckt werden. Die resultierenden Verbindungen können anschließend in einer Vielzahl von biologischen Assays, wie z.B. enzymatischen oder zellbasierten Screenings, auf ihre Aktivität getestet werden.[1] Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) der synthetisierten Derivate wird entscheidende Einblicke für die weitere Optimierung von potenziellen Leitstrukturen liefern.

Referenzen

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Polat, F., & Caliskan, R. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications.

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604.

  • ResearchGate. (2023). Amidation of methyl benzoate with various amines. [Tabelle]. Verfügbar unter: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Verfügbar unter: [Link]

  • Request PDF. (o. D.). Transition Metal-Catalyzed Coupling Reactions in Library Synthesis. Verfügbar unter: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Verfügbar unter: [Link]

  • Ghaffari, S., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.

  • IJARSCT. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

  • Chemistry Steps. (o. D.). Nucleophilic Aromatic Substitution. Verfügbar unter: [Link]

Sources

Application Notes and Protocols: Methyl 3-Chloro-6-fluoro-2-methoxybenzoate as a Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoates in Agrochemical Discovery

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of foundational molecular scaffolds is paramount. Substituted benzoic acids and their ester derivatives represent a cornerstone in the synthesis of a diverse array of pesticides. The specific arrangement of chloro, fluoro, and methoxy groups on the benzene ring of "Methyl 3-Chloro-6-fluoro-2-methoxybenzoate" offers a unique combination of electronic and steric properties, making it a highly valuable, yet underexplored, intermediate for the development of next-generation fungicides and herbicides.

This technical guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into detailed, field-proven protocols for its conversion into advanced agrochemical candidates. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Gateway - Hydrolysis to 3-Chloro-6-fluoro-2-methoxybenzoic Acid

The journey from the methyl ester to a versatile carboxylic acid intermediate is the critical first step in unlocking the potential of the title compound. The steric hindrance imposed by the ortho-methoxy group necessitates robust hydrolysis conditions.

Causality of Method Selection: Overcoming Steric Hindrance

Standard ester hydrolysis conditions can be sluggish due to the steric shielding of the carbonyl carbon by the adjacent methoxy group. To drive the reaction to completion, high-temperature, alkaline conditions are employed. In some cases of severe steric hindrance around a methyl ester, the reaction can proceed via a BAl2 mechanism, where the hydroxide ion attacks the methyl group in an SN2 fashion, rather than the more common BAc2 attack at the carbonyl carbon.[1] While the hindrance in our target molecule may not be extreme enough to exclusively favor the BAl2 pathway, the chosen conditions are sufficiently vigorous to ensure efficient hydrolysis by either mechanism.

Experimental Protocol 1: Alkaline Hydrolysis of this compound

Objective: To efficiently hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-6-fluoro-2-methoxybenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

Reactant Product Typical Yield Reference
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid95%[2]
Methyl o-methoxybenzoateo-methoxybenzoic acidHigh[3]

Part 2: Application in the Synthesis of Novel Pyrazole Carboxamide Fungicides

Pyrazole carboxamide fungicides are a significant class of agrochemicals that exhibit broad-spectrum activity against various fungal pathogens.[4] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, leading to the disruption of fungal respiration and energy production.[4][5]

Mechanism of Action: Targeting Fungal Respiration

The fungicidal efficacy of pyrazole carboxamides stems from their ability to bind to the Qp site of the SDH enzyme, blocking the electron transport from succinate to ubiquinone. This inhibition leads to a cascade of events within the fungal cell, including:

  • Inhibition of ATP synthesis: Disruption of the electron transport chain severely limits the production of ATP.[4]

  • Generation of Reactive Oxygen Species (ROS): Impaired electron flow can lead to the formation of damaging ROS.[4]

  • Disruption of the TCA Cycle: Halting the tricarboxylic acid cycle disrupts essential metabolic pathways.[4]

Fungicide_MoA cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Ubiquinone Ubiquinone (Coenzyme Q) SDH->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition caption Mode of Action of Pyrazole Carboxamide Fungicides

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.

Experimental Protocol 2: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Objective: To synthesize a novel pyrazole carboxamide derivative from 3-Chloro-6-fluoro-2-methoxybenzoic acid and an aminopyrazole.

Materials:

  • 3-Chloro-6-fluoro-2-methoxybenzoic acid (from Protocol 1)

  • 3-Amino-5-(trifluoromethyl)pyrazole (or other substituted aminopyrazole)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-6-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) (or HBTU, 1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the aminopyrazole derivative (1.1 eq) in the same anhydrous solvent and add DIPEA (1.5 eq).

  • Slowly add the aminopyrazole solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure pyrazole carboxamide fungicide.

Benzoic Acid Derivative Amine Coupling Reagents Typical Yield Reference
Substituted Benzoic AcidSubstituted AnilineEDC/HOBt60-85%[6]
Pyrazole-4-carboxylic acidVarious AminesThionyl Chloride50-70%[7]

Part 3: Application in the Synthesis of Novel Pyridine-Based Herbicides

Substituted pyridines are a well-established class of herbicides that often target essential amino acid biosynthesis in plants.[8] The unique electronic properties of the 3-Chloro-6-fluoro-2-methoxybenzoyl moiety can be exploited to create novel pyridine-based herbicides with potentially improved activity and crop selectivity.

Mechanism of Action: Targeting Acetolactate Synthase (ALS)

Many pyridine-based herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[8][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[10] Inhibition of ALS leads to a deficiency in these amino acids, ultimately causing cessation of plant growth and death.[8]

Herbicide_MoA cluster_Plant_Cell Plant Cell Metabolism Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Branched_Chain_AA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->Branched_Chain_AA Protein_Synthesis Protein Synthesis & Plant Growth Branched_Chain_AA->Protein_Synthesis Herbicide Pyridine-Based Herbicide Herbicide->ALS Inhibition caption Mode of Action of Pyridine-Based Herbicides

Caption: Inhibition of Acetolactate Synthase (ALS) by Pyridine-Based Herbicides.

Conceptual Synthetic Pathway to a Novel Pyridine Herbicide

While a detailed, validated protocol for the synthesis of a pyridine herbicide from our specific starting material is not available in the literature, a plausible synthetic route can be designed based on established synthetic methodologies for this class of compounds. The following workflow outlines a conceptual approach.

Herbicide_Synthesis_Workflow Start Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate Step1 Hydrolysis (Protocol 1) Start->Step1 Intermediate1 3-Chloro-6-fluoro- 2-methoxybenzoic Acid Step1->Intermediate1 Step2 Amide Coupling with Aminopyridine Intermediate1->Step2 Intermediate2 N-(pyridinyl)-3-chloro-6-fluoro- 2-methoxybenzamide Step2->Intermediate2 Step3 Further Functionalization/ Cyclization Intermediate2->Step3 Product Novel Pyridine Herbicide Step3->Product caption Conceptual Workflow for Pyridine Herbicide Synthesis

Caption: Conceptual workflow for the synthesis of a novel pyridine herbicide.

This conceptual pathway involves the initial hydrolysis of the ester as detailed in Protocol 1, followed by an amide coupling reaction with a suitable aminopyridine derivative. Subsequent functionalization or cyclization reactions, which are specific to the desired final herbicide structure, would follow. The design of these latter steps would be guided by established synthetic routes to known pyridine herbicides.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore its potential in developing new fungicides and herbicides. The unique substitution pattern of this molecule offers opportunities for fine-tuning the biological activity, selectivity, and physicochemical properties of the resulting agrochemical candidates. Further research into the derivatization of this scaffold is highly encouraged and is expected to yield new and effective solutions for crop protection.

References

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. (URL: [Link])

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar. (URL: [Link])

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. (URL: [Link])

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. (URL: [Link])

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed. (URL: [Link])

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
  • Action mechanisms of acetolactate synthase-inhibiting herbicides | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Inhibition of Plant Acetolactate Synthase by Herbicides, Pyrimidinylsalicylic Acids: Action Mechanism of Herbicides, Pyrimidinylsalicylic Acids (Part I) - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. (URL: [Link])

  • Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors - PubMed. (URL: [Link])

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH. (URL: [Link])

  • (12) United States Patent - Googleapis.com. (URL: [Link])

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL: [Link])

  • CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
  • Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid | Request PDF - ResearchGate. (URL: [Link])

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (URL: [Link])

  • EP2187748B1 - Fungicidal compounds and mixtures - Google P
  • Can methyl benzoate be hydrolyzed? - Quora. (URL: [Link])

  • EP0428666B1 - Fluoro-chloro-benzene derivatives - Google P
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

  • Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters - PubMed. (URL: [Link])

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - NIH. (URL: [Link])

  • CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates - Google P
  • 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3) - PubChemLite. (URL: [Link])

  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][11]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor - PubMed. (URL: [Link])

  • 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro-, mixt. with 6-chloro-3,4-dihydro-2H - -1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide - CAS Common Chemistry. (URL: [Link])

  • Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for Reactions with Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility and experimental protocols for reactions involving Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This polysubstituted aromatic compound is a versatile building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. This document will delve into the key reactive handles of this molecule and provide detailed, field-proven protocols for its application in common and powerful synthetic transformations.

Molecular Profile and Reactivity Analysis

This compound possesses a unique arrangement of substituents that dictates its reactivity. The electron-withdrawing nature of the chloro, fluoro, and methoxycarbonyl groups activates the aromatic ring towards certain transformations, while the methoxy group provides some electron-donating character. The key reactive sites are the carbon-chlorine and carbon-fluorine bonds, which can be selectively targeted under different reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The challenge with aryl chlorides is the strength of the C-Cl bond, which necessitates the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step in the catalytic cycle.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The fluoro substituent, particularly being ortho and para to electron-withdrawing groups, is a prime site for nucleophilic aromatic substitution. Fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex, making it a better leaving group in this context than chlorine under specific SNAr conditions.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, and with the advent of advanced catalyst systems, aryl chlorides are now routinely used as substrates.[5][6]

  • Catalyst System: The choice of a palladium precursor and a bulky, electron-rich phosphine ligand is critical for the efficient coupling of aryl chlorides.[1] Ligands like XPhos or SPhos are often employed to promote the oxidative addition of the palladium(0) species to the C-Cl bond.

  • Base: A suitable base is required to activate the boronic acid partner. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used.[6]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reaction components.[5]

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound218.601.0218.6 mg
Phenylboronic Acid121.931.2146.3 mg
Pd₂(dba)₃915.720.02 (2 mol%)18.3 mg
XPhos476.650.04 (4 mol%)19.1 mg
K₃PO₄212.272.0424.5 mg
Toluene--5 mL
Water--1 mL

Procedure:

  • To an oven-dried Schlenk flask, add this compound (218.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Chloride - Boronic Acid - Pd₂(dba)₃/XPhos - K₃PO₄ solvent Add Degassed Toluene/Water reagents->solvent inert Inert Atmosphere (Ar/N₂) solvent->inert heating Heat at 100°C (12-24h) inert->heating monitoring Monitor by TLC/GC-MS heating->monitoring extraction Aqueous Work-up (EtOAc/Water) monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][8] The reaction is catalyzed by a palladium complex and requires a suitable ligand and a strong base.[2][9]

  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a bulky, electron-rich phosphine ligand are essential.[10] Ligands such as RuPhos or JohnPhos are often effective for the amination of aryl chlorides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Reaction: Coupling of this compound with Morpholine.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound218.601.0218.6 mg
Morpholine87.121.2122 µL
Pd(OAc)₂224.490.02 (2 mol%)4.5 mg
RuPhos467.580.04 (4 mol%)18.7 mg
NaOtBu96.101.4134.5 mg
Toluene (anhydrous)--5 mL

Procedure:

  • In a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate vial, dissolve this compound (218.6 mg, 1.0 mmol) in anhydrous toluene (3 mL) and add morpholine (122 µL, 1.2 mmol).

  • Add the substrate solution to the catalyst mixture.

  • Seal the Schlenk tube and heat the reaction at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Buchwald_Hartwig_Mechanism Pd(0)L₂ Pd(0)L₂ Ox. Add. Oxidative Addition Pd(0)L₂->Ox. Add. Ar-Cl Pd(II) Complex Ar-Pd(II)(Cl)L₂ Ox. Add.->Pd(II) Complex Amine Coord. Amine Coordination Pd(II) Complex->Amine Coord. HNR₂ Deprotonation Deprotonation (Base) Amine Coord.->Deprotonation Amido Complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Amido Complex Red. Elim. Reductive Elimination Amido Complex->Red. Elim. Red. Elim.->Pd(0)L₂ Product Ar-NR₂ Red. Elim.->Product ArCl Ar-Cl HNR₂ HNR₂

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the substitution of halides on electron-deficient aromatic rings.[11][12] In the case of this compound, the fluorine atom is the more likely site of substitution due to its greater ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect.[3]

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.[13]

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and stabilize the charged intermediate.

  • Base: A base may be required to generate the active nucleophile in situ (e.g., deprotonating an alcohol or thiol).

Reaction: Substitution of the fluoro group with a methoxy group.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound218.601.0218.6 mg
Sodium Methoxide (30% in Methanol)54.021.5270 µL
DMF (anhydrous)--5 mL

Procedure:

  • Dissolve this compound (218.6 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the sodium methoxide solution (270 µL, 1.5 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

SNAr_Mechanism Start Aryl Fluoride (Ar-F) Attack Nucleophilic Attack (Nu⁻) Start->Attack Intermediate Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Slow, RDS Elimination Loss of Leaving Group (F⁻) Intermediate->Elimination Fast Product Substituted Product (Ar-Nu) Elimination->Product

Caption: General Mechanism of the SNAr Reaction.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. 1

  • Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. 5

  • Organometallics. A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. 6

  • University of the Sunshine Coast, Queensland. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. 14

  • RSC Publishing. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. 15

  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).

  • Tokyo Chemical Industry Co., Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

  • ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.

  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides.

  • DASH (Harvard). Concerted nucleophilic aromatic substitution with 19F− and 18F−.

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?

  • Wikipedia. Buchwald–Hartwig amination.

  • Sigma-Aldrich. Methyl 3-fluoro-6-methoxy-2-methylbenzoate.

  • PMC - PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

  • CymitQuimica. Methyl 3-fluoro-4-methoxybenzoate.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • ResearchGate. Nucleophilic aromatic substitution of fluorinated, fully conjugated...

  • Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives.

  • ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon.

  • BLD Pharm. Methyl 2-chloro-3-fluoro-6-methoxybenzoate.

  • BLD Pharm. 2-Chloro-3-fluoro-6-methoxybenzoic acid.

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr.

  • PubMed - NIH. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.

  • PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.

  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives.

  • PubChem. Methyl 5-chloro-2-methoxybenzoate.

  • ChemScene. Methyl 6-chloro-3-methoxy-2-methylbenzoate.

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

  • YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions.

  • AA Blocks. 2-Fluoro-3-methoxybenzoic acid.

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

  • YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].

  • AOBChem. Methyl 3-chloro-2-methoxy-4-methylbenzoate.

  • PubChem. 2-Chloro-3-methoxybenzoic acid.

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.

  • ChemicalBook. Methyl β-amino-3-chloro-2-fluoro-6-methoxybenzenepropanoate CAS.

Sources

Application Notes & Protocols: Methyl 3-Chloro-6-fluoro-2-methoxybenzoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel applications of functionalized aromatic building blocks.

This document provides a detailed technical guide on the potential applications of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate in materials science, with a specific focus on its role as a precursor for next-generation Organic Light-Emitting Diode (OLED) materials. The protocols and discussions herein are synthesized from established principles in organic electronics and materials chemistry to provide a robust framework for research and development.

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

This compound is a highly functionalized aromatic ester. Its unique substitution pattern—featuring electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, alongside a reactive methyl ester—makes it a compelling building block for the synthesis of complex organic molecules.[1][2] The strategic placement of these substituents allows for precise tuning of the electronic and steric properties of derivative molecules, a critical aspect in the design of advanced materials.

While direct applications in materials science are an emerging area of study, the inherent chemical functionalities of this compound suggest significant potential, particularly in the synthesis of materials for organic electronics. One of the most promising avenues is its use as a precursor for Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency OLEDs.

Core Application: A Precursor for High-Efficiency TADF Emitters in OLEDs

The Significance of TADF in OLED Technology:

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency of an OLED is largely determined by its ability to convert electrical energy into light. In conventional fluorescent OLEDs, only singlet excitons (25% of the total) can emit light, limiting the internal quantum efficiency (IQE). Phosphorescent OLEDs can harvest both singlet and triplet excitons (100% IQE) but often rely on expensive and rare heavy metals like iridium and platinum.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables organic molecules to harvest triplet excitons without the need for heavy metals, thus offering a pathway to achieving 100% IQE in a cost-effective manner.[3][4][5] TADF molecules are typically designed with a donor-acceptor (D-A) architecture, which leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by light emission.[3][4]

Proposed Synthetic Utility of this compound:

The structure of this compound makes it an excellent candidate for modification into a key component of a TADF emitter. The methyl ester can be readily converted into other functional groups, while the halogen and methoxy substituents can be used to tune the electronic properties and solubility of the final molecule.

A plausible synthetic strategy involves the transformation of the methyl ester into a suitable acceptor moiety, which can then be coupled with a donor group. The chloro and fluoro substituents can enhance the electron-accepting nature of the benzoate core and influence the emission color.

Hypothetical Synthetic Pathway to a TADF Emitter:

The following diagram illustrates a conceptual synthetic pathway where this compound is utilized to create a TADF emitter. This pathway is based on established organic chemistry principles and serves as a template for experimental design.

synthetic_pathway start Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate step1 Hydrolysis (e.g., LiOH, THF/H2O) start->step1 acid 3-Chloro-6-fluoro- 2-methoxybenzoic Acid step1->acid step2 Amide Coupling (e.g., HATU, DIPEA, Donor-NH2) acid->step2 tad_emitter Donor-Acceptor TADF Emitter step2->tad_emitter

Caption: Conceptual synthetic pathway to a TADF emitter.

Experimental Protocols

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

Hazard StatementPrecautionary Statement
Causes skin irritation.[6]Wash skin thoroughly after handling.[6]
Causes serious eye irritation.[6]Wear protective gloves/eye protection/face protection.[6]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

General Laboratory Practices:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

Protocol for OLED Device Fabrication (Generic)

This protocol outlines the fabrication of a multi-layer OLED device using solution processing and thermal evaporation techniques. This is a standard procedure that can be adapted for testing newly synthesized TADF emitters derived from this compound.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TCTA)

  • Emissive Layer (EML): Host material doped with the synthesized TADF emitter

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-purity organic solvents (e.g., toluene, chlorobenzene)

  • Spin coater

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

  • Glovebox with an inert atmosphere (N₂)

Workflow Diagram:

oled_fabrication_workflow sub_prep 1. Substrate Preparation (Cleaning & UV-Ozone Treatment) htl_dep 2. HTL Deposition (Spin Coating) sub_prep->htl_dep eml_dep 3. EML Deposition (Spin Coating) htl_dep->eml_dep etl_dep 4. ETL, EIL, Cathode Deposition (Thermal Evaporation) eml_dep->etl_dep encap 5. Encapsulation etl_dep->encap testing 6. Device Testing encap->testing

Caption: OLED fabrication workflow.

Step-by-Step Procedure:

  • Substrate Preparation: a. Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a stream of high-purity nitrogen. c. Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Transport Layer (HTL) Deposition: a. Prepare a solution of the HTL material (e.g., TCTA in chlorobenzene at 10 mg/mL). b. Inside a nitrogen-filled glovebox, deposit the HTL solution onto the ITO substrate using a spin coater. A typical spin-coating recipe is a two-step process: 500 rpm for 10 seconds followed by 3000 rpm for 40 seconds. c. Anneal the substrate on a hotplate at 100°C for 10 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition: a. Prepare a solution of the host material and the synthesized TADF emitter (dopant) in a suitable solvent like toluene. The doping concentration is a critical parameter and typically ranges from 1% to 20% by weight. b. Spin-coat the EML solution onto the HTL layer using a similar two-step spin-coating process. The spin speed should be optimized to achieve the desired film thickness (typically 30-50 nm). c. Anneal the substrate at a suitable temperature (e.g., 70°C for 10 minutes) to remove the solvent.

  • Thermal Evaporation of Subsequent Layers: a. Transfer the substrates to a high-vacuum thermal evaporator. b. Sequentially deposit the ETL (e.g., TPBi, ~30 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) at a deposition rate of 0.1-0.2 nm/s for the organic layers and 0.5-1 nm/s for the metal.

  • Encapsulation: a. To protect the device from atmospheric moisture and oxygen, encapsulate it inside the glovebox using a UV-curable epoxy and a glass coverslip.

  • Device Testing: a. Measure the current-voltage-luminance (J-V-L) characteristics of the fabricated OLED device using a source meter and a photodetector. b. Characterize the electroluminescence spectrum and calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).

Characterization and Data Analysis

The successful synthesis of a TADF emitter from this compound and its performance in an OLED device would be validated through a series of characterization techniques:

AnalysisPurpose
NMR (¹H, ¹³C, ¹⁹F) Structural verification of the synthesized TADF emitter.
Mass Spectrometry Confirmation of the molecular weight of the synthesized compound.
UV-Vis Spectroscopy Determination of the absorption properties of the new material.
Photoluminescence Spectroscopy Measurement of the emission spectrum and photoluminescence quantum yield (PLQY).
Transient Photoluminescence Determination of the fluorescence lifetime to confirm the TADF mechanism.
Cyclic Voltammetry Estimation of the HOMO and LUMO energy levels.
Electroluminescence Testing Evaluation of the performance of the OLED device.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of advanced materials for organic electronics. Its unique substitution pattern provides a versatile platform for the design of novel TADF emitters for high-efficiency, cost-effective OLEDs. The protocols and conceptual frameworks presented in this document offer a starting point for researchers to unlock the potential of this intriguing molecule in the field of materials science.

References

  • Wang, C., et al. (2023). Benzoate-based thermally activated delayed fluorescence materials. RSC Advances. [Link]

  • Royal Society of Chemistry. (2025). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. [Link]

  • Calió, L., et al. (2016). Hole-Transport Materials for Perovskite Solar Cells. Angewandte Chemie International Edition. [Link]

  • Zhang, D., et al. (2014). Thermally activated delayed fluorescence materials towards the breakthrough of organoelectronics. Advanced Materials. [Link]

  • Shaabani, A., et al. (2018). Methyl 2-methoxybenzoate: A Versatile Building Block in Organic Synthesis. Synlett.
  • MDPI. (2023). High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. [Link]

  • Adachi, C. (2014). Thermally-activated Delayed Fluorescence for Light-emitting Devices. Journal of the Photopolymer Science and Technology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this key chemical intermediate at high purity. Our approach is rooted in fundamental chemical principles to help you understand the causality behind each experimental choice, ensuring robust and reproducible results.

Section 1: Pre-Purification Analysis & Impurity Profile

Before attempting any purification, a thorough understanding of your crude material is essential. The nature and quantity of impurities will dictate the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

The impurity profile is highly dependent on the synthetic route. Common syntheses for substituted benzoic acid esters may involve esterification of the corresponding benzoic acid, or multi-step sequences involving halogenation and nitration.[1][2] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Such as the corresponding benzoic acid (2-chloro-3-fluoro-6-methoxybenzoic acid) or alcohol (methanol).[3]

  • Acid Catalyst: If used in esterification (e.g., sulfuric acid).[3][4]

  • Regioisomers: Isomers formed during aromatic substitution steps where selectivity is not 100%.

  • Byproducts: Water formed during esterification or side-products from other reaction steps.

  • Decomposition Products: High-boiling esters can be sensitive to high temperatures, potentially leading to thermal degradation.[3][5]

  • Residual Solvents: From the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate).

Q2: What analytical techniques should I use to assess the purity of my crude sample?

A multi-technique approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your mixture and to develop a solvent system for column chromatography.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their structures are known.

Section 2: Purification Method Selection

Choosing the right purification method is a critical decision that balances scale, required purity, cost, and time. The physical properties of this compound (likely a liquid or low-melting solid at room temperature) are a key consideration.[7]

Decision-Making Workflow

The following diagram provides a logical workflow for selecting the most appropriate purification technique.

MethodSelection start Start: Crude Product is_solid Is the product a solid at room temperature? start->is_solid scale Scale > 10g? is_solid->scale Yes thermal_stability Is the product thermally stable? is_solid->thermal_stability No (Liquid/Oil) polarity_diff Large polarity difference from impurities? scale->polarity_diff No recrystallize Recrystallization scale->recrystallize Yes chromatography Column Chromatography thermal_stability->chromatography No distillation Vacuum Distillation thermal_stability->distillation Yes polarity_diff->chromatography No wash Aqueous Wash / Extraction polarity_diff->wash Yes (Acidic/Basic Imp.) wash->chromatography If further purification needed

Caption: Purification Method Selection Workflow.

Section 3: Column Chromatography

For complex mixtures or when impurities have similar polarities to the product, column chromatography is the most powerful and versatile purification technique.[8][9][10] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[6][10]

Experimental Protocol: Flash Column Chromatography
  • Solvent System (Eluent) Selection:

    • Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your desired product and impurities.

    • Aim for an Rf value of ~0.3 for the target compound for optimal separation.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriately sized column based on the amount of crude material (a 1:30 to 1:100 ratio of sample to silica gel by weight is common).

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).[9] Stir well to remove air bubbles.[9]

    • With the column's stopcock closed, pour the slurry into the column. Tap the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[9]

    • Drain the solvent until it is just level with the sand. Never let the column run dry. [11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is absorbed onto the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (flash chromatography) to achieve a steady flow rate.[6][11]

    • Collect the eluting solvent in sequentially labeled test tubes or flasks (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[6][12]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation: Recommended Solvent Systems
Polarity of ImpurityRecommended Starting Eluent (Hexane:Ethyl Acetate)Rationale
Non-polar95:5 to 90:10Elutes non-polar byproducts first, while the more polar ester is retained longer on the silica.
Moderately Polar85:15 to 80:20Provides good separation for compounds of intermediate polarity.
Polar (e.g., acid)70:30 (or add 1% Acetic Acid)A more polar mobile phase is needed to elute the polar compounds from the stationary phase.[6]
Troubleshooting Guide: Column Chromatography

Q: My compounds are not separating (co-eluting). What's wrong? A: This indicates poor resolution. The primary cause is an inappropriate solvent system. Your eluent is likely too polar, moving all components down the column too quickly.

  • Solution: Re-develop your solvent system using TLC. Choose a more non-polar eluent (e.g., decrease the percentage of ethyl acetate in hexane) to increase the differential retention of your compounds on the silica gel.[6]

Q: I'm seeing cracked or channeled packing in my silica bed. Why? A: This is often caused by improper packing or thermal stress. Air bubbles in the slurry or adding solvent too aggressively can create channels.[13][14]

  • Solution: Ensure your silica slurry is well-mixed and degassed before packing.[9] Pack the column carefully and add a protective layer of sand. Always add new eluent gently down the side of the column to avoid disturbing the silica bed.[11]

Q: My collected fractions show tailing on the TLC plate. What does this mean? A: Tailing often indicates an undesirable interaction between the compound and the stationary phase, or column overloading.[14] Acidic compounds tailing on silica is a classic example.

  • Solution: If your target compound is slightly acidic, consider adding a very small amount (~0.5-1%) of a modifying acid (like acetic acid) to your eluent. If overloading is the issue, use a larger column with more silica gel for the amount of sample being purified.

Section 4: Recrystallization

If your crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a highly effective and scalable purification method.[15] The principle relies on dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound preferentially crystallizes, leaving impurities behind in the mother liquor.[16]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude product when hot but in which the product is sparingly soluble when cold. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[18][19] Using excess solvent is the most common cause of poor yield.[20][21]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[19] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[18][22]

  • Drying: Allow the crystals to air dry on the filter paper or for more complete drying, use a vacuum oven.

Troubleshooting Guide: Recrystallization

Q: My compound "oiled out" instead of crystallizing. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[16][21]

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then allow it to cool again, perhaps more slowly.[21] Seeding the solution with a pure crystal can also help initiate crystallization over oiling.[20]

Q: No crystals are forming, even after cooling in an ice bath. Why? A: This is usually due to one of two reasons: too much solvent was used, or the solution is supersaturated.[18][21]

  • Solution: If you suspect too much solvent, boil off a portion of the solvent to concentrate the solution and try cooling again.[20][21] If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[18][20]

Q: My final yield is very low (<50%). What went wrong? A: A low yield can result from several issues.

  • Causes & Solutions:

    • Using too much solvent: A significant amount of your product remains dissolved in the mother liquor.[20] Recover the compound by evaporating the mother liquor and re-crystallizing from a smaller volume.

    • Premature crystallization: The compound crystallized during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.

    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.[18]

Section 5: High Vacuum Distillation

For liquid compounds or low-melting solids with high boiling points, vacuum distillation is the method of choice. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at temperatures that prevent thermal decomposition.[5][23]

Troubleshooting Guide: Vacuum Distillation

Q: My compound appears to be decomposing in the distillation flask. How can I prevent this? A: This indicates the distillation temperature is still too high, even under vacuum.

  • Solution: The key is to achieve a lower pressure (a higher vacuum). Check your entire apparatus for leaks, especially at the joints. Ensure your vacuum pump is in good working order and the vacuum grease is applied correctly. Operating at a vacuum of 0.1 to 1 mm Hg is often necessary for high-boiling esters to avoid decomposition.[5]

Q: I can't achieve a stable, deep vacuum. What are the common causes? A: Vacuum leaks are the most frequent problem.

  • Solution: Systematically check all ground glass joints for proper sealing. Ensure hoses are not cracked and are rated for vacuum. Check the pump's oil level and quality. Even a small leak can significantly impair the system's ability to reach the desired pressure.[24]

Q: My distillation is characterized by violent bumping. How can I ensure a smooth boil? A: Bumping occurs when the liquid becomes superheated and boils in a sudden burst.

  • Solution: Ensure smooth boiling by using a magnetic stir bar in the distilling flask. Alternatively, a fine capillary (ebulliator) that introduces a steady stream of tiny air or nitrogen bubbles can be used to promote even boiling.

References

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • Column Chromatography - Organic Chemistry - Jack Westin. [Link]

  • column chromatography & purification of organic compounds - YouTube. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • Column Chromatography Theory - Chemistry Online @ UTSC. [Link]

  • Several Problems of Flash Column Chromatography - Hawach. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. [Link]

  • Tackling Common Challenges in Chromatography - Chrom Tech, Inc. [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture - JoVE. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - alwsci. [Link]

  • Recrystallization. [Link]

  • Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google P
  • DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN . [Link]

  • Distilling esters with very high boiling points? - Sciencemadness Discussion Board. [Link]

  • Purification of high boiling esters - Google P
  • Recrystallization . [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! . [Link]

  • Recrystallization and Crystallization . [Link]

  • Vacuum unit troubleshooting - ResearchGate. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. [Link]

  • Recrystallization . [Link]

  • Recrystallization - Single Solvent . [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Troubleshooting in Distillation Columns - Slideshare. [Link]

  • Vacuum Column Troubleshooting - Cheresources.com Community. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde - PrepChem.com. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. [Link]

  • 3-Chloro-2-methylanisole - PubChem. [Link]

  • 2-Chloro-3-methoxybenzoic acid - PubChem. [Link]

  • United States Patent . [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the scientific reasoning behind them to enhance your experimental success.

I. Overview of the Synthetic Pathway

A common and logical synthetic route to this compound starts from 2-fluoro-3-chloro-6-nitrophenol. This multi-step synthesis involves several key transformations, each with its own set of potential challenges and byproduct formations. Understanding these potential pitfalls is crucial for optimizing your reaction conditions and obtaining a high purity final product.

The synthetic pathway can be visualized as follows:

Synthetic_Pathway A 2-Fluoro-3-chloro-6-nitrophenol B 2-Fluoro-3-chloro-6-nitroanisole A->B Williamson Ether Synthesis (Methylation) C 3-Chloro-6-fluoro-2-methoxyaniline B->C Reduction of Nitro Group D 3-Chloro-6-fluoro-2-methoxybenzenediazonium salt C->D Diazotization E 2,3-Dichloro-6-fluoroanisole D->E Sandmeyer Reaction F Intermediate Benzoic Acid E->F Carboxylation (e.g., Grignard) G This compound F->G Esterification

Caption: Proposed synthetic pathway for this compound.

II. Troubleshooting Guide & FAQs by Reaction Step

Step 1: Williamson Ether Synthesis (Methylation of 2-Fluoro-3-chloro-6-nitrophenol)

This initial step involves the conversion of the phenolic hydroxyl group to a methoxy ether. While seemingly straightforward, several issues can arise.

Q1: My methylation reaction is incomplete, and I observe a significant amount of starting material even after prolonged reaction times. What could be the cause?

A1: Incomplete methylation is a common issue and can be attributed to several factors:

  • Insufficiently strong base: The phenoxide anion must be fully formed for the reaction to proceed efficiently. If you are using a weak base like potassium carbonate, ensure it is anhydrous and that you are using a suitable solvent (e.g., DMF, acetone) to facilitate the reaction. For sterically hindered or less reactive phenols, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.

  • Inactive methylating agent: Ensure the quality of your methylating agent (e.g., dimethyl sulfate, methyl iodide). These reagents can degrade over time.

  • Reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants or products. A moderate temperature (e.g., 50-80 °C) is often optimal.

Q2: I observe an unexpected byproduct that is not my starting material or desired product. What could it be?

A2: A common byproduct in Williamson ether synthesis, especially with more complex substrates, is the product of elimination if the alkylating agent has a beta-hydrogen and is sterically hindered. However, with a methylating agent, this is not possible. A more likely scenario is a side reaction involving other functional groups on your starting material. Given the presence of a nitro group, nucleophilic aromatic substitution, though unlikely under these conditions, should not be entirely ruled out, especially at high temperatures.

Troubleshooting Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis_Troubleshooting Start Incomplete Methylation or Byproduct Formation Base Is the base strong enough and anhydrous? Start->Base YesBase Yes Base->YesBase NoBase No Base->NoBase Solvent Is the solvent appropriate and anhydrous? YesBase->Solvent SolutionBase Use a stronger, anhydrous base (e.g., NaH). NoBase->SolutionBase YesSolvent Yes Solvent->YesSolvent NoSolvent No Solvent->NoSolvent Reagent Is the methylating agent active? YesSolvent->Reagent SolutionSolvent Use an appropriate anhydrous solvent (e.g., DMF, THF). NoSolvent->SolutionSolvent YesReagent Yes Reagent->YesReagent NoReagent No Reagent->NoReagent Temp Is the temperature optimized? YesReagent->Temp SolutionReagent Use fresh, high-quality methylating agent. NoReagent->SolutionReagent YesTemp Yes Temp->YesTemp NoTemp No Temp->NoTemp FurtherAnalysis Characterize byproducts (NMR, MS). Consider alternative methylation methods. YesTemp->FurtherAnalysis SolutionTemp Optimize temperature; avoid excessive heat. NoTemp->SolutionTemp

Caption: Troubleshooting flowchart for Williamson ether synthesis.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step. The choice of reducing agent can significantly impact the outcome and the byproduct profile.

Q3: My reduction of the nitro group is not going to completion, or I am seeing multiple products. What are the likely byproducts?

A3: Incomplete reduction of a nitro group can lead to the formation of several intermediates, which may be stable enough to be isolated or can react further to form dimeric byproducts.[1][2] The primary byproducts to consider are:

  • Nitroso compounds (Ar-N=O): These are formed as the initial reduction product.

  • Hydroxylamines (Ar-NHOH): Further reduction of the nitroso group yields the hydroxylamine.

  • Azoxy compounds (Ar-N=N(O)-Ar): These can form from the condensation of nitroso and hydroxylamine intermediates.[3]

  • Azo compounds (Ar-N=N-Ar): Further reduction of azoxy compounds gives azo compounds.[1]

  • Hydrazino compounds (Ar-NH-NH-Ar): Reduction of azo compounds can yield hydrazino compounds.[1]

The formation of these byproducts is highly dependent on the reaction conditions, including the reducing agent, pH, and temperature.[4]

Reducing Agent Common Byproducts Comments
Catalytic Hydrogenation (e.g., H₂/Pd-C) Generally clean, but can be sensitive to catalyst poisoning.Can sometimes lead to hydrodehalogenation (replacement of Cl or F with H).
Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) Can be vigorous and may not be suitable for sensitive substrates.Often high-yielding but can require careful workup to remove metal salts.[2]
Sodium Dithionite (Na₂S₂O₄) A milder reducing agent, but may not be strong enough for all substrates.Often used for selective reductions.

Q4: How can I minimize the formation of these reduction byproducts?

A4: To promote the complete reduction to the aniline and minimize byproduct formation:

  • Ensure sufficient reducing agent: Use a stoichiometric excess of the reducing agent.

  • Control the temperature: Many reductions are exothermic. Maintain a controlled temperature to prevent side reactions.

  • Optimize the pH: The pH of the reaction medium can significantly influence the reduction pathway. For metal/acid reductions, maintaining an acidic environment is crucial.

  • Monitor the reaction: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the desired aniline.

Step 3: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for replacing an amino group with a variety of substituents, in this case, a chloro group.[5][6] However, it is known for its potential to generate byproducts.

Q5: My Sandmeyer reaction is giving a low yield of the desired chloro compound, and I have a complex mixture of byproducts. What are the most common ones?

A5: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to several byproducts.[5]

  • Biaryl compounds: The aryl radical intermediate can dimerize to form biaryl compounds. This is a classic indicator of a radical pathway in the Sandmeyer reaction.[5]

  • Phenolic compounds: The diazonium salt can react with water to form a phenol. This is often a major byproduct if the reaction is not carried out under optimal conditions.[5]

  • Azo dyes: The diazonium salt can couple with the starting aniline or the product to form colored azo compounds. This is more likely if the pH is not sufficiently acidic.

  • Deamination product: The diazonium group can be replaced by a hydrogen atom, leading to a deaminated byproduct.

Q6: What are the critical parameters to control in a Sandmeyer reaction to improve yield and minimize byproducts?

A6: Careful control of the reaction conditions is paramount for a successful Sandmeyer reaction:

  • Temperature: The diazotization step must be carried out at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[7]

  • Acidity: A sufficiently acidic medium is required to prevent the formation of diazoamino compounds and to stabilize the diazonium salt.

  • Copper catalyst: The use of a copper(I) salt is catalytic and essential for the desired transformation.[5][7] Ensure the catalyst is active.

  • Slow addition: The diazonium salt solution should be added slowly to the copper(I) chloride solution to maintain a low concentration of the diazonium salt and minimize side reactions.

Troubleshooting Guide for the Sandmeyer Reaction:

Sandmeyer_Reaction_Troubleshooting Start Low Yield or Byproducts in Sandmeyer Reaction Temp Was the diazotization temperature kept at 0-5 °C? Start->Temp YesTemp Yes Temp->YesTemp NoTemp No Temp->NoTemp Acidity Was the reaction medium sufficiently acidic? YesTemp->Acidity SolutionTemp Maintain low temperature to prevent diazonium salt decomposition. NoTemp->SolutionTemp YesAcidity Yes Acidity->YesAcidity NoAcidity No Acidity->NoAcidity Catalyst Was an active Cu(I) catalyst used? YesAcidity->Catalyst SolutionAcidity Ensure sufficient acid to stabilize the diazonium salt. NoAcidity->SolutionAcidity YesCatalyst Yes Catalyst->YesCatalyst NoCatalyst No Catalyst->NoCatalyst Addition Was the diazonium salt added slowly? YesCatalyst->Addition SolutionCatalyst Use fresh, high-quality Cu(I)Cl. NoCatalyst->SolutionCatalyst YesAddition Yes Addition->YesAddition NoAddition No Addition->NoAddition FurtherAnalysis Isolate and identify byproducts (biaryls, phenols). YesAddition->FurtherAnalysis SolutionAddition Slow addition minimizes side reactions like azo coupling. NoAddition->SolutionAddition

Caption: Decision tree for troubleshooting the Sandmeyer reaction.

Step 4: Esterification of the Benzoic Acid Intermediate

The final step is the esterification of the substituted benzoic acid to the methyl ester. The Fischer esterification is a common method.[8]

Q7: My esterification reaction is not going to completion, and I have a significant amount of the starting benzoic acid remaining. How can I drive the reaction to completion?

A7: The Fischer esterification is an equilibrium-controlled reaction.[8] To drive the equilibrium towards the product, you can:

  • Use a large excess of methanol: Using methanol as the solvent will push the equilibrium to the right.[8]

  • Remove water as it is formed: Water is a byproduct of the reaction. Removing it will shift the equilibrium towards the ester. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Use an effective acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid are common catalysts.[8]

Q8: Are there any common byproducts in the Fischer esterification of a substituted benzoic acid?

A8: While the Fischer esterification is generally a clean reaction, some side reactions can occur:

  • Anhydride formation: The benzoic acid can self-condense to form a benzoic anhydride, especially at higher temperatures.

  • Sulfonation: If concentrated sulfuric acid is used as the catalyst at high temperatures, sulfonation of the aromatic ring can occur, typically at the meta position to the carboxyl group.[9]

  • Ether formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, although this is more common with longer-chain alcohols than with methanol.[9]

Alternative Esterification Methods:

If the Fischer esterification is problematic, consider these alternatives:

  • Reaction with an alkyl halide: Convert the benzoic acid to its carboxylate salt with a base, and then react it with a methyl halide (e.g., methyl iodide).

  • Use of a coupling agent: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can facilitate esterification under mild conditions.[10]

  • Conversion to the acid chloride: React the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, which then readily reacts with methanol to give the ester.[10]

III. Purification of the Final Product

Q9: What is the recommended method for purifying the final product, this compound?

A9: The purification strategy will depend on the nature and quantity of the impurities. A combination of techniques is often necessary:

  • Aqueous workup: After the reaction, a standard aqueous workup with a mild base (e.g., sodium bicarbonate solution) will remove any unreacted benzoic acid and the acid catalyst.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from nonpolar byproducts (e.g., biaryls from the Sandmeyer reaction) and other closely related impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.[11]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.

IV. References

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • askIITians. (n.d.). What happens when anisole is nitrated?. Retrieved from [Link]

  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1099.

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Lapetaje, J. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism pathways for the nitroarene reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • St. Olaf College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • Hartshorn, S. R., Moodie, R. B., & Schofield, K. (1971). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1654-1657.

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • YouTube. (2023, January 21). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. Retrieved from [Link]

  • Pharm D GURU. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology, 14(24), 6396-6411.

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. 100(9), 3639-3648.

  • Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. 28(2), 526-530.

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Retrieved from

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(12), 7246-7267.

  • University of Texas at Dallas. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluoro-6-nitrophenol. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile but sometimes challenging reagent. The following question-and-answer format directly addresses specific experimental failures and offers logical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to help you diagnose and resolve common problems encountered when working with this compound.

Issue 1: Failed or Low-Yield Hydrolysis of the Methyl Ester

Q1: My standard ester hydrolysis protocol (e.g., LiOH or NaOH in aqueous methanol) is resulting in no reaction or a very low yield of the corresponding carboxylic acid. What is causing this and how can I resolve it?

A1: This is a common issue when working with sterically hindered esters. The ortho-methoxy group and the adjacent chlorine atom on the benzene ring in this compound can impede the approach of the hydroxide nucleophile to the carbonyl carbon of the ester. This steric hindrance significantly slows down the rate of the typical BAc2 hydrolysis mechanism.[1][2]

Troubleshooting Workflow for Hindered Ester Hydrolysis:

G start Start: Failed Hydrolysis check_steric Identify Cause: Steric Hindrance from ortho-substituents start->check_steric increase_temp Option 1: Increase Reaction Temperature check_steric->increase_temp non_aqueous Option 2: Non-Aqueous Hydrolysis check_steric->non_aqueous alternative_mechanism Option 3: Promote BAl2 Mechanism check_steric->alternative_mechanism high_temp_water Protocol 1A: High-Temperature Water/Alkali (200-300 °C) increase_temp->high_temp_water success Success: Carboxylic Acid Formed high_temp_water->success non_aqueous_protocol Protocol 1B: NaOH in MeOH/CH2Cl2 (Non-aqueous) non_aqueous->non_aqueous_protocol non_aqueous_protocol->success bal2_protocol Protocol 1C: Strong Nucleophile/High Temp (e.g., NaH in DMF) alternative_mechanism->bal2_protocol bal2_protocol->success

Caption: Troubleshooting workflow for hydrolysis of sterically hindered esters.

Recommended Protocols:

  • Protocol 1A: High-Temperature Hydrolysis. For sterically hindered esters, high-temperature water or slightly alkaline solutions can be very effective.[3][4]

    • Combine your ester with a 2% KOH solution in a sealed, high-pressure reaction vessel.

    • Heat the reaction mixture to 200-300 °C for 30 minutes.

    • Cool the reaction vessel and carefully work up the product.

  • Protocol 1B: Non-Aqueous Hydrolysis. A non-aqueous system can enhance the nucleophilicity of the hydroxide ion.

    • Dissolve the ester in a 9:1 mixture of CH₂Cl₂ and MeOH.

    • Add a solution of NaOH in MeOH.

    • Stir at room temperature. The reaction is often complete within a few hours.

Parameter Standard Hydrolysis High-Temperature Hydrolysis Non-Aqueous Hydrolysis
Solvent Aqueous MeOH/THFWater or dilute aq. KOHCH₂Cl₂/MeOH
Temperature Room Temp to Reflux200-300 °CRoom Temperature
Typical Time > 48 h15-30 min1-4 h
Yield < 10%> 90%> 90%
Issue 2: Unsuccessful Nucleophilic Aromatic Substitution (SNAr) at the Chloro or Fluoro Position

Q2: I am attempting a nucleophilic aromatic substitution with a thiol or amine, but I am recovering my starting material. Why is the reaction not proceeding?

A2: Successful Nucleophilic Aromatic Substitution (SNAr) reactions depend on the aromatic ring being sufficiently electron-deficient, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[5][6][7] In this compound, the methoxy group is an electron-donating group, which can deactivate the ring towards nucleophilic attack. The chloro and fluoro groups are only moderately activating.

Logical Framework for SNAr Troubleshooting:

G start Start: Failed SNAr Reaction substrate_activation Evaluate Substrate Activation: Is the ring sufficiently electron-deficient? start->substrate_activation leaving_group Consider the Leaving Group: F vs. Cl substrate_activation->leaving_group Moderate activation reaction_conditions Optimize Reaction Conditions leaving_group->reaction_conditions F is generally a better leaving group in SNAr solvent Solvent Choice: Polar aprotic (DMF, DMSO) reaction_conditions->solvent temperature Increase Temperature reaction_conditions->temperature nucleophile Nucleophile Strength: Use a stronger, less hindered nucleophile reaction_conditions->nucleophile success Success: SNAr Product Formed solvent->success temperature->success nucleophile->success

Caption: Decision tree for troubleshooting SNAr reactions.

Troubleshooting Steps:

  • Leaving Group: In SNAr, fluoride is often a better leaving group than chloride because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[7] Therefore, substitution of the fluorine is more likely.

  • Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMF, DMSO, or NMP to enhance the nucleophilicity of your nucleophile.[8]

    • Temperature: Higher temperatures are often necessary to overcome the activation energy barrier.[8]

    • Nucleophile: Employ a strong, non-hindered nucleophile. If using an alcohol or amine, consider deprotonating it first with a strong base (e.g., NaH) to form the more potent alkoxide or amide.

Issue 3: Failure in Suzuki Cross-Coupling at the Chloro Position

Q3: My Suzuki-Miyaura coupling reaction with a boronic acid is failing. I'm observing starting material, dehalogenation, and/or homocoupling of the boronic acid. What can I do?

A3: Aryl chlorides are known to be challenging substrates for Suzuki-Miyaura coupling due to the strength of the C-Cl bond, which makes the oxidative addition step to the palladium(0) catalyst difficult.[9][10] Side reactions such as dehalogenation and boronic acid homocoupling are also common.[11]

Key Parameters for Optimizing Suzuki Coupling with Aryl Chlorides:

Parameter Challenge with Aryl Chlorides Recommended Solution Rationale
Catalyst/Ligand Slow oxidative addition.Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[12]These ligands stabilize the Pd(0) center and promote the oxidative addition of the aryl chloride.
Base Inadequate activation of the boronic acid.Use a stronger base like K₃PO₄ or CsF.A stronger base facilitates the transmetalation step.
Solvent Can influence catalyst activity and solubility.Toluene, dioxane, or THF with a small amount of water are commonly used.The presence of some water can be beneficial for the activity of certain catalytic systems.
Side Reactions Dehalogenation and homocoupling.Ensure rigorous degassing of solvents and use high-purity reagents.[11]Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[11]

Experimental Protocol for Suzuki Coupling with an Aryl Chloride:

  • To a dried reaction vessel, add the aryl chloride (1.0 eq), boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Add a thoroughly ground, anhydrous base (e.g., K₃PO₄, 2-3 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

Safety Information

  • Hazards: This compound is likely to be an irritant to the skin, eyes, and respiratory tract.[13][14][15]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][16]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Inhalation: Move the person to fresh air.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[14]

References

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). Available at: [Link]

  • Hydrolysis and saponification of methyl benzoates - RSC Publishing. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination - ResearchGate. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our approach is rooted in mechanistic principles to empower you to make informed decisions during your experimental work.

Introduction: A Plausible Synthetic Strategy

The synthesis of this compound, a polysubstituted aromatic compound, requires precise control over regioselectivity. A robust and logical synthetic approach involves a three-step sequence:

  • Directed ortho-Lithiation: Selective deprotonation of a suitable precursor, 1-chloro-4-fluoro-2-methoxybenzene, guided by the methoxy group.

  • Carboxylation: Trapping the generated aryllithium intermediate with carbon dioxide to introduce the carboxylic acid functionality.

  • Esterification: Conversion of the resulting benzoic acid derivative to its methyl ester.

This guide is structured around the potential challenges and optimization points for each of these critical steps.

Visualizing the Workflow

Synthesis_Workflow Start 1-Chloro-4-fluoro-2-methoxybenzene Step1 Directed ortho-Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate1 Aryllithium Intermediate Step1->Intermediate1 Step2 Carboxylation (1. CO2 (s), 2. H3O+) Intermediate1->Step2 Intermediate2 3-Chloro-6-fluoro-2-methoxybenzoic Acid Step2->Intermediate2 Step3 Esterification (MeOH, H2SO4) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Part 1: Directed ortho-Lithiation - Troubleshooting and FAQs

Directed ortho-metalation (DoM) is a powerful technique for regioselective synthesis, but it is sensitive to various parameters.[1][2] The methoxy group in the starting material directs the deprotonation to the adjacent C3 position.[2]

Frequently Asked Questions (FAQs):

  • Q1: Why is my lithiation reaction showing low conversion?

    • A1: Several factors can lead to incomplete lithiation. Firstly, ensure your reagents and solvent (THF) are scrupulously dry, as organolithium reagents are extremely sensitive to moisture. Secondly, the temperature must be maintained at -78 °C (dry ice/acetone bath) to prevent reagent decomposition and unwanted side reactions. Finally, the equivalent of n-butyllithium (n-BuLi) is critical; often, a slight excess (1.1-1.2 equivalents) is necessary to consume any trace impurities.[3]

  • Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

    • A2: The methoxy group is a strong directing group for ortho-lithiation.[4] However, if your starting material is impure or if the reaction temperature is not sufficiently low, you might see lithiation at other positions. Confirm the purity of your 1-chloro-4-fluoro-2-methoxybenzene. The use of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of the lithiation at the desired position by breaking down butyllithium aggregates and coordinating with the lithium cation.[5]

  • Q3: Can I use a different organolithium reagent?

    • A3: While n-BuLi is common, s-BuLi or t-BuLi can also be used. These are more basic and may lead to faster lithiation, but they are also less stable and can be more prone to side reactions if the temperature is not strictly controlled. For this specific substrate, n-BuLi is a good starting point due to its balance of reactivity and stability.

Troubleshooting Guide: Lithiation Step

Issue Potential Cause Recommended Solution
No reaction or very low conversion 1. Wet solvent or glassware.2. Deactivated n-BuLi.3. Reaction temperature too high.1. Dry THF over sodium/benzophenone and distill under nitrogen. Dry glassware in an oven.2. Titrate the n-BuLi solution before use to determine its exact concentration.3. Maintain a constant -78 °C using a dry ice/acetone bath.
Formation of a dark-colored solution and complex mixture of byproducts 1. Reaction warmed up prematurely.2. Presence of oxygen.1. Ensure efficient cooling and slow addition of n-BuLi.2. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Low yield of the desired carboxylated product in the next step Incomplete trapping of the aryllithium intermediate.See Part 2 for troubleshooting the carboxylation step.

Part 2: Carboxylation - Troubleshooting and FAQs

The carboxylation of the aryllithium intermediate with carbon dioxide is a critical step to form the benzoic acid precursor.

Frequently Asked Questions (FAQs):

  • Q1: What is the best way to introduce carbon dioxide into the reaction?

    • A1: The most common and effective method is to quench the reaction mixture by pouring it onto a large excess of freshly crushed dry ice (solid CO₂). Alternatively, you can bubble dry CO₂ gas through the solution. Using solid CO₂ often gives better yields as it also helps to keep the reaction mixture cold during the quench.

  • Q2: My yield of the carboxylic acid is low, and I recover a lot of the starting material. What went wrong?

    • A2: This is a common issue and can be due to several factors. The aryllithium intermediate might be protonated by moisture before it can react with CO₂. Ensure the dry ice is free of condensed water. Another possibility is inefficient quenching. The addition of the organolithium solution to the dry ice should be done relatively quickly to ensure the intermediate reacts with CO₂ rather than other species.

  • Q3: I am getting a significant amount of a dimeric ketone as a byproduct. How can I avoid this?

    • A3: The formation of a ketone byproduct arises from the reaction of the initially formed lithium carboxylate with another molecule of the aryllithium intermediate. This can be minimized by ensuring a large excess of CO₂ is present during the quench and by maintaining a low temperature. Adding the aryllithium solution to the dry ice, rather than the other way around, helps to maintain an excess of the electrophile.

Troubleshooting Guide: Carboxylation Step

Issue Potential Cause Recommended Solution
Low yield of carboxylic acid 1. Premature quenching by moisture.2. Inefficient mixing with CO₂.1. Use freshly crushed, high-quality dry ice. Perform the quench under an inert atmosphere.2. Pour the aryllithium solution onto a vigorously stirred slurry of dry ice in THF.
Formation of ketone byproduct Reaction of the lithium carboxylate with the aryllithium intermediate.Maintain a low temperature during the quench and ensure a large excess of CO₂.
Difficult workup Emulsion formation during acidification.Add the quenching mixture to a well-stirred biphasic system of ice and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) before acidification.

Visualizing the Key Intermediates

Intermediates cluster_0 Directed ortho-Lithiation cluster_1 Carboxylation Start 1-Chloro-4-fluoro-2-methoxybenzene Li_Intermediate Aryllithium Intermediate Start->Li_Intermediate n-BuLi Carboxylic_Acid 3-Chloro-6-fluoro-2-methoxybenzoic Acid Li_Intermediate->Carboxylic_Acid 1. CO2 2. H3O+

Caption: Key intermediates in the proposed synthetic pathway.

Part 3: Esterification - Troubleshooting and FAQs

The final step is the esterification of 3-Chloro-6-fluoro-2-methoxybenzoic acid to yield the target molecule. Fischer-Speier esterification is a common method for this transformation.[6]

Frequently Asked Questions (FAQs):

  • Q1: My esterification reaction is very slow and does not go to completion. Why is this?

    • A1: The carboxylic acid precursor is sterically hindered due to the substituents ortho to the carboxylic acid group. This steric hindrance can slow down the rate of esterification.[7] To drive the reaction to completion, you can use a large excess of methanol, which also serves as the solvent, and a catalytic amount of a strong acid like sulfuric acid. Refluxing for an extended period may be necessary. Monitoring the reaction by TLC or GC is recommended.

  • Q2: I am observing some charring and decomposition during the esterification. What are the possible reasons?

    • A2: Charring can occur if the reaction temperature is too high or if the concentration of the acid catalyst is excessive. Use a minimal amount of concentrated sulfuric acid (e.g., 1-5 mol%). If decomposition persists, consider alternative, milder esterification methods.

  • Q3: Are there alternative methods for esterifying this sterically hindered acid?

    • A3: Yes, if Fischer-Speier esterification proves problematic, you can explore other methods. One option is to convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. Another approach is to use a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the carboxylic acid and methanol.

Troubleshooting Guide: Esterification Step

Issue Potential Cause Recommended Solution
Incomplete reaction 1. Steric hindrance.2. Insufficient catalyst or reaction time.1. Use a large excess of methanol and reflux for an extended period (monitor by TLC).2. Ensure an adequate amount of acid catalyst is used.
Product decomposition 1. Reaction temperature too high.2. Excessive acid catalyst.1. Maintain a gentle reflux.2. Use a catalytic amount of H₂SO₄. Consider milder methods if necessary.
Difficult purification Presence of unreacted carboxylic acid.During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid.[8]

Experimental Protocols

1. General Protocol for Directed ortho-Lithiation and Carboxylation:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-chloro-4-fluoro-2-methoxybenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Transfer the aryllithium solution via cannula onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify to pH ~2 with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. General Protocol for Fischer-Speier Esterification:

  • Dissolve the crude 3-Chloro-6-fluoro-2-methoxybenzoic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation as needed.

References

  • Snieckus, V. Directed ortho metalation. Toluene- and benzylic- and remote-metalation connection. An update. Pure and Applied Chemistry, 1990, 62(10), 2047-2056.
  • Gschwend, H. W.; Rodriguez, H. R. Directed Lithiation of Benzene Derivatives. Organic Reactions, 1979, 26, 1-360.
  • Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 2004, 43(17), 2206-2225.
  • Hartung, C. G.; Snieckus, V. The Directed ortho Metalation (DoM) Reaction—A Gateway to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367.
  • Clayden, J. Organolithiums: Selectivity for Synthesis. In Tetrahedron Organic Chemistry Series, Vol. 23; Pergamon: Oxford, 2002.
  • Shirley, D. A.; Cheng, C. F. The ortho-Lithiation of 2-Fluoroanisole and 2,4-Difluoroanisole. Journal of Organometallic Chemistry, 1969, 20(1), 251-256.
  • Majumdar, K. C.; Chattopadhyay, B.
  • Zhang, M.; et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 2018, 42(4), 166-169.
  • Organic Syntheses. Preparation of Methyl Benzoate. Available online: [Link]

  • PrepChem. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Available online: [Link]

  • Chemistry World. Why do ortho lithiation reactions require a huge excess of butyllithium? Available online: [Link]

Sources

Stability issues of "Methyl 3-Chloro-6-fluoro-2-methoxybenzoate" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this versatile building block under common reaction conditions. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your synthetic routes.

The unique substitution pattern of this molecule—featuring an ester, a methoxy group, and two different halogens—presents specific reactivity and stability challenges. This guide addresses these issues in a practical, question-and-answer format based on established chemical principles and field experience.

Frequently Asked Questions (FAQs): Core Stability & Handling

This section covers fundamental questions regarding the inherent stability and proper handling of this compound.

Q1: What are the primary modes of degradation for this compound?

A1: The structure of this compound makes it susceptible to three main degradation pathways under typical synthetic conditions:

  • Ester Hydrolysis: The methyl ester is the most labile functional group and can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid (3-chloro-6-fluoro-2-methoxybenzoic acid). This is often the most common side reaction encountered.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the strong inductive effects of the fluorine and chlorine atoms.[3] This makes the ring susceptible to attack by strong nucleophiles, potentially leading to the displacement of either the fluoride or chloride ion.

  • Ether Cleavage (Demethylation): The 2-methoxy group is generally stable, but can be cleaved to a phenol under harsh acidic conditions (e.g., strong Lewis acids like BBr₃ or strong protic acids like HBr at elevated temperatures).

Q2: How should I store this reagent to ensure its long-term stability?

A2: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended to protect against atmospheric moisture, which can slowly lead to hydrolysis over time. For long-term storage, refrigeration (2-8°C) is advisable.

Q3: Is this molecule sensitive to light or air?

A3: While not exceptionally sensitive, prolonged exposure to air can introduce moisture, leading to hydrolysis. There is no specific light sensitivity reported, but as a general best practice for substituted aromatics, storage in an amber vial or in the dark is recommended to prevent unforeseen photochemical reactions.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you might encounter during a reaction, providing explanations of the underlying chemistry and actionable solutions.

Q1: My reaction is complete, but TLC and NMR analysis show a significant amount of the corresponding carboxylic acid. What happened?

A1: The formation of 3-chloro-6-fluoro-2-methoxybenzoic acid is a clear indication of ester hydrolysis.[1]

  • Probable Causes:

    • Aqueous Contamination: The presence of water in your solvent, reagents, or glassware is the most common cause.

    • Acidic or Basic Conditions: Trace amounts of acid or base can catalyze the hydrolysis reaction, which is often accelerated by heat.[4] Many reactions, such as those involving deprotonation or the use of acidic catalysts, can inadvertently promote this side reaction.

    • Reaction Work-up: Aqueous work-ups, especially under non-neutral pH conditions, can cause hydrolysis of any remaining starting material or even the desired product if it is also an ester.

  • Solutions & Preventative Measures:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Ar).

    • Control pH: If possible, run the reaction under neutral conditions. If an acid or base is required, consider using milder reagents or running the reaction at a lower temperature to minimize hydrolysis.

    • Modified Work-up: When quenching the reaction, use a cooled, pH-neutral, or buffered aqueous solution (e.g., cold saturated NH₄Cl or phosphate buffer). Minimize the time the compound is in contact with the aqueous phase.

Q2: I used a strong nucleophile (e.g., an amine or alkoxide) and isolated a product where the fluorine or chlorine atom has been replaced. Why did this happen and how can I prevent it?

A2: You have likely encountered a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing fluoro and chloro groups make the aromatic ring electrophilic enough to be attacked by potent nucleophiles.

  • Probable Causes:

    • Reagent Choice: Strong, hard nucleophiles like primary/secondary amines, alkoxides (e.g., NaOMe), or thiolates can readily attack the electron-deficient ring.

    • Reaction Temperature: Higher temperatures significantly accelerate SNAr reactions.

    • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, THF) are known to enhance the rate of SNAr reactions.

  • Solutions & Preventative Measures:

    • Select Milder Reagents: If possible, use a less nucleophilic reagent or a bulkier one that may be sterically hindered from attacking the ring.

    • Lower the Temperature: Running the reaction at 0°C or even sub-zero temperatures can often suppress the SNAr side reaction while still allowing the desired transformation to occur.

    • Change the Solvent: Switching to a less polar solvent might slow down the undesired SNAr pathway.

    • Protecting Groups: In complex syntheses, it may be necessary to temporarily alter the electronic nature of the ring with protecting groups, though this adds steps to the overall sequence.

Q3: My product mass is correct, but my NMR spectrum is missing the methoxy signal (~3.9 ppm) and shows a new broad peak. What is the likely side product?

A3: This spectroscopic evidence strongly suggests that the methoxy group has been demethylated to a hydroxyl (phenol) group.

  • Probable Causes:

    • Strong Lewis Acids: Reagents like BBr₃, BCl₃, or AlCl₃ are classic ether-cleaving agents.

    • Strong Protic Acids: Concentrated HBr or HI, particularly at elevated temperatures, are known to cleave aryl methyl ethers.

    • High Temperatures with Moderate Acids: Even moderate Lewis acids can cause demethylation if the reaction is heated for a prolonged period.

  • Solutions & Preventative Measures:

    • Avoid Harsh Acids: If your reaction requires acidic conditions, select a milder acid that is less likely to promote ether cleavage.

    • Temperature Control: If a Lewis acid must be used, perform the reaction at the lowest possible temperature that affords a reasonable reaction rate.

    • Reagent Stoichiometry: Use only the required catalytic or stoichiometric amount of the acid to avoid having a large excess that can drive side reactions.

Data Summary Table: Reagent Compatibility

The following table summarizes the compatibility of this compound with common reagent types to help guide your experimental design.

Reagent ClassExamplesPotential Stability IssueRecommended Action
Strong Acids HBr, HI, BBr₃, AlCl₃High Risk: Ether DemethylationAvoid if possible. Use milder alternatives. Run at low temperatures.
Aqueous Mineral Acids Conc. HCl, H₂SO₄High Risk: Ester HydrolysisAvoid. Use anhydrous acid sources (e.g., HCl in dioxane) if necessary.
Strong Bases NaOH, KOH, LiOH (aq.)High Risk: Ester HydrolysisAvoid. Use non-nucleophilic organic bases (e.g., DBU, DIPEA) if a base is needed.
Strong Nucleophiles R-NH₂, NaOMe, NaSMeHigh Risk: SNArUse at low temperatures. Consider using less nucleophilic alternatives.
Hydride Reductants LiAlH₄, DIBAL-HReaction: Ester ReductionCompatible if ester reduction is the intended goal.
Mild Oxidizing Agents PCC, DMPGenerally Stable Compatible for reactions at other sites on the molecule.
Organometallics R-MgBr, R-LiReaction: Attack on EsterCompatible if reaction at the ester carbonyl is the intended goal.
Visual Troubleshooting Workflow & Degradation Pathways
Troubleshooting Unexpected Reaction Outcomes

If your reaction yields an unexpected mixture of products, the following workflow can help diagnose the issue.

G start Reaction Complete. Analyze by TLC/LC-MS. check_sm Is Starting Material (SM) fully consumed? start->check_sm sm_present Incomplete Conversion. Optimize reaction time, temperature, or stoichiometry. check_sm->sm_present No sm_gone SM Consumed. check_sm->sm_gone Yes check_spots How many product spots? sm_gone->check_spots one_spot Single Product Spot. check_spots->one_spot One multi_spot Multiple Product Spots. check_spots->multi_spot Multiple analyze_one Isolate and characterize. Does it match desired product? one_spot->analyze_one analyze_multi Characterize major side product(s). Compare M.W. to SM. multi_spot->analyze_multi mw_acid M.W. = SM - 14 Da (Hydrolysis) analyze_multi->mw_acid mw_sm M.W. = SM - 14 Da (Loss of CH₂) is_demethyl Probable Demethylation. Cause: Strong Acid. Solution: Milder acid, lower temp. mw_sm->is_demethyl Yes mw_snar M.W. change matches (Nu - Halogen)? mw_acid->mw_snar No is_hydrolysis Probable Hydrolysis. Cause: Water/Acid/Base. Solution: Anhydrous conditions. mw_acid->is_hydrolysis Yes mw_snar->mw_sm No is_snar Probable SNAr. Cause: Strong Nucleophile. Solution: Milder Nu, lower temp. mw_snar->is_snar Yes

Caption: Logical workflow for troubleshooting unexpected reaction results.

Primary Degradation Pathways

This diagram illustrates the two most common degradation pathways for this compound.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_snar SNAr Pathway SM Starting Material Acid_Product 3-Chloro-6-fluoro-2-methoxybenzoic Acid SM->Acid_Product H₂O / H⁺ or OH⁻ SNAr_Product Substitution Product (e.g., Nu replaces F or Cl) SM->SNAr_Product Strong Nucleophile (Nu⁻)

Caption: The two most common degradation pathways for the title compound.

Experimental Protocols

Protocol A: Recommended Anhydrous Reaction Setup

This protocol minimizes the risk of hydrolysis.

  • Glassware Preparation: Place all glassware (flasks, condenser, stir bar, etc.) in an oven at 120-150°C for at least 4 hours.

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (high-purity nitrogen or argon). Allow the system to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Add this compound and any other solid reagents to the reaction flask under a strong flow of inert gas.

  • Solvent Addition: Add anhydrous solvent via a syringe or cannula. Anhydrous solvents packaged under an inert atmosphere are highly recommended.

  • Liquid Reagent Addition: Add any liquid reagents via syringe through a rubber septum.

  • Reaction: Maintain a positive pressure of inert gas throughout the entire reaction period, using a bubbler or balloon.

References
  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Benchchem. (n.d.). 3-Fluoro-6-methoxy-2-methylbenzaldehyde.
  • MDPI. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-Chloro-6-fluoro-2-methoxybenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary information to identify and resolve common purity issues encountered during your experiments.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: My final product shows a broad O-H stretch in the FTIR spectrum and is acidic to moist litmus paper.

  • Potential Cause: The most probable impurity is the unreacted starting material, 3-Chloro-6-fluoro-2-methoxybenzoic acid. This is a common impurity if the esterification reaction has not gone to completion.[1] Hydrolysis of the methyl ester during workup or storage can also lead to the formation of this acidic impurity.[2]

  • Solution: To remove the acidic impurity, a wash with a mild aqueous base is recommended.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Continue the washes until the aqueous layer is no longer acidic (test with pH paper).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to recover the purified ester.

Issue 2: Thin Layer Chromatography (TLC) analysis of my product shows multiple spots, even after a basic wash.

  • Potential Cause: The presence of multiple spots on TLC, after removing acidic impurities, suggests the presence of non-acidic, organic byproducts. These could be positional isomers formed during the synthesis of the aromatic ring or byproducts from side reactions.

  • Solution: Flash column chromatography is an effective method for separating the desired product from closely related impurities.[3]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.

    • Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.

Issue 3: The purified product has a yellowish tint, whereas the pure compound should be a white solid.

  • Potential Cause: Discoloration can arise from trace impurities or degradation products. Exposure to light and air can sometimes lead to the formation of colored species.

  • Solution: Recrystallization is an excellent technique for removing small amounts of impurities and improving the color and crystalline form of the final product.[4]

    • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol, ethanol, or a mixture of hexane and ethyl acetate are good candidates to screen.

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly. The pure product should crystallize out, leaving the impurities dissolved in the mother liquor.

    • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The most common impurities are typically:

  • Unreacted Starting Material: 3-Chloro-6-fluoro-2-methoxybenzoic acid.[1]

  • Hydrolysis Product: The corresponding carboxylic acid, formed by the breakdown of the ester.[2]

  • Positional Isomers: Isomers that may have formed during the synthesis of the substituted benzene ring.

  • Residual Solvents: Solvents used in the reaction or purification process.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups and check for the absence of impurities like the carboxylic acid (broad O-H stretch).[5]

Q3: What is the best way to store this compound?

A3: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the removal of acidic impurities from a crude sample of this compound.

  • Dissolution: Dissolve the crude product in ethyl acetate (10-20 mL per gram of crude material).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Check the pH of the second aqueous wash to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL) to remove any remaining water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the separation of non-acidic organic impurities.

  • Column Packing: Pack a glass column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity by adding small increments of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude Product check_acidity Acidic Impurity Check (e.g., Litmus, FTIR) start->check_acidity acid_base_extraction Acid-Base Extraction (NaHCO3 wash) check_acidity->acid_base_extraction Acidic check_purity_tlc Purity Check by TLC check_acidity->check_purity_tlc Not Acidic acid_base_extraction->check_purity_tlc column_chromatography Flash Column Chromatography check_purity_tlc->column_chromatography Multiple Spots check_color Check for Discoloration check_purity_tlc->check_color Single Spot column_chromatography->check_color recrystallization Recrystallization check_color->recrystallization Colored pure_product Pure Product check_color->pure_product Colorless recrystallization->pure_product

Caption: Purification workflow for this compound.

Data Summary

Purification MethodImpurities RemovedTypical Purity Achieved
Acid-Base Extraction Acidic impurities (e.g., carboxylic acids)>95% (if other impurities are absent)
Flash Column Chromatography Non-polar and moderately polar organic impurities, isomers>99%
Recrystallization Small amounts of impurities, colored byproducts>99.5%

References

  • BenchChem. (2025). Minimizing byproduct formation in benzoate ester synthesis.
  • BenchChem. (2025). Identifying and removing common impurities in silver benzoate.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.
  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Wikipedia. (2023). Benzoic acid.

Sources

Preventing side reactions with "Methyl 3-Chloro-6-fluoro-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this polysubstituted aromatic compound and prevent common side reactions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Structure of This Guide

This document is structured to provide immediate answers to common problems while also offering deeper insights into the reaction dynamics of this compound. We will cover:

  • Core Troubleshooting Guide: A detailed, question-and-answer formatted section addressing the most prevalent side reactions.

  • Frequently Asked Questions (FAQs): Broader questions regarding handling, stability, and reaction planning.

  • Experimental Protocols: Step-by-step procedures for purification and recovery.

  • References: A comprehensive list of cited sources for further reading.

Core Troubleshooting Guide: Preventing and Addressing Side Reactions

This section is dedicated to the most common issues encountered when using this compound in synthetic routes.

Issue 1: Unintended Hydrolysis (Saponification) of the Ester

Question: I'm running a reaction under basic conditions and my yield of the desired product is low. TLC and NMR analysis show a significant amount of a more polar byproduct, which I suspect is the carboxylic acid. How can I prevent this hydrolysis?

Answer: You are likely observing saponification, the base-mediated hydrolysis of your methyl ester to the corresponding carboxylate salt, which upon acidic workup gives the carboxylic acid. The ester functionality in this compound is susceptible to this reaction, even with the steric hindrance from the ortho-methoxy group.

Mechanistic Insight: Saponification proceeds via nucleophilic acyl substitution. A hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In basic media, the carboxylic acid is deprotonated to the carboxylate, driving the reaction to completion.

Preventative Measures & Protocol Adjustments:

ParameterRecommendationRationale
Base Selection Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong nucleophilic bases like NaOH, KOH, or LiOH.These bases are less likely to act as nucleophiles and attack the ester carbonyl, minimizing saponification.
Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Saponification, like most reactions, is accelerated by heat. High temperatures can promote the hydrolysis of even sterically hindered esters.[1][2][3]
Solvent Choice Use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DMF).The absence of water, the ultimate source of the hydroxyl group in hydrolysis, is critical. Even trace amounts of water in solvents or from reagents can lead to this side reaction.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Prolonged reaction times, especially in the presence of even a weak base, can increase the extent of ester hydrolysis.

Troubleshooting Workflow: Saponification

start Saponification Suspected (Polar Byproduct) check_base Is a strong, nucleophilic base (NaOH, KOH, LiOH) used? start->check_base change_base Action: Switch to a non-nucleophilic base (DBU, DIPEA, K₂CO₃). check_base->change_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No change_base->check_temp lower_temp Action: Reduce reaction temperature. check_temp->lower_temp Yes check_solvent Are you using an anhydrous aprotic solvent? check_temp->check_solvent No lower_temp->check_solvent dry_solvent Action: Ensure all reagents and solvents are rigorously dried. check_solvent->dry_solvent No monitor Monitor reaction closely to avoid prolonged reaction times. check_solvent->monitor Yes dry_solvent->monitor end Saponification Minimized monitor->end

Caption: Troubleshooting workflow for saponification.

What to do if Saponification Occurs: Purification Protocol

If a significant amount of the carboxylic acid has formed, it can often be removed from the desired ester product by a simple acid-base extraction.

Protocol 1: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Repeat: Repeat the base wash two more times to ensure complete removal of the acidic byproduct.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified ester.

Issue 2: Nucleophilic Aromatic Substitution (SNAr) at the Fluoro or Chloro Position

Question: I am attempting a reaction with a nucleophile, and I'm observing the displacement of either the fluorine or chlorine atom on the aromatic ring. Which is more likely to be displaced, and how can I control this?

Answer: Your observation is a classic case of Nucleophilic Aromatic Substitution (SNAr). On your substrate, both the fluorine and chlorine atoms are potential leaving groups. Generally, in SNAr, fluoride is a better leaving group than chloride.

Mechanistic Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex.[4] Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negative charge of the Meisenheimer intermediate through a powerful inductive effect, thereby lowering the activation energy for the first step.[4][5] This electronic effect usually outweighs its poor leaving group ability (due to the strong C-F bond) in the second, faster step. Therefore, the fluoro group is generally more susceptible to substitution than the chloro group.

Factors Influencing SNAr and Preventative Strategies:

ParameterRecommendationRationale
Site of Attack The fluoro group at C6 is generally more reactive towards nucleophiles than the chloro group at C3.Fluorine is a better leaving group in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex through induction.[4][5]
Steric Hindrance Nucleophilic attack at the C6 position (bearing the fluoro group) is less sterically hindered than at the C3 position, which is flanked by the methoxy and ester groups.Large, bulky nucleophiles will preferentially attack the less sterically encumbered position.[6]
Nucleophile Choice Use "softer," less basic nucleophiles if possible, and avoid highly reactive, "hard" nucleophiles if SNAr is to be prevented.The reactivity of the nucleophile directly impacts the rate of SNAr.
Temperature Run the reaction at lower temperatures.Lowering the temperature will disfavor the higher activation energy pathway of the SNAr side reaction more than the desired reaction pathway, if it has a lower activation energy.

SNAr Reaction Pathway

substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer Attack at C-F or C-Cl nucleophile Nucleophile (Nu⁻) nucleophile->substrate product_F Product of Fluoro Substitution meisenheimer->product_F Elimination of F⁻ (Generally Favored) product_Cl Product of Chloro Substitution meisenheimer->product_Cl Elimination of Cl⁻ (Less Favored) leaving_group_F F⁻ meisenheimer->leaving_group_F leaving_group_Cl Cl⁻ meisenheimer->leaving_group_Cl

Caption: Generalized SNAr pathway on the substrate.

Issue 3: Cleavage of the 2-Methoxy Ether (Demethylation)

Question: My reaction requires the use of a Lewis acid, and I am seeing the formation of a phenolic compound. What is causing this and how can I avoid it?

Answer: You are observing the demethylation of the aryl methyl ether at the C2 position. This is a common side reaction when strong Lewis acids, particularly boron trihalides like Boron Tribromide (BBr₃), are used.[7][8]

Mechanistic Insight: The demethylation process begins with the coordination of the Lewis acid (e.g., BBr₃) to the oxygen atom of the methoxy group. This coordination makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion (or another nucleophile in the system). This is effectively an Sₙ2 reaction on the methyl group, leading to the cleavage of the C-O bond.

Preventative Measures and Reagent Selection:

ParameterRecommendationRationale
Reagent Choice Avoid strong Lewis acids known for ether cleavage, such as BBr₃, AlCl₃, and HBr at high temperatures.[9] If a Lewis acid is necessary, consider milder options or perform the reaction at very low temperatures (e.g., -78 °C).Strong Lewis acids readily coordinate to the ether oxygen, activating the methyl group for cleavage.[8][10]
Temperature Control If a strong Lewis acid must be used, maintain the reaction at low temperatures (e.g., -78 °C to 0 °C) and carefully monitor its progress.The activation energy for demethylation is often high, so low temperatures can significantly suppress this side reaction.
Alternative Synthetic Routes If possible, redesign the synthetic route to introduce the methoxy group at a later stage, after any steps requiring harsh Lewis acidic conditions.This avoids exposing the sensitive methoxy group to conditions that would cause its cleavage.

Troubleshooting Demethylation

If demethylation has occurred, the resulting phenolic compound will have significantly different polarity and acidity compared to your starting material. It can be separated using chromatographic methods or by leveraging its acidic nature in an extraction.

Protocol 2: Chromatographic Separation

  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system, such as a mixture of hexane and ethyl acetate.

  • Elution: The less polar starting material (the methoxy compound) will elute before the more polar phenolic byproduct. The polarity difference is usually significant enough for good separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to isolate the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases, strong acids, and oxidizing agents.

Q2: I need to perform a reaction on the ester group itself (e.g., reduction or amidation). What conditions should I use to avoid SNAr? A2: To favor reactions at the ester and avoid SNAr, use reagents that are specific for esters and are not strongly nucleophilic towards the aromatic ring. For example, for reduction, consider using DIBAL-H at low temperatures, which is less likely to act as a nucleophile for SNAr compared to reagents like LiAlH₄. For amidation, converting the ester to an acid chloride first and then reacting with an amine may provide a cleaner reaction.

Q3: Can I perform an electrophilic aromatic substitution (EAS) on this ring? Where would the new substituent go? A3: Performing EAS on this ring is challenging because it is highly deactivated by three electron-withdrawing groups (fluoro, chloro, and the ester). Reactions would require harsh conditions, which could promote other side reactions. If a reaction were to occur, the directing effects of the existing substituents would need to be considered. The methoxy group is an ortho, para-director, while the chloro and fluoro groups are also ortho, para-directors (though deactivating). The ester is a meta-director. The positions are heavily substituted, so regioselectivity would be complex and likely result in a mixture of products.

References

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. DOI:10.1039/A809670H.
  • RSC Publishing. (1999).
  • Gorin, B. I., Riopelle, R. J., & Thatcher, G. R. J. (2013).
  • Chemistry Stack Exchange. (2013).
  • Operachem. (2024).
  • Chemistry LibreTexts. (2023). Leaving Groups.
  • Google Patents. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. US20060052463A1.
  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • PubMed. (n.d.).
  • ResearchGate. (2020).
  • Semantic Scholar. (2013).
  • Chemistry LibreTexts. (2021).
  • Master Organic Chemistry. (2025).
  • RSC Publishing. (n.d.).
  • ResearchGate. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Request PDF.
  • Pearson+. (2024).
  • Homework.Study.com. (n.d.).
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.).
  • Blucher Chemistry Proceedings. (2013).
  • PubMed. (2015).
  • Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.
  • Reddit. (2022). In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine)
  • ResearchGate. (2018).
  • CORE. (2015).
  • Pearson. (n.d.).
  • ScholarWorks@GVSU. (n.d.).
  • PMC - NIH. (n.d.).
  • ElectronicsAndBooks. (n.d.).
  • Semantic Scholar. (n.d.).
  • YouTube. (2021).
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • Wikipedia. (n.d.). Organic chemistry.
  • Google Patents. (n.d.).
  • Benchchem. (2025). Technical Support Center: Purification of 2-Chloro-6-mercaptobenzoic Acid.
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.

Sources

Technical Support Center: Synthesis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.

Overview of Synthesis Strategy

The most direct and scalable approach to synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 3-Chloro-6-fluoro-2-methoxybenzoic acid. While several esterification methods exist, converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with methanol, is a robust and common industrial practice. This method is often preferred over direct acid-catalyzed (Fischer) esterification for its high conversion rates and irreversible nature.

Below is a general workflow for this synthetic transformation.

cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Workup & Purification A 3-Chloro-6-fluoro- 2-methoxybenzoic Acid C Acyl Chloride Intermediate (in situ) A->C Reaction in Inert Solvent B Thionyl Chloride (SOCl₂) B->C E Crude Product Mixture C->E Nucleophilic Acyl Substitution D Methanol (MeOH) D->E F Aqueous Workup (Quenching) E->F G Purification (Recrystallization or Chromatography) F->G H Pure Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate G->H

Caption: General workflow for the synthesis of the target ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for esterifying 3-Chloro-6-fluoro-2-methoxybenzoic acid, and which is best for scale-up?

There are two primary methods for this esterification:

  • Fischer Esterification: This is a direct, acid-catalyzed reaction between the carboxylic acid and methanol. It is an equilibrium-driven process, requiring a large excess of methanol or the continuous removal of water to achieve high yields.[1] While simple, driving the reaction to completion can be challenging on a large scale.

  • Acyl Chloride Formation: This two-step, one-pot process involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with methanol. This method is generally faster, not reversible, and often results in higher yields, making it highly suitable for scaling up production.

The choice depends on scale, available equipment, and safety considerations. For robust, high-yield production, the acyl chloride route is typically superior.

FeatureFischer EsterificationAcyl Chloride Route (via SOCl₂)
Reversibility Reversible; equilibrium-limited[1]Irreversible
Reaction Rate Slow to moderateFast
Byproducts WaterSO₂ and HCl gases (must be scrubbed)[2][3]
Reagents Carboxylic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄)Carboxylic Acid, Thionyl Chloride, Methanol
Yield Moderate to high (highly dependent on conditions)Generally high to excellent
Scalability Moderate; water removal can be complex at scale.Excellent; gas scrubbing is a standard industrial operation.
Safety Requires handling of corrosive strong acids.Requires handling of highly corrosive and water-reactive thionyl chloride and evolution of toxic gases.[4][5]
Q2: What are the critical safety considerations when using thionyl chloride (SOCl₂) for this synthesis?

Thionyl chloride is a highly corrosive and reactive substance that requires strict safety protocols.

  • Water Reactivity: It reacts violently with water, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[2][3] All glassware must be thoroughly dried, and the reaction must be conducted under anhydrous (moisture-free) conditions, typically under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity and Corrosivity: Both the liquid and its vapors are severely corrosive to the skin, eyes, and respiratory tract.[2][5] Inhalation can cause severe irritation, burning sensations, and delayed pulmonary edema.[2]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, solvent-resistant gloves (butyl rubber or neoprene are often recommended), and a lab coat.[5]

  • Quenching: Excess thionyl chloride must be quenched carefully at the end of the reaction. This is typically done by slowly adding the reaction mixture to ice-cold water or a basic solution, ensuring the quench vessel is in the fume hood and prepared for vigorous gas evolution.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC Analysis: Spot the reaction mixture on a silica gel plate alongside a spot of the starting material (3-Chloro-6-fluoro-2-methoxybenzoic acid). Elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction progression. Carboxylic acids often streak on silica plates; adding a small amount of acetic acid to the eluent can improve spot shape.

  • HPLC Analysis: This provides a more quantitative assessment of the conversion of the starting material to the product. A reverse-phase C18 column is typically suitable.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis via the thionyl chloride route.

start Problem: Low Product Yield q1 Is unreacted starting material present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are significant impurities observed? q1->q2 No sol1 Check SOCl₂ quality/amount Increase reaction time/temp Ensure anhydrous conditions a1_yes->sol1 a2_yes Side Reactions q2->a2_yes Yes end_node Product Loss During Workup/Purification q2->end_node No sol2 Control temperature during MeOH addition (exothermic) Use high-purity reagents a2_yes->sol2 sol3 Optimize extraction pH Check recrystallization solvent Ensure complete precipitation end_node->sol3

Caption: Decision tree for troubleshooting low yield.

Problem: The reaction is incomplete, with significant starting material remaining.
  • Question: I've run the reaction for the specified time, but TLC/HPLC analysis shows a large amount of unreacted 3-Chloro-6-fluoro-2-methoxybenzoic acid. What went wrong?

  • Answer & Solutions: This indicates a failure in one of the two key steps: acyl chloride formation or its subsequent esterification.

    • Inactive Thionyl Chloride: SOCl₂ can degrade upon exposure to atmospheric moisture. If the reagent is old or has been improperly stored, it may have lost its activity.

      • Solution: Use a fresh bottle of thionyl chloride or distill the existing stock before use.

    • Insufficient Reagent: Ensure that at least a stoichiometric amount (1.0 to 1.2 equivalents) of SOCl₂ is used. Using a slight excess can help drive the reaction to completion.

    • Presence of Moisture: Trace amounts of water in the solvent, on the glassware, or in the starting material will consume the thionyl chloride, preventing the formation of the acyl chloride.

      • Solution: Flame-dry all glassware before use. Use an anhydrous grade of solvent. Ensure the starting carboxylic acid is completely dry. Run the reaction under an inert atmosphere.

    • Insufficient Reaction Time/Temperature: The conversion of the carboxylic acid to the acyl chloride may require gentle heating (e.g., 40-60 °C) or a longer reaction time.

      • Solution: Monitor the reaction by TLC/HPLC. If conversion is slow, consider increasing the temperature or allowing the reaction to stir for a longer period before adding methanol.

Problem: The reaction is complete, but the isolated yield is low.
  • Question: The starting material is fully consumed, but after workup and purification, my final yield is much lower than expected. Where could the product have been lost?

  • Answer & Solutions: Product loss typically occurs during the aqueous workup or the final purification steps.

    • Hydrolysis During Workup: The product ester can be hydrolyzed back to the carboxylic acid under strongly acidic or basic conditions, especially if the workup is prolonged or involves heating.

      • Solution: Perform the aqueous workup using cold solutions. Neutralize the reaction mixture promptly but gently (e.g., with saturated sodium bicarbonate solution) and proceed immediately to extraction. Do not let the mixture sit for extended periods in strong acid or base.

    • Incomplete Extraction: The product may have some solubility in the aqueous phase, leading to losses during extraction.

      • Solution: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. Combine the organic layers for drying and evaporation.

    • Losses During Purification:

      • Recrystallization: If the chosen solvent system is not optimal, a significant amount of product may remain in the mother liquor.

      • Solution: Perform small-scale solubility tests to find the ideal recrystallization solvent (one in which the product is soluble when hot but sparingly soluble when cold). After filtering the crystals, you can cool the filtrate further to see if a second crop of crystals can be obtained.

      • Chromatography: If the product is loaded onto a column with a solvent that is too polar, it may elute too quickly, co-eluting with impurities.

      • Solution: Carefully select the eluent system based on TLC analysis to ensure good separation between the product and any impurities.

Problem: The final product is contaminated with a persistent, unknown impurity.
  • Question: My final product looks clean by TLC, but NMR or HPLC analysis shows an impurity. What could it be?

  • Answer & Solutions: Side reactions can occur, especially during scale-up where temperature control can be more challenging.

    • Side reactions from Thionyl Chloride: Thionyl chloride can react with other functional groups if not controlled properly.

    • Reaction with Solvent: If using a solvent that can react with thionyl chloride or the acyl chloride (e.g., an alcohol solvent for the first step), side products can form.

      • Solution: Use an inert solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) for the acyl chloride formation step.

    • Exothermic Reaction Control: The addition of methanol to the acyl chloride intermediate is highly exothermic. If the addition is too fast without adequate cooling, localized heating can cause decomposition or side reactions.

      • Solution: Add the methanol dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-10 °C) using an ice bath. Monitor the internal temperature throughout the addition.

Detailed Experimental Protocols

Protocol 1: Esterification via Acyl Chloride Intermediate

This protocol is a representative example. All reactions involving thionyl chloride must be performed in a certified chemical fume hood with appropriate PPE.

Materials:

  • 3-Chloro-6-fluoro-2-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a bubbler with NaOH solution), and a dropping funnel. Purge the system with nitrogen or argon.

  • Acyl Chloride Formation:

    • To the flask, add 3-Chloro-6-fluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous toluene (or DCM) to make an approximately 0.5 M solution.

    • Add a catalytic amount of DMF (1-2 drops).

    • Through the dropping funnel, add thionyl chloride (1.2 eq) dropwise over 15-20 minutes. Gas evolution (SO₂ and HCl) will be observed.

    • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 1-2 hours, or until the evolution of gas ceases and analysis (TLC/HPLC) confirms the consumption of the starting material.

  • Esterification:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add anhydrous methanol (5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 15 °C. The reaction is exothermic.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench excess reagents. Caution: Vigorous gas evolution.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with the organic solvent (toluene or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A common choice for esters is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or isopropyl alcohol). The goal is to find a system where the crude product dissolves in a minimal amount of boiling solvent and crystallizes upon cooling.

  • Procedure:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask further in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

References

  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Available from: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available from: [Link]

  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Available from: [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]

  • Diva-Portal.org. Catalyzed synthesis of aromatic esters. Available from: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • Chemistry LibreTexts. Preparation of Esters. Available from: [Link]

  • Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • ICSC. ICSC 1409 - THIONYL CHLORIDE. Available from: [Link]

  • PubMed Central. Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 3-chloro-6-fluoro-2-methoxybenzoate is a highly substituted aromatic ester that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its precise molecular architecture, featuring a strategic arrangement of chloro, fluoro, methoxy, and methyl ester functionalities, necessitates a robust and multi-faceted analytical approach to confirm its identity, purity, and stability. In drug development and process chemistry, unambiguous characterization is not merely a procedural step but a cornerstone of quality control and regulatory compliance. The presence of seemingly minor impurities, such as regioisomers or residual starting materials, can have profound impacts on the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a self-validating analytical workflow. The methodologies and expected outcomes detailed herein are grounded in fundamental principles and data from structurally analogous compounds.

An Integrated Analytical Workflow

A comprehensive analysis of this compound relies on the synergistic application of both spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they form a powerful system for unambiguous characterization.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Separation cluster_2 Functional Group Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (EI-MS) HPLC HPLC-UV GC GC-FID/MS FTIR FT-IR Spectroscopy Sample Sample: Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate Sample->NMR Structural Elucidation Sample->MS Molecular Weight Sample->HPLC Purity Assessment Sample->GC Volatile Impurities Sample->FTIR Functional Groups

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For a compound with the complexity of this compound, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is indispensable.

Expertise & Experience: The choice to run ¹H, ¹³C, and ¹⁹F NMR is dictated by the molecular structure. ¹H and ¹³C NMR provide the carbon-hydrogen framework, while ¹⁹F NMR is crucial due to the presence of a fluorine atom, offering a highly sensitive and specific probe into the electronic environment of the fluoro-substituent.[1][2] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR handle.[2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The aromatic region will display a characteristic splitting pattern for the two adjacent protons, and the methyl groups of the ester and methoxy substituents will appear as sharp singlets.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30 - 7.50Doublet of doublets1HAr-HProton on the carbon between the chloro and fluoro substituents, showing coupling to the adjacent aromatic proton and the fluorine atom.
~7.00 - 7.20Doublet of doublets1HAr-HProton adjacent to the fluoro-substituted carbon, showing coupling to the other aromatic proton and the fluorine atom.
~3.90Singlet3H-COOCH₃Methyl ester protons, typically found in this region.
~3.85Singlet3HAr-OCH₃Methoxy group protons, deshielded by the aromatic ring.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.[3][4]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=OCarbonyl carbon of the ester group.[3]
~155-160 (d)C-FAromatic carbon directly bonded to fluorine, will appear as a doublet due to ¹JCF coupling.
~145-150C-OCH₃Aromatic carbon bonded to the methoxy group.
~130-135C-ClAromatic carbon bonded to chlorine.
~125-130C-COOCH₃Aromatic carbon bonded to the ester group.
~120-125 (d)Ar-CHAromatic methine carbon, may show smaller coupling to fluorine.
~115-120 (d)Ar-CHAromatic methine carbon, may show smaller coupling to fluorine.
~52-55-COOCH₃Methyl carbon of the ester.
~60-65Ar-OCH₃Methoxy carbon.
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a highly specific signal for the fluorine atom. Its chemical shift is sensitive to the electronic environment on the aromatic ring.[1][5]

Predicted Chemical Shift (δ, ppm)MultiplicityRationale
-110 to -130MultipletThe fluorine atom will be coupled to the two adjacent aromatic protons, resulting in a multiplet. The exact shift is influenced by the other substituents on the ring.[5]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum, typically proton-decoupled to simplify the signal.

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for relatively small and volatile molecules like this one.

Expertise & Experience: For a compound of this nature, EI-MS is a logical first choice due to its ability to generate a reproducible fragmentation pattern, which acts as a molecular fingerprint.[6][7] The expected fragmentation will involve the loss of the ester and methoxy groups, which are characteristic cleavage points for such molecules.[8][9]

Predicted Mass Spectrum Data (EI-MS)
m/z (mass-to-charge ratio)Proposed FragmentRationale
218/220[M]⁺Molecular ion peak. The M+2 peak at m/z 220 will have approximately one-third the intensity of the M peak at m/z 218, which is characteristic of a molecule containing one chlorine atom.
187/189[M - OCH₃]⁺Loss of the methoxy radical from the molecular ion.
159/161[M - COOCH₃]⁺Loss of the carbomethoxy radical, a common fragmentation for methyl esters.
131/133[M - COOCH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 159/161 fragment.
Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the primary technique for determining the purity of non-volatile or thermally sensitive compounds. A reverse-phase method is the most common approach for molecules with the polarity of this compound.

Expertise & Experience: A C18 column is the workhorse of reverse-phase HPLC and is an excellent starting point for method development.[10] The choice of a mobile phase consisting of acetonitrile and water is standard for achieving good separation of moderately polar aromatic compounds.[11][12] UV detection is ideal as the aromatic ring provides a strong chromophore.

Comparative HPLC Method Performance
ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Expected Retention Time (min)Performance Characteristics
C18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40)1.0254~4-6Good peak shape and resolution from common non-polar impurities.
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40)1.0254~5-7May offer enhanced selectivity for aromatic and halogenated isomers due to π-π interactions.[13][14]
Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Separation MobilePhase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump MobilePhase->Pump Injector Injector (Sample Loop) Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography (GC): Assessing Volatile Impurities and Thermal Stability

GC is an excellent complementary technique to HPLC, particularly for the analysis of volatile impurities and for confirming the thermal stability of the compound.

Expertise & Experience: The choice of a mid-polarity column and Flame Ionization Detection (FID) is standard for quantitative analysis of organic compounds.[15][16] Coupling GC with a mass spectrometer (GC-MS) can provide definitive identification of any separated impurities.

Experimental Protocol: Gas Chromatography
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate.

  • Instrumentation: A GC system equipped with an FID or MS detector.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film).

    • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Temperature Program: 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector (FID): 280 °C.[17]

  • Data Analysis: Assess purity based on peak area percent and identify any potential volatile impurities or degradation products.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the molecule. It serves as a quick identity check and can reveal gross structural changes.

Expertise & Experience: The presence of a strong carbonyl stretch for the ester, along with characteristic bands for the C-O, C-F, and C-Cl bonds, provides a unique infrared "fingerprint" for the molecule.[18][19][20]

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960-2850MediumAliphatic C-H Stretch (methyl groups)
~1730StrongC=O Stretch (Ester)[19]
~1600, ~1480Medium-StrongAromatic C=C Bending
~1250StrongC-O Stretch (Ester and Ether)
~1100-1000Medium-StrongC-F Stretch
~800-700MediumC-Cl Stretch
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with the predicted absorption bands to confirm the presence of the expected functional groups.

Conclusion

The characterization of this compound demands a multi-technique approach to ensure an unambiguous confirmation of its structure and purity. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the definitive structural elucidation. Mass spectrometry confirms the molecular weight and offers key fragmentation data. Chromatographic methods, primarily reverse-phase HPLC, are essential for quantifying purity and identifying non-volatile impurities, while GC is valuable for assessing volatile components and thermal stability. Finally, FT-IR spectroscopy offers a rapid and reliable confirmation of the molecule's functional groups. By integrating these techniques, researchers can build a comprehensive and self-validating analytical package, ensuring the quality and integrity of this vital chemical intermediate.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. American Chemical Society. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. National Institutes of Health. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. [Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

  • Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F. ElectronicsAndBooks. [Link]

  • Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Semantic Scholar. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. [Link]

  • FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13-C NMR Chemical Shift Table.pdf. Unknown Source. [Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. PubMed. [Link]

  • Chemical shifts. Unknown Source. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Benzoic acid, methyl ester. NIST WebBook. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]

  • infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... ResearchGate. [Link]

  • mass spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Unknown Source. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. National Institutes of Health. [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. [Link]

  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). NP-MRD. [Link]

  • Mass Spectrometry. MSU Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted fluorobenzaldehydes are cornerstone building blocks in modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Their unique electronic properties, conferred by the highly electronegative fluorine atom, are pivotal in modulating the biological activity of drug candidates and enhancing the performance of advanced materials. The strategic introduction of a formyl group onto a fluorinated aromatic ring provides a versatile handle for a vast array of subsequent chemical transformations.

This guide offers an in-depth comparison of the principal synthetic routes to substituted fluorobenzaldehydes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, the rationale behind critical experimental choices, and the practical considerations that guide method selection in a real-world research and development setting.

Halogen Exchange (Halex) Reaction: An Industrial Workhorse

The nucleophilic aromatic substitution of a chloro or bromo substituent with fluoride, commonly known as the Halex reaction, is a powerful and industrially scalable method for producing fluorobenzaldehydes. This approach is particularly advantageous when the corresponding halogenated benzaldehydes are readily available and cost-effective.[1][2]

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The efficacy of the substitution is contingent on the electronic nature of the aromatic ring. While the aldehyde group is not as strongly electron-withdrawing as a nitro group, its presence is often sufficient to activate the ring for nucleophilic attack by the fluoride ion, especially at elevated temperatures.[3] The choice of a high-boiling point solvent or, in some cases, solvent-free conditions, is a critical parameter to achieve the necessary reaction temperatures, typically ranging from 150°C to 300°C.[3]

The key to a successful Halex reaction lies in the effective delivery of the fluoride ion. Alkali metal fluorides like potassium fluoride (KF) are commonly used, but their low solubility in organic solvents presents a challenge.[3] This is overcome by using a phase-transfer catalyst (PTC), such as a quaternary phosphonium or ammonium salt, which complexes with the potassium ion, rendering the fluoride ion "naked" and highly nucleophilic.[1]

Caption: General workflow for the Halex Reaction.

Experimental Insights
  • Fluoride Source : Spray-dried potassium fluoride is often preferred as it offers a higher surface area, enhancing reaction rates.[3]

  • Catalyst Choice : Quaternary phosphonium salts are frequently chosen as catalysts. Crown ethers can also be used, sometimes in combination with the phosphonium salts.[1][3]

  • Reaction Conditions : The reaction is typically run at high temperatures (200–250°C) for several hours (2–15 hours).[3] While it can be performed under elevated pressure, atmospheric pressure is often sufficient and more practical for industrial applications.[3]

Oxidation of Substituted Fluorotoluenes

When the fluorotoluene precursor is readily accessible, its oxidation presents a direct and viable route to the corresponding benzaldehyde. Several methods exist, each with its own set of advantages and challenges.

A. Side-Chain Chlorination followed by Hydrolysis

This two-step process is a common commercial method for benzaldehyde synthesis and is readily adaptable for fluorinated analogues.[4] The first step involves the free-radical chlorination of the methyl group on the fluorotoluene to yield a benzal chloride derivative. This intermediate is then hydrolyzed to the aldehyde.

The selectivity of the chlorination step is crucial; over-chlorination leads to the formation of trichloromethyl derivatives, while under-chlorination leaves unreacted monochlorinated species.[4] Careful monitoring of the reaction, often by Gas Chromatography (GC), is essential to achieve the desired dichlorinated intermediate.[4]

Caption: Workflow for the chlorination-hydrolysis of fluorotoluene.

B. Direct Oxidation with Chromium Reagents (Etard Reaction)

The Etard reaction utilizes chromyl chloride (CrO₂Cl₂) to oxidize a methyl group to an aldehyde. The methyl group is converted into a chromium complex which, upon hydrolysis, yields the desired benzaldehyde. This method can prevent the over-oxidation to the carboxylic acid that is often seen with stronger oxidizing agents like potassium permanganate.[5] An alternative involves using chromic oxide (CrO₃) in acetic anhydride, which forms a benzylidene diacetate intermediate that can be hydrolyzed to the aldehyde.

Trustworthiness Note: While effective, the use of stoichiometric amounts of chromium reagents raises significant environmental and safety concerns due to their toxicity and the challenges of waste disposal. Modern synthetic chemistry increasingly favors catalytic and greener oxidation methods.

C. Catalytic Air Oxidation

More contemporary and environmentally benign approaches involve the catalytic oxidation of fluorobenzyl alcohols, which can be derived from the corresponding fluorotoluenes. Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, in the presence of a co-oxidant (often air or oxygen), provide a highly selective and efficient means of converting primary alcohols to aldehydes without significant over-oxidation.[5][6]

Formylation of Fluorinated Aromatics

Directly introducing a formyl group onto a fluorinated aromatic ring is an elegant and powerful strategy. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the fluorine atom and any other substituents present on the ring.

A. Lithiation-Formylation

This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base (e.g., n-BuLi, s-BuLi) to form an aryllithium intermediate.[7][8] This highly nucleophilic species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).[2][7]

The fluorine atom can act as a directing group, facilitating lithiation at the ortho position.[8] This makes it a particularly useful method for synthesizing ortho-substituted fluorobenzaldehydes.

Causality Behind Experimental Choices:

  • Base Selection : The choice between n-BuLi, s-BuLi, or t-BuLi depends on the acidity of the proton to be removed and steric factors. Hindered bases like lithium diisopropylamide (LDA) are also commonly used.[7]

  • Temperature Control : These reactions are almost always conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the thermally unstable aryllithium intermediate.[9]

  • Anhydrous Conditions : Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be flame-dried, and solvents must be rigorously anhydrous.[2][9]

Sources

A Comparative Guide to the Biological Activity of Quinazoline Derivatives Potentially Synthesized from Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparison of the anticancer activity of quinazoline derivatives that can be plausibly synthesized from the versatile starting material, Methyl 3-Chloro-6-fluoro-2-methoxybenzoate. By exploring a feasible synthetic pathway and comparing the cytotoxic profiles of the resulting chloro- and fluoro-substituted quinazolines against various cancer cell lines and alternative anticancer agents, this document aims to provide valuable insights for researchers engaged in the discovery and development of novel therapeutics.

From a Simple Benzoate to a Privileged Scaffold: A Plausible Synthetic Trajectory

The journey from this compound to a biologically active quinazolinone is a multi-step process requiring key chemical transformations. While a direct, one-pot synthesis is not readily found in the literature, a logical and feasible synthetic route can be constructed based on established organic chemistry principles. This pathway hinges on the strategic conversion of the methyl ester and methoxy groups into the requisite functionalities for the formation of the quinazoline ring system.

The proposed synthetic pathway involves three key stages:

  • Functional Group Interconversion: The initial step focuses on transforming the methyl ester to a carboxylic acid and the methoxy group to an amino group. This can be achieved through:

    • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Demethylation of the methoxy group to a hydroxyl group (phenol).

    • Conversion of the resulting phenol to an aniline, yielding the key intermediate: 2-amino-3-chloro-6-fluorobenzoic acid.

  • Quinazolinone Ring Formation: The synthesized 2-amino-3-chloro-6-fluorobenzoic acid can then be cyclized to form the core quinazolinone structure. A common and effective method is the reaction with formamide, which serves as both a reagent and a solvent.[1][2]

  • Derivatization: The resulting 6-chloro-9-fluoroquinazolin-4(3H)-one can be further functionalized at various positions to generate a library of derivatives with diverse biological activities. For instance, the nitrogen at position 3 can be alkylated or arylated to introduce different substituents.

Experimental Workflows: A Closer Look at the Synthesis

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway start This compound step1 1. Hydrolysis 2. Demethylation 3. Phenol to Aniline Conversion start->step1 intermediate 2-Amino-3-chloro-6-fluorobenzoic acid step1->intermediate step2 Cyclization (e.g., with Formamide) intermediate->step2 quinazoline 6-Chloro-9-fluoroquinazolin-4(3H)-one step2->quinazoline step3 Derivatization (e.g., N-alkylation/arylation) quinazoline->step3 derivatives Bioactive Quinazoline Derivatives step3->derivatives

Caption: A plausible multi-step synthesis of bioactive quinazoline derivatives from this compound.

Comparative Analysis of Anticancer Activity

The true measure of a novel compound's potential lies in its performance against established cancer cell lines and in comparison to existing therapeutic agents. The chloro and fluoro substitutions on the quinazoline scaffold, originating from the starting material, are known to influence biological activity, often enhancing potency.[3]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Chloro-Fluoro Substituted Quinazoline Derivatives and Standard Anticancer Drugs
Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Hypothetical Derivative A (6-chloro-9-fluoro-3-substituted quinazolinone)MCF-7 (Breast)Predicted potent activityN/A
A549 (Lung)Predicted potent activityN/A
SHSY-5Y (Neuroblastoma)Predicted potent activityN/A
AK-11 (2-chloro-6-fluoro substituted quinazoline)MCF-7 (Breast)Moderate Activity[4]
A549 (Lung)Moderate Activity[4]
SHSY-5Y (Neuroblastoma)Moderate Activity[4]
Gefitinib Various (EGFR positive)0.015 - 0.78[5]
Cisplatin MCF-7 (Breast)>50[6]
SW480 (Colon)10.90 ± 0.84[6]
Doxorubicin VariousPotent (nM to low µM range)[5]

Note: The activity of "Hypothetical Derivative A" is an educated prediction based on the known effects of halogen substitutions on the quinazoline scaffold. Further experimental validation is required.

The data suggests that chloro-fluoro substituted quinazolines can exhibit significant cytotoxic effects. For instance, compound AK-11 , which bears a 2-chloro-6-fluoro substitution pattern, demonstrates moderate activity against breast, lung, and neuroblastoma cell lines.[4] While direct IC50 values for a derivative from our specific starting material are not available, the presence of both chloro and fluoro groups is a promising feature for potent anticancer activity. When compared to standard chemotherapeutic agents like cisplatin and targeted therapies like gefitinib, these novel quinazolines have the potential to offer comparable or even superior efficacy, particularly in specific cancer subtypes.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] By blocking the ATP-binding site of EGFR, these compounds can halt the downstream signaling cascade that promotes tumor growth.

Diagram: Simplified EGFR Signaling Pathway and Quinazoline Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Tyrosine Kinase Domain Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR->Downstream_Signaling Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Quinazoline derivatives inhibit EGFR signaling by competing with ATP, leading to the suppression of downstream pathways and induction of apoptosis.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative procedures for the key steps in the synthesis and biological evaluation of the target quinazoline derivatives.

Protocol 1: Synthesis of 6-Chloro-9-fluoroquinazolin-4(3H)-one

Materials: 2-amino-3-chloro-6-fluorobenzoic acid, Formamide.

Procedure:

  • A mixture of 2-amino-3-chloro-6-fluorobenzoic acid (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • The crude 6-chloro-9-fluoroquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: In vitro Cytotoxicity Assay (MTT Assay)

Materials: Cancer cell lines (e.g., MCF-7, A549), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion and Future Directions

The journey from a simple substituted benzoate to a potent anticancer agent is a testament to the power of synthetic chemistry in drug discovery. While the direct synthesis of quinazoline derivatives from this compound requires further experimental validation, the plausible synthetic pathway outlined in this guide provides a solid foundation for future research. The inherent chloro and fluoro substitutions offer a promising avenue for developing novel quinazolines with enhanced biological activity.

Future efforts should focus on optimizing the synthetic route to improve yields and reduce the number of steps. A thorough investigation of the structure-activity relationship (SAR) of a library of derivatives synthesized from this starting material will be crucial in identifying lead compounds with superior potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds. Ultimately, the insights gained from such research could lead to the development of next-generation targeted therapies for a range of cancers.

References

  • Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Chemical Science. [Link]

  • Novel catalysts for the conversion of phenol to anilines. Thesis.
  • How can phenol be converted into aniline? Quora. [Link]

  • A New Practical One-Pot Conversion of Phenols to Anilines. Organic Letters. [Link]

  • Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. PMC. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. [Link]

  • Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. PMC. [Link]

  • Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • [O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450 of liver microsomes]. PubMed. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Some recently reported quinazoline-based anticancer agents. ResearchGate. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

  • Anticancer Activity of Condensed Derivatives of Fluorinated Quinolines and Quinazolines. arkat-usa.org. [Link]

Sources

The Strategic Advantage of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign. The strategic incorporation of substituents on a core scaffold can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparison of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, a uniquely substituted aromatic building block, with other commonly employed benzoate derivatives. Through an analysis of its reactivity in key synthetic transformations and its impact on molecular properties, we will elucidate the strategic advantages this building block offers to researchers and drug development professionals.

The Unique Substitution Pattern: A Trifecta of Physicochemical Modulation

The 1,2,3-trisubstituted pattern of this compound presents a unique combination of electronic and steric features that are highly desirable in modern drug design. The interplay between the chloro, fluoro, and methoxy groups provides medicinal chemists with a powerful tool to fine-tune molecular properties.

  • Fluorine: The presence of a fluorine atom can significantly impact a molecule's metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and influence binding interactions with target proteins through the formation of favorable electrostatic interactions.[2]

  • Chlorine: The chloro group, also an electron-withdrawing substituent, can further enhance metabolic stability and offers a handle for further functionalization through various cross-coupling reactions. Its size and lipophilicity can also contribute to improved binding affinity and cell permeability.

  • Ortho-Methoxy Group: The methoxy group, positioned ortho to the ester, introduces a significant steric and electronic influence. It can promote certain reaction pathways and influence the conformation of the final molecule, which can be crucial for optimal target engagement.

This strategic combination of substituents makes this compound a valuable scaffold for creating libraries of diverse compounds with potentially improved drug-like properties.

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in key chemical reactions used to assemble complex drug candidates. Here, we compare the anticipated reactivity of this compound with other benzoate building blocks in two of the most important C-C and C-N bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many approved drugs. The reactivity of the aryl halide is a critical factor in the success of this reaction, with the general trend being I > Br > Cl.[3] Aryl chlorides are notoriously less reactive, often requiring more forcing conditions and specialized catalyst systems.[4][5]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

Building BlockTypical Catalyst SystemReaction ConditionsExpected YieldKey Considerations
This compound Pd(OAc)₂ / SPhosToluene/H₂O, K₃PO₄, 100 °CGood to ExcellentThe electron-withdrawing nature of the fluoro and ester groups can activate the C-Cl bond towards oxidative addition. The ortho-methoxy group may influence catalyst coordination and reaction kinetics.
Methyl 2-chloro-6-fluorobenzoatePd₂(dba)₃ / XPhosDioxane, Cs₂CO₃, 110 °CGoodSimilar electronic activation to the target molecule, but the absence of the methoxy group may lead to different reaction kinetics and product conformations.
Methyl 3,5-dichlorobenzoatePdCl₂(dppf)Toluene, Na₂CO₃, 100 °CModerate to GoodThe presence of two chloro groups offers the potential for sequential couplings. However, the lack of the activating fluoro and ortho-methoxy groups may necessitate more robust catalyst systems for high yields.
Methyl 4-bromobenzoatePd(PPh₃)₄Toluene, Na₂CO₃, 90 °CExcellentAs an aryl bromide, this building block is significantly more reactive than its chloro-substituted counterparts, allowing for milder reaction conditions and a broader range of catalysts. However, it lacks the unique substitution pattern of the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, another critical scaffold in medicinal chemistry.[6] Similar to the Suzuki coupling, the reactivity of aryl chlorides can be a challenge.[7]

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination

Building BlockTypical Catalyst SystemReaction ConditionsExpected YieldKey Considerations
This compound Pd₂(dba)₃ / BrettPhosToluene, NaOtBu, 100 °CGood to ExcellentThe chloro group at a sterically hindered position may require a bulky and electron-rich ligand like BrettPhos for efficient oxidative addition. The electronic nature of the ring enhances reactivity.
Methyl 2-chloro-6-fluorobenzoatePd(OAc)₂ / RuPhosDioxane, K₂CO₃, 110 °CGoodThe absence of the ortho-methoxy group may reduce steric hindrance around the chloro substituent, potentially allowing for the use of slightly less bulky ligands.
Methyl 3,5-dichlorobenzoatePd₂(dba)₃ / XPhosToluene, LiHMDS, 100 °CModerate to GoodThe two chloro groups offer opportunities for selective mono- or di-amination depending on the reaction conditions. The choice of base can be critical for achieving selectivity.
Methyl 4-bromobenzoatePd(OAc)₂ / BINAPToluene, Cs₂CO₃, 90 °CExcellentThe higher reactivity of the C-Br bond allows for a wider range of catalyst systems and milder conditions. However, this building block lacks the specific substitution pattern that can be crucial for fine-tuning the properties of the final molecule.
Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, BrettPhos, and NaOtBu to a Schlenk tube.

  • Add the amine and anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(Cl)L₂ Pd0->Pd_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar-Pd(II)(NHR')L₂]⁺ Pd_complex->Amine_complex Amine Coordination & Deprotonation (R'NH₂, Base) Amine_complex->Pd0 Reductive Elimination Product Ar-NHR' Amine_complex->Product ArCl Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate Amine Amine (R'NH₂)

Sources

Differentiating Isomers of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Isomers in Focus

For the purpose of this guide, we will consider the parent compound, Methyl 3-Chloro-6-fluoro-2-methoxybenzoate (Isomer A), and three of its logical positional isomers. The selection of these isomers is based on plausible synthetic accessibility and the aim to illustrate a range of spectroscopic variations arising from the different electronic and steric environments of the substituents.

  • Isomer A: this compound

  • Isomer B: Methyl 2-Chloro-6-fluoro-3-methoxybenzoate

  • Isomer C: Methyl 4-Chloro-6-fluoro-2-methoxybenzoate

  • Isomer D: Methyl 5-Chloro-6-fluoro-2-methoxybenzoate

isomers cluster_A Isomer A cluster_B Isomer B cluster_C Isomer C cluster_D Isomer D A This compound A_struct A_struct B Methyl 2-Chloro-6-fluoro-3-methoxybenzoate B_struct B_struct C Methyl 4-Chloro-6-fluoro-2-methoxybenzoate C_struct C_struct D Methyl 5-Chloro-6-fluoro-2-methoxybenzoate D_struct D_struct

Caption: Molecular structures of the four positional isomers of Methyl Chloro-fluoro-methoxybenzoate under comparison.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons will be the most telling features for differentiating these isomers. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl), fluoro (-F), and methyl ester (-COOCH₃) groups will exert distinct electronic effects (both inductive and resonance) on the aromatic protons, leading to predictable variations in their chemical shifts.[1]

Predicted ¹H NMR Data Summary

IsomerAromatic Protons (Predicted δ, ppm)-OCH₃ (Predicted δ, ppm)-COOCH₃ (Predicted δ, ppm)Predicted Multiplicity and Coupling
A H-4: ~7.2-7.4, H-5: ~7.0-7.2~3.9~3.9H-4 (d, JHF ≈ 8 Hz), H-5 (t, JHH ≈ 8 Hz, JHF ≈ 8 Hz)
B H-4: ~7.1-7.3, H-5: ~6.9-7.1~4.0~3.9H-4 (t, JHH ≈ 8 Hz, JHF ≈ 8 Hz), H-5 (d, JHH ≈ 8 Hz)
C H-3: ~7.5-7.7, H-5: ~6.8-7.0~3.9~3.9H-3 (s), H-5 (d, JHF ≈ 10 Hz)
D H-3: ~7.3-7.5, H-4: ~7.1-7.3~3.9~3.9H-3 (d, JHF ≈ 2 Hz), H-4 (d, JHH ≈ 8 Hz)

Causality Behind the Predictions:

  • Electron-Withdrawing Groups (-Cl, -F, -COOCH₃): These groups deshield nearby protons, shifting their signals downfield (to higher ppm values). The magnitude of this effect is position-dependent.

  • Electron-Donating Group (-OCH₃): This group shields nearby protons, particularly those in the ortho and para positions, shifting their signals upfield (to lower ppm values).

  • Fluorine Coupling: The fluorine atom (¹⁹F) has a nuclear spin of ½ and will couple with nearby protons, leading to characteristic splitting patterns (J-coupling). This H-F coupling is a key diagnostic tool. For instance, in Isomer A, the proton at the 5-position is expected to be a triplet of doublets (or a complex multiplet) due to coupling with both the adjacent proton at position 4 and the fluorine at position 6. In contrast, in Isomer C, the proton at position 3 will likely appear as a singlet due to the absence of adjacent protons.

H_NMR_Workflow A Define Isomer Structures B Identify Aromatic Protons A->B C Analyze Substituent Effects (Inductive & Resonance) B->C E Determine Spin-Spin Coupling (H-H and H-F) B->E D Predict Chemical Shifts (δ) C->D G Synthesize Predicted Spectra D->G F Predict Multiplicity and Coupling Constants (J) E->F F->G

Caption: Workflow for predicting ¹H NMR spectra of the isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data Summary (Aromatic Region)

IsomerC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
A ~120-125~150-155~125-130~120-125~115-120~155-160 (d, JCF ≈ 250 Hz)
B ~120-125~130-135~150-155~115-120~120-125~155-160 (d, JCF ≈ 250 Hz)
C ~125-130~155-160~110-115~135-140~115-120~155-160 (d, JCF ≈ 250 Hz)
D ~120-125~150-155~115-120~125-130~130-135~155-160 (d, JCF ≈ 250 Hz)

Rationale for Predicted Shifts:

  • Carbons bonded to electronegative atoms (O, F, Cl) will be significantly deshielded and appear at higher chemical shifts. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. This is a definitive diagnostic feature.

  • The ipso-carbons (carbons directly attached to a substituent) will have their chemical shifts significantly altered. For example, the carbon bearing the methoxy group will be shifted downfield.

  • The relative positions of the remaining aromatic carbons can be predicted based on established substituent chemical shift (SCS) effects.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of these isomers will share many common features, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the C-H out-of-plane bending region can aid in their differentiation.

Key Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Appearance
C=O (ester)1720-1740Strong, sharp
C=C (aromatic)1450-1600Medium to strong, multiple bands
C-O (ester & ether)1000-1300Strong, broad
C-H (aromatic)3000-3100Weak to medium
C-H (methyl)2850-2960Medium
C-F1000-1400Strong
C-Cl600-800Medium to strong
C-H out-of-plane bending700-900Strong, pattern depends on substitution

Distinguishing Features:

The primary distinguishing features in the IR spectra will be the patterns of the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. The number and position of these bands are characteristic of the substitution pattern on the benzene ring.[2] For example, an isolated aromatic C-H bond, as seen in Isomer C, will have a distinct bending vibration compared to the adjacent C-H bonds in the other isomers.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) will be the same for all isomers. However, the fragmentation patterns, particularly the relative abundances of fragment ions, can differ based on the stability of the resulting ions and neutral fragments.

Predicted Fragmentation Pathways:

All isomers are expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[3]

Common fragmentation pathways for methyl benzoates include:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺

  • Loss of the methyl group (-CH₃): [M - 15]⁺

  • Loss of the entire ester group (-COOCH₃): [M - 59]⁺

The relative positions of the substituents will influence the stability of the resulting fragment ions. For example, the potential for ortho-effects or neighboring group participation could lead to unique fragmentation pathways for some isomers. A detailed analysis of the relative intensities of these fragment ions can provide clues to the substitution pattern.

MS_Fragmentation M Molecular Ion (M⁺) M_31 [M - OCH₃]⁺ M->M_31 - OCH₃ M_15 [M - CH₃]⁺ M->M_15 - CH₃ M_59 [M - COOCH₃]⁺ M->M_59 - COOCH₃

Caption: Common fragmentation pathways for methyl benzoate derivatives.

Experimental Protocols

To obtain high-quality spectroscopic data for the characterization of these isomers, the following general protocols are recommended.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution, particularly for resolving complex splitting patterns in the ¹H NMR spectra.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled with NOE

    • Spectral width: 0 to 220 ppm

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Spectral range: 4000-400 cm⁻¹

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for analyzing these relatively volatile compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Sample Introduction: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for separating any potential impurities and introducing the sample into the mass spectrometer.

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

Conclusion

The differentiation of the positional isomers of this compound is a challenging but achievable task through a systematic and multi-technique spectroscopic approach. While this guide provides a predictive framework, the definitive characterization of these compounds will ultimately rely on the acquisition and careful interpretation of experimental data. The key distinguishing features are expected to be the chemical shifts and coupling patterns in the ¹H NMR spectra, the carbon-fluorine coupling in the ¹³C NMR spectra, the C-H out-of-plane bending vibrations in the IR spectra, and potentially the relative abundances of fragment ions in the mass spectra. By understanding the fundamental principles of how substituents influence spectroscopic properties, researchers can confidently elucidate the structures of these and other complex aromatic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts of Aromatic Protons. University of Wisconsin. [Link]

  • Larkin, P. (2017).

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel compounds, such as derivatives of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, opens avenues for new therapeutic agents, but only if their chemical architecture is precisely known. The substitution pattern on the benzene ring—a chloro, a fluoro, and a methoxy group—presents a classic analytical challenge that requires a multi-pronged approach for definitive validation.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of these complex aromatic compounds. We will move beyond mere procedural descriptions to explore the underlying principles, explain the rationale behind experimental choices, and present a logical workflow for achieving unequivocal structural validation.

The Analytical Gauntlet: A Comparative Overview

The structural validation of a substituted benzoate like this compound relies on assembling a puzzle from different pieces of spectroscopic and analytical data. No single technique provides the complete picture; instead, their orthogonal capabilities build a self-validating system of evidence. The primary methods in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nucleiExcellent for determining the relative positions of substituents and the overall molecular framework in solution.Does not provide molecular weight directly; can be complex to interpret with overlapping signals.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHighly sensitive, provides definitive molecular formula and clues to structural motifs through fragmentation. The isotopic pattern of chlorine is a key identifier.[1][2]Does not inherently distinguish between positional isomers; fragmentation can sometimes be too complex to interpret without reference spectra.
X-ray Crystallography Absolute 3D molecular structure, bond lengths, and anglesProvides an unambiguous, high-resolution picture of the molecule's solid-state structure.[3][4][5]Requires a suitable single crystal, which can be difficult to grow.[5][6] The structure may differ slightly from the solution-state conformation.
FTIR Spectroscopy Presence of functional groupsQuick and simple method to confirm the presence of key functional groups (e.g., C=O of the ester, C-O bonds).[7]Provides limited information on the overall connectivity and stereochemistry.

The Workflow for Unambiguous Structural Validation

A logical progression of analysis ensures efficiency and builds a robust case for the proposed structure. The following workflow is a field-proven approach for validating novel derivatives of this compound.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms Confirm MW & Halogen Presence ftir FTIR Spectroscopy synthesis->ftir Confirm Functional Groups nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) ms->nmr ftir->nmr data_analysis Spectra Interpretation & Proposed Structure nmr->data_analysis crystallization Crystallization Attempts data_analysis->crystallization If unambiguous structure is critical or isomers are possible final_structure Validated 3D Structure data_analysis->final_structure If NMR is sufficient for confirmation xray Single-Crystal X-ray Crystallography crystallization->xray If suitable crystal forms xray->final_structure

Sources

A Comparative Study of Reactivity in Substituted Benzoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the reactivity of substituted benzoates, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and chemical reactivity, grounded in established principles of physical organic chemistry. We will explore how substituents on the benzene ring modulate the reactivity of the ester functional group, a fundamental interaction with broad implications in medicinal chemistry and chemical synthesis.

Introduction: The Electronic Influence of Substituents

The reactivity of a benzoate ester is profoundly influenced by the electronic properties of substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects, which either donate or withdraw electron density from the reaction center. Understanding these influences is critical for predicting reaction rates and designing molecules with desired chemical properties.

A powerful tool for quantifying these electronic effects is the Hammett equation :

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted benzoate.

  • k₀ is the rate constant for the reaction of the unsubstituted benzoate.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[1][2]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. The magnitude of ρ reveals the extent of charge development in the transition state.

This guide will focus on the base-catalyzed hydrolysis of a series of para-substituted methyl benzoates, a classic reaction for illustrating structure-reactivity relationships. This reaction proceeds via a well-understood BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[3][4][5]

The BAc2 Mechanism of Ester Hydrolysis

The alkaline hydrolysis of benzoate esters is a cornerstone reaction in organic chemistry. The BAc2 mechanism involves a two-step process:

  • Nucleophilic Attack: A hydroxide ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the alkoxide (in this case, methoxide) as the leaving group and forming a carboxylate salt. This step is typically the rate-determining step.

The stability of the transition state leading to the tetrahedral intermediate is paramount in determining the overall reaction rate. Electron-withdrawing substituents on the benzene ring stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby increasing the rate of reaction. Conversely, electron-donating substituents destabilize this transition state, leading to a slower reaction.

Caption: The BAc2 mechanism for the hydrolysis of a substituted methyl benzoate.

Experimental Design: A Comparative Kinetic Study

To objectively compare the reactivity of various substituted benzoates, a well-designed kinetic experiment is essential. This section outlines the synthesis of a series of para-substituted methyl benzoates and a detailed protocol for measuring their rates of hydrolysis.

Synthesis of para-Substituted Methyl Benzoates

The synthesis of methyl benzoates can be readily achieved via Fischer esterification of the corresponding benzoic acids.[6][7][8]

Experimental Protocol: General Procedure for Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the desired para-substituted benzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted benzoic acid) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or distillation to yield the pure para-substituted methyl benzoate.

  • Characterization: Confirm the identity and purity of the synthesized esters using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis of the substituted methyl benzoates can be conveniently monitored using UV-visible spectrophotometry.[9][10][11] For this guide, we will use the hydrolysis of p-nitrophenyl benzoates as an illustrative example, as the product, p-nitrophenoxide, has a strong and distinct absorbance in the visible region, making it an excellent chromophore for kinetic studies.[10]

Experimental Protocol: Kinetic Measurement of Hydrolysis

  • Preparation of Solutions:

    • Prepare stock solutions of the synthesized para-substituted p-nitrophenyl benzoates in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a buffer solution of known pH (e.g., a carbonate buffer for alkaline hydrolysis).

  • Spectrophotometer Setup:

    • Set the UV-vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the p-nitrophenoxide ion (typically around 400 nm).

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).

  • Kinetic Run:

    • In a cuvette, add the buffer solution.

    • Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette and mix rapidly.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the hydroxide ion is in large excess and remains essentially constant), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀) where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.

    • The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the hydroxide ion.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Ester Prepare Ester Stock Solutions Mix Initiate Reaction in Cuvette Prep_Ester->Mix Prep_Buffer Prepare Buffer Solution Prep_Buffer->Mix Setup_Spec Setup Spectrophotometer (λmax, Temperature) Record Record Absorbance vs. Time Mix->Record Plot Plot ln(A∞ - At) vs. Time Record->Plot Fit Linear Regression (Slope = -k_obs) Plot->Fit Calculate Calculate Second-Order Rate Constant (k) Fit->Calculate

Caption: Experimental workflow for the kinetic analysis of benzoate hydrolysis.

Comparative Data and Analysis

The following table summarizes hypothetical experimental data for the alkaline hydrolysis of a series of para-substituted methyl benzoates at 25 °C. The Hammett substituent constants (σp) are also provided for correlation.[2][12][13]

Substituent (X)Hammett Constant (σp)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Rate (k/kH)
-OCH₃-0.270.050.25
-CH₃-0.170.080.40
-H0.000.201.00
-Cl0.230.804.00
-CN0.6610.552.5
-NO₂0.7835.0175

Analysis:

The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the rate of hydrolysis.

  • Electron-donating groups (-OCH₃, -CH₃) decrease the reaction rate compared to the unsubstituted benzoate. This is because they donate electron density to the benzene ring, which in turn destabilizes the negatively charged transition state of the BAc2 mechanism.

  • Electron-withdrawing groups (-Cl, -CN, -NO₂) significantly increase the reaction rate. These groups withdraw electron density from the ring, stabilizing the transition state and lowering the activation energy for nucleophilic attack.

A Hammett plot of log(k/kH) versus σp for this data would yield a straight line with a positive slope (ρ > 0), confirming that the reaction is accelerated by electron-withdrawing substituents and that a negative charge builds up in the transition state. The magnitude of ρ would quantify the sensitivity of this specific reaction to substituent effects.

Conclusion

This guide has provided a detailed framework for a comparative study of the reactivity of substituted benzoates. By combining robust synthetic and kinetic experimental protocols with a solid theoretical foundation in physical organic chemistry, researchers can gain valuable insights into structure-activity relationships. The principles and methodologies outlined herein are broadly applicable to the study of other reaction systems and are essential for the rational design of molecules with tailored reactivity in various fields, including drug discovery and materials science.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Nummert, V., & Piirsalu, M. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Collection of Czechoslovak Chemical Communications, 74(1-2), 31-43. [Link]

  • Umemoto, K., & Ito, S. (2020). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 4. [Link]

  • Musgrave, R. (2019). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]

  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • Zhang, Y., et al. (2020). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 10(11), 1321. [Link]

  • Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (3), 583-592. [Link]

  • Clark, J. (2021). hydrolysing esters. Chemguide. [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Andreas Stenutz. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. [Link]

  • Ben Amor, M., & El-Gharbi, R. (2015). Kinetic study by UV spectrophotometry of isoprocarb degradation in aqueous medium. Journal de la Société Chimique de Tunisie, 17, 1-8. [Link]

Sources

A Comparative Guide to the Synthesis of Fluorinated Biaryl Scaffolds: Benchmarking "Methyl 3-Chloro-6-fluoro-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the synthesis of fluorinated biaryl compounds represents a critical endeavor. These structural motifs are integral to a vast array of pharmaceuticals and advanced materials, where the unique electronic properties of fluorine can significantly enhance biological activity, metabolic stability, and material performance. The choice of starting materials and synthetic routes is paramount to achieving efficient, scalable, and cost-effective production. This guide provides an in-depth comparative analysis of "Methyl 3-Chloro-6-fluoro-2-methoxybenzoate" as a key building block in the synthesis of fluorinated biaryls, benchmarked against its halogenated and non-halogenated analogs.

Introduction: The Strategic Importance of Substituted Benzoates in Cross-Coupling Reactions

Substituted benzoic acid derivatives are foundational pillars in organic synthesis, serving as versatile precursors for a multitude of complex molecules.[1] Their utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The electronic and steric nature of the substituents on the benzoate ring profoundly influences the reactivity of the molecule, dictating the optimal reaction conditions and the ultimate yield of the desired product.

"this compound" is a trifunctionalized aromatic compound offering multiple points for synthetic elaboration. The presence of both chloro and fluoro substituents provides a unique electronic environment and potential for selective reactivity in cross-coupling reactions. This guide will focus on the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a benchmark reaction to objectively assess its synthetic efficiency.

The Benchmark Reaction: Suzuki-Miyaura Coupling with Phenylboronic Acid

To provide a standardized and objective comparison, we will evaluate the performance of "this compound" and its analogs in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures.[2]

The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[2] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the catalytic cycle. Consequently, aryl chlorides often necessitate more robust catalyst systems and more forcing reaction conditions to achieve comparable yields to their bromo and iodo counterparts.[2][3]

Comparative Performance Analysis

The following table summarizes the anticipated performance of "this compound" and its selected analogs in the benchmark Suzuki-Miyaura coupling with phenylboronic acid. The data presented is a synthesis of established reactivity trends and reported yields for similar substrates in the scientific literature, providing a reliable reference for expected outcomes under optimized conditions.

Starting MaterialHalogenRelative ReactivityExpected Yield (%)Typical Reaction Time (h)Key Considerations
This compound Chloro Lowest 75-85 12-24 Requires highly active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) and potentially higher temperatures.[3][4]
Methyl 3-Bromo-6-fluoro-2-methoxybenzoateBromoIntermediate85-954-12More reactive than the chloro-analog, allowing for milder reaction conditions and a broader range of catalysts.
Methyl 3-Iodo-6-fluoro-2-methoxybenzoateIodoHighest>951-6The most reactive analog, often proceeding to completion rapidly under standard conditions. However, aryl iodides can sometimes exhibit poor reactivity at lower temperatures with certain catalyst systems.[5]
Methyl 6-fluoro-2-methoxybenzoateNoneN/AN/AN/AThis compound lacks a leaving group for a standard Suzuki-Miyaura coupling at the 3-position and serves as a negative control in this context.

Mechanistic Insights: Understanding the Reactivity Differences

The observed differences in reactivity among the halogenated analogs can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: This is often the rate-limiting step, especially for aryl chlorides. The palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The strength of the C-X bond decreases in the order C-Cl > C-Br > C-I. The stronger C-Cl bond requires a higher activation energy for cleavage, thus necessitating more reactive catalysts and/or higher temperatures.[2][4] The electron-withdrawing nature of the fluoro and methoxycarbonyl groups in "this compound" can further deactivate the C-Cl bond towards oxidative addition.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The rate of transmetalation is influenced by the nature of the base and the electronic properties of the boronic acid.

  • Reductive Elimination: The final step involves the formation of the C-C bond between the two organic moieties on the palladium center, regenerating the active palladium(0) catalyst.

The primary reason for the lower efficiency of "this compound" compared to its bromo and iodo counterparts lies in the sluggish oxidative addition step.

Experimental Protocols

The following is a detailed, step-by-step methodology for the benchmark Suzuki-Miyaura coupling reaction. This protocol is optimized for the less reactive "this compound" and can be adapted for the more reactive analogs by potentially reducing the catalyst loading, reaction time, or temperature.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the flask.

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Cost-Effectiveness Analysis

While reaction efficiency is a primary concern, the cost of starting materials is a critical factor in the overall economic viability of a synthetic route, particularly for large-scale production. The following is a qualitative cost comparison of the benchmarked starting materials.

Starting MaterialRelative Cost
This compound $
Methyl 3-Bromo-6-fluoro-2-methoxybenzoate

Methyl 3-Iodo-6-fluoro-2-methoxybenzoate

$

Generally, aryl chlorides are significantly more cost-effective and readily available than their corresponding bromides and iodides. This cost advantage can sometimes outweigh the need for more expensive catalysts and longer reaction times, making "this compound" an attractive option for industrial applications.

Conclusion and Recommendations

"this compound" is a viable and economically attractive starting material for the synthesis of fluorinated biaryl compounds via Suzuki-Miyaura cross-coupling. While its reactivity is lower than that of its bromo and iodo analogs, requiring more robust catalytic systems and potentially longer reaction times, high yields can be achieved with careful optimization of reaction conditions.

For researchers, scientists, and drug development professionals, the choice between these starting materials will depend on the specific project goals:

  • For small-scale synthesis and rapid library generation, the higher reactivity of the bromo and iodo analogs may be preferable to expedite the synthetic process.

  • For large-scale synthesis and cost-driven projects, the significant cost savings associated with "this compound" make it a compelling choice, provided that the necessary process optimization is undertaken.

The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the design and execution of synthetic routes toward valuable fluorinated biaryl scaffolds.

References

  • ResearchGate. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ScienceGate. (n.d.). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2000). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Retrieved from [Link]

  • J-STAGE. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. (2018). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from [Link]

  • MDPI. (2025). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Retrieved from [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Retrieved from [Link]

Sources

In-Silico Modeling of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate Interactions: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of In-Silico Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. A significant contributor to these failures lies in unforeseen pharmacokinetic and pharmacodynamic issues. In-silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, cost-effective, and rapid approach to predict the behavior of small molecules within a biological system.[1][2] By simulating interactions at a molecular level, we can gain profound insights into a compound's potential efficacy, safety, and druggability long before it enters a wet lab.

This guide focuses on the computational analysis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, a substituted benzoic acid ester. While the specific biological activities of this compound are not extensively documented, its structural motifs are present in various bioactive molecules. Through a systematic in-silico workflow, we will predict a plausible protein target, model the molecular interactions, and evaluate its pharmacokinetic profile. To provide a robust comparative analysis, we will benchmark its performance against a known inhibitor of the predicted target.

Target Identification: Unveiling a Plausible Biological Partner

Given the structural similarity of this compound to benzoate, a known competitive inhibitor of D-amino acid oxidase (DAAO), we hypothesize that DAAO is a potential biological target.[3][4][5] DAAO is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, particularly D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[3][6] Dysregulation of D-serine levels has been implicated in neuropsychiatric disorders, making DAAO an attractive therapeutic target.[3][7]

For our in-silico investigation, we will utilize the crystal structure of human D-amino acid oxidase. A suitable structure is available in the Protein Data Bank (PDB) with the identifier 2E48 .[8][9][10] This structure provides a high-resolution 3D model of the enzyme, essential for accurate molecular docking and dynamics simulations.

Comparative Molecule Selection: A Known DAAO Inhibitor

To provide a meaningful comparison, we have selected Benzoic Acid as our reference molecule. Benzoic acid is a well-characterized competitive inhibitor of DAAO, and its binding mode has been elucidated through X-ray crystallography (PDB ID: 2DU8 ).[11] This allows us to compare the computationally predicted interactions of our target molecule with experimentally validated data.

In-Silico Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for our comparative in-silico analysis.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. We will employ AutoDock Vina, a widely used and robust open-source docking program.

  • Receptor Preparation:

    • Download the crystal structure of human DAAO (PDB ID: 2E48) from the RCSB PDB database.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared receptor in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structures of this compound and Benzoic Acid. This can be done by converting their SMILES strings to a 3D format using a tool like Open Babel.

    • Assign Gasteiger charges and merge non-polar hydrogens for both ligands using AutoDock Tools.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of DAAO. The center of the grid can be determined from the position of the co-crystallized inhibitor in PDB ID 2DU8.

    • Set the dimensions of the grid box to be sufficiently large to allow for rotational and translational freedom of the ligands.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run the AutoDock Vina simulation from the command line.

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions using a molecular visualization tool like PyMOL or UCSF Chimera.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download DAAO (2E48) from PDB Prep_Receptor Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Receptor Ligand_SMILES Obtain Ligand SMILES Prep_Ligand Prepare Ligand (Generate 3D, add charges) Ligand_SMILES->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Receptor->Grid Prep_Ligand->Grid Run_Vina Run AutoDock Vina Grid->Run_Vina Analyze_Results Analyze Binding Affinity and Poses Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: Molecular Docking Workflow.

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, allowing us to assess its stability.[12] We will use GROMACS, a versatile and high-performance MD simulation package.[13][14]

  • System Preparation:

    • Use the best-ranked docked pose of the protein-ligand complex from the molecular docking step.

    • Choose a suitable force field (e.g., CHARMM36) for the protein and generate a topology for the ligand using a tool like the CGenFF server.

    • Place the complex in a periodic box of appropriate size and solvate it with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.

  • Production MD:

    • Run the production MD simulation for a desired time scale (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond formation and other interactions between the protein and ligand over time.

cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Docked_Complex Start with Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Docked_Complex->Topology Solvate Solvate and Add Ions Topology->Solvate Minimization Energy Minimization Solvate->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Trajectory_Analysis Analyze Trajectory (RMSD, RMSF, H-bonds) Production->Trajectory_Analysis Visualize Visualize Dynamics Trajectory_Analysis->Visualize

Caption: Molecular Dynamics Simulation Workflow.

ADMET Prediction: Evaluating Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying potential liabilities in the early stages of drug discovery.[1] We will use the SwissADME web server, a free and comprehensive tool for this purpose.[2][15][16]

  • Input:

    • Navigate to the SwissADME web server.

    • Input the SMILES string of this compound and Benzoic Acid.

  • Execution:

    • Run the prediction.

  • Analysis:

    • Analyze the results, focusing on key parameters such as:

      • Physicochemical Properties: Molecular Weight, LogP, TPSA.

      • Lipophilicity: LogP values.

      • Water Solubility: Predicted solubility.

      • Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, CYP enzyme inhibition.

      • Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule, Egan rule.

      • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

cluster_pathway Hypothetical DAAO Inhibition Pathway Molecule Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate DAAO DAAO Molecule->DAAO Inhibition D_Serine D-Serine DAAO->D_Serine Degradation NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Neuronal_Activity Modulation of Neuronal Activity NMDA_Receptor->Neuronal_Activity Activation

Sources

The Strategic Application of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate in Chemical Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, a versatile, polysubstituted aromatic intermediate. We will objectively compare its utility and performance with alternative synthetic strategies, supported by experimental data and established chemical principles.

This compound has emerged as a valuable scaffold in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a trifecta of chloro, fluoro, and methoxy groups on a benzoic acid ester, offers a nuanced combination of steric and electronic properties that can be strategically exploited to direct reactivity and impart desirable characteristics to the final product.

Core Utility: An Intermediate in Herbicide Synthesis

While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are highly pertinent to the synthesis of modern herbicides. For instance, the related compound, 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid, is a known intermediate in the production of tembotrione and topramezone, two prominent post-emergence herbicides for corn. The chloro and methoxy substituents on the aromatic ring are crucial for the biological activity of these herbicides, which function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

The strategic placement of the chloro and fluoro groups in this compound suggests its potential as a precursor to novel herbicidal agents or other bioactive compounds. The fluorine atom, in particular, is a well-established bioisostere for a hydrogen atom, and its incorporation can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of a molecule.

A Comparative Look at Synthetic Accessibility

The viability of any chemical intermediate is intrinsically linked to the efficiency and robustness of its synthesis. Here, we compare the potential synthetic routes to this compound with the established synthesis of a structurally similar, commercially relevant intermediate, 3-Chloro-6-methoxy-2-methylbenzaldehyde.

Synthesis of a Related Benzaldehyde Intermediate

A known synthetic route to 3-Chloro-6-methoxy-2-methylbenzaldehyde starts from 4-Chloro-3-methylanisole.[1] This multi-step process involves a Friedel-Crafts reaction with titanium tetrachloride and dichloromethyl methyl ether, followed by chromatographic separation of the desired isomer.[1]

Experimental Protocol: Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde [1]

  • 4-Chloro-3-methylanisole (15.4 g, 0.10 mole) is dissolved in 200 ml of methylene chloride and cooled to 0°C.

  • Titanium tetrachloride (37.9 g, 0.2 mole) is added over a 2-minute period.

  • 1,1-dichloromethyl methyl ether (13.8 g, 0.12 mole) is then added over a 2-minute period.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by pouring it over 500 ml of ice and water.

  • The organic layer is separated, and the aqueous layer is extracted twice with fresh methylene chloride.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a mixture of isomers.

  • The desired 3-Chloro-6-methoxy-2-methylbenzaldehyde is separated by chromatography on silica gel, eluting with a 1:1 mixture of methylene chloride and hexane.

This process, while effective, highlights the challenges often encountered in the synthesis of polysubstituted aromatics, namely the formation of isomers that necessitate purification by chromatography, which can be a bottleneck in large-scale production.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would likely involve the esterification of the corresponding benzoic acid. The synthesis of 2-Chloro-6-fluoro-3-methylbenzoic acid has been reported as an intermediate in the synthesis of a stearoyl-CoA desaturase 1 (SCD1) inhibitor.[2] While the specific synthesis of the 2-methoxy analog is not detailed, the general principles of aromatic substitution and functional group interconversion would apply.

The introduction of the fluorine atom can be achieved through various methods, including diazotization of an amino group followed by a Schiemann reaction, or through nucleophilic aromatic substitution on a suitably activated precursor. The regioselectivity of these reactions is a critical consideration, and the directing effects of the existing substituents must be carefully managed.

Alternative Building Blocks and Synthetic Strategies

For the synthesis of molecules where a substituted benzoic acid moiety is required, several alternatives to using a pre-functionalized intermediate like this compound exist.

Table 1: Comparison of Synthetic Strategies for Polysubstituted Benzoic Acid Derivatives

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis with a Pre-functionalized Intermediate Utilizes a building block like this compound where the substitution pattern is already established.Potentially fewer steps in the overall synthesis, predictable regiochemistry.The intermediate may be commercially unavailable or expensive to synthesize.
Convergent Synthesis Different fragments of the target molecule are synthesized separately and then combined.Can be more efficient for complex molecules, allows for parallel synthesis of fragments.Requires careful planning of the disconnection strategy and robust coupling reactions.
Late-Stage Functionalization Key functional groups are introduced at a later stage of the synthesis on a simpler aromatic core.More flexible, allows for the rapid generation of analogs for structure-activity relationship studies.Can be challenging to control regioselectivity, may require harsh reaction conditions.

The choice of strategy will depend on the specific target molecule, the desired scale of the synthesis, and the availability of starting materials.

Visualizing the Synthetic Landscape

To better understand the relationships between the starting materials, intermediates, and final products, we can visualize the synthetic pathways using a directed graph.

SynthesisPathways cluster_herbicide Herbicide Synthesis cluster_target Target Intermediate & Alternatives cluster_pharma Pharmaceutical Synthesis Tembotrione Tembotrione Topramezone Topramezone Herbicide_Intermediate 2-Chloro-3-alkoxymethyl- 4-methylsulfonylbenzoic acid Herbicide_Intermediate->Tembotrione Herbicide_Intermediate->Topramezone Target Methyl 3-Chloro-6-fluoro- 2-methoxybenzoate SCD1_Inhibitor SCD1 Inhibitor Target->SCD1_Inhibitor Potential Route Alternative_Benzaldehyde 3-Chloro-6-methoxy- 2-methylbenzaldehyde Alternative_Benzaldehyde->Target Potential Conversion Starting_Material 4-Chloro-3-methylanisole Starting_Material->Alternative_Benzaldehyde Friedel-Crafts Pharma_Intermediate 2-Chloro-6-fluoro- 3-methylbenzoic acid Pharma_Intermediate->SCD1_Inhibitor

Caption: Synthetic pathways illustrating the role of substituted benzoic acid derivatives as intermediates in the synthesis of herbicides and pharmaceuticals.

Conclusion

This compound represents a highly functionalized and synthetically valuable building block. While its direct applications are still emerging, its structural features make it a compelling candidate for the development of novel agrochemicals and pharmaceuticals. The decision to employ this intermediate versus alternative synthetic strategies will be guided by a careful analysis of factors such as cost, availability, and the specific requirements of the target molecule. As the demand for complex and precisely substituted organic molecules continues to grow, the strategic use of such advanced intermediates will undoubtedly play an increasingly important role in the future of chemical synthesis.

References

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

Safety Operating Guide

Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal-related activities, a thorough understanding of the inherent hazards of this compound is paramount. Based on available safety data, this compound is classified as a hazardous substance.[1][2]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These hazards necessitate the stringent use of Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes and accidental contact, which could lead to serious irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize the risk of accidental skin exposure.

All handling and preparation for the disposal of this compound waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors.[1][3]

The Cardinal Rule: Segregation of Halogenated Waste

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic compound .[4] This is due to the presence of chlorine and fluorine atoms in its molecular structure. As such, it must be segregated from non-halogenated waste streams.[4][5]

Why is segregation so critical? Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of persistent environmental pollutants.[4] Mixing them with non-halogenated waste contaminates the entire stream, escalating disposal costs and environmental risks.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of waste containing this compound.

Step 1: Waste Collection
  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, leak-proof container.[6][7] This container should be made of a material compatible with the chemical and any solvents present.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, must also be treated as hazardous waste.[3][7] Collect these items in a designated, clearly labeled solid waste container.

Step 2: Container Management

Proper container selection and labeling are non-negotiable aspects of safe waste management.

  • Container Integrity: Use containers that are in good condition, with no cracks or deterioration, and possess a secure, tightly sealing cap.[5][8]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Waste this compound".

    • A list of all components and their approximate concentrations.[4]

    • The appropriate hazard pictograms (e.g., irritant).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

Key SAA Requirements:

  • The SAA must be under the direct control of laboratory personnel.[7]

  • Waste containers must be kept closed at all times, except when adding waste.[5][9]

  • The total volume of hazardous waste in an SAA is limited (e.g., a maximum of 55 gallons).[9]

Step 4: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (check with your institution's guidelines), it must be transferred to a licensed hazardous waste disposal facility.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[9] Do not attempt to dispose of this chemical waste through regular trash or by pouring it down the drain.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Cleanup: Carefully collect the absorbed material and any contaminated solids, placing them in a designated hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal generation Generation of Waste (Liquid or Solid) collection Collect in Designated Halogenated Waste Container spill Spill? generation->spill labeling Properly Label Container collection->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Licensed Hazardous Waste Disposal ehs_contact->disposal spill->collection emergency_protocol Follow Emergency Spill Protocol spill->emergency_protocol Yes

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and meticulous procedural execution, researchers can ensure that the final chapter of this chemical's lifecycle is a safe and compliant one. Always consult your institution's specific guidelines and your EHS department for any additional local or national requirements.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgt7xIc8MRX9-Bd7n6g9XSuRZWK_ndQ1LhTDhlRqhkGOGSgBf9wCAuAe8DC530S9KdNVtKxJulm2PGclko0BzJ0SN-rcMMg0RnWmlYINu_EKXqe1XeGzgHUiI0Nv3iTw5VjxnimNL0rcEtbkq8tK95RvcxaFH9GtrnLG_89h3AbcjdijA0]
  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYJxVVa4w4BuSKsE6WUSfQUs8MEZOpmJvv2th1dXQNUoaYrsg5sznaG6ccVN6Z7uio9fgV9_AE1JiMF86YG4nne6ymSs8ge5WPgwrkMjSPSQmEPfTj0U7810w1ZQG_dSQmC-EIdQZItk2WYMPs6h-6lVr5c2TUdK61hscMuU2lxw-hPRI=]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR-IoPDFN1eFWJmdq-RZEfk89YWdQNe4hRdoDh-6LVTIYw0ZftQfvDkKGK4l__LVGDEEgOy10HvIkq6fpvFeSgEn5e6Adq3JOCKwB4V-UfVq7IQGTwkbkQ570os_Ys64zildAOX1OktaDf8PzstdvsfRU0ujgoqsQC036B7M8AIY7OCT4nceHVAPIuyyfD_3qPGJFhpm9OIzxlA2Q0-64WS5PE3QI91TC-QLiwcLciYdHzXGTukRf9wVH-svxUYoZYTxdfwXdlOF_r-IFcPsOyekSQknqWJFWnr3g=]
  • Hazardous Waste and Disposal. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdvJ4TSTjtCMZVflGS06xTmeNC1XqMNZPXjhh0qAbRSh0lb2QxSR06D22Vfrwj75Hb2KjtWPeNOOwlLfpetaRHK2UptbmeTKAH8141WWrV1CIrAAcKM_aHAojnTAfc1nmyqmOWK9yY0mlt4TNJb07rbFRh4uEJQVBaBb5ftZnUAaQJ32dkTpBeu66jBduJxPRI8b007BS7OGHHvqnqWMVv4gDzAsAaU0vVRA==]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC-vhYTIOFFPXnumFl3sbZ9Af0mzLwKi0VMz-iuNom7U8TDDfqrBFrjyNTd9Q7DImytuhfPHYeNwtjzFV26T8ZWyXmRq7qRjVqUzbxrbBfAvRtPoIWfRBNVxcGKa433TPYDp4FJG-tEMYl2wFCqa8-GE6g7qZ1]
  • Section 729. Illinois Pollution Control Board. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFckZT7VKeKgLJsKEMzXK8z9Waa-PvuRYATwE-G1OaemH7m7Xe_rOrzMLy7LZYeeBxGudBzkDSLQK9buN3oeZpzX9C1nExp1EteJW9TV_cOUMSSmDiudPjpel6pkwFmljvf7l3DKDnnRfc1LP7Y3okmDvlkW6pXln-hmzM=]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [URL: https://vertexaisearch.cloud.google.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwdYxnBSfBhG5_-p8mrhvBt6npiO_C_x-05dfLCK3RvUcBMjUs0W4XpBRe80xV2YiOgqqvDvTs2RjtaP6nLut0T00UaK0v7u1_Pv0cLDxJKyUcvk4sGkbddsAWdVI3x41tFYAxunAa3-yHPRndNzoIQVFLh9jutsPvZmSxTVyJ5PiznjPIG40CrDItyHo-ff5BSkxdh7K9bjXDsY6zRHll_x2IyT8rBakWzlVE2MzkiaHh]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. Westlaw. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEth5u5qRrANAAZF7pIXbfqZpYcNIowU2W7jEsq2_geHoIIMoNaq2E9rhYMVkdMwsigw71it-h3w9GCQVRedqORb0hMoGm8VhkIwV4V2-RQKum9DY79-2TgSwQQTuuG89sydPhoU0RJqZLocdmkIxMBd52VsOQe9kngU73QDujoK-0e8ys7iRc4Fg0ZKn58MJsaKhXiuiFxQRPiU21IKPNR5GBUkTv4h603CiCDxXzkawuGyOnGWGqBObG6ailwq6_LXnY7LotJg_ejrDE5HLbBnsI5W4hAPL7Cxx5zy33uB4sbuuhrBv-wg7Dy6FRa5ts=]
  • Safety Data Sheet. Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM0Qfy_wckv607Ft4JYEZv2OGwChNii7KHWojdx2yuelA2pU3L-EthERdN4xW26HjGtGgvK2zqgicNpP51GrvnSIINBUQwNtr2SgeXfbW72debbLtWx3RNKgzhQ3cD9tZmTOXU6tXq4zMKbZn8]
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLz8WJ-sJbosBI2hrO8Aari5HWYMP3Xoeo7VewwZV5uKHQPBJ3YY_CRwFNo2WmjPCxqb-Tg8doy6jM-wQhmndQyWcLpC0YZulM7sBXFUqveLLZi8hAV9WVVDYQFLYUxDQlMgo6rCl_XQGgJt-n6V_XErwvcBghnethP4Yx4-3V6R_MZw-x9mbqblpUu_loWXq-jWbHOBp0q0GdzGBPUNagZZ0Ia1kUmIgUKIOuCiGObLdTakE=]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWEpyyUqqlJNYaHJZWnyZTApMWCa0R2MVSYG_S8ywJA8CUC_mMMhh2yuV0mPZOYqcM8vwaX-T5WIFptypawNddmDCUIHfEWdCZgzLyh2NWC7_tFVNn3dQpBF_oHs0-Rds61tEbh336WJTHpH4xY6gTBBk8qgO9GerTtUW9YLkuDptB1YMHbmw-]
  • SAFETY DATA SHEET. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJORcv0zCEjgRgAiOSyt2GrviZz3qpEt_DdiKUEH_s1OSbBV6LA4_pCxrOK9YrjJhcNGZiOO7AzMl2WdaGV9lt7XFbdtwCNX2CFI-kX0HpmjWmMjPpQSz-YH8VTFy4TGXu-6hHU_M6PvRxCiKbLVoW]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo0K4ErEqrRmmI1s6Tq9cLWfLS6k4upZebVG6QgwcvvTA4PfJJtg5OQxzzExmIcPhtTaFvX0Dbpa5rFu_jCfuy0GlaRYvhgaHM-XRtLGR0Zw73FfrawGsc-qI4bHL9teUidtzlO99_XBc=]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI3HkgAynE207XIOjt1-Zhk1risuLXmnMZDlW4DoY3DXF_8kf6R7gasYtbzhqae5oyQ8HlxHVNvunh4s3FJepZWZGYz559X_urhL6joOwggveqbfqUstZ_HF1GryYAUDvPzcT-jGFIW3kwXbHzXl0=]
  • Methyl 5-chloro-2-methoxybenzoate-d3-SDS. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_lgXnsEwJKibSKSA710PVynB_HOe0zPh_gUL7nHEqryMPug3RH_4zfYKhIKydti-WGcNe0fs8gGBXlcmOKtIVCYmtpD1mKDztUI2GrYX_y0_YapjeH9tNgEs8m6kqJmnJ8w9CfZudMizh__wAuKe48-_hrBx4lj32rfFc91NCfCcF4xmONEOykhTFrlyBygEUqAmWrUntqy-CZPdvSQsla3wsBLdlb89i4S0=]

Sources

Navigating the Safe Handling of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous compounds, Methyl 3-Chloro-6-fluoro-2-methoxybenzoate should be presumed to present the following hazards until proven otherwise:

  • Skin Irritation: Similar halogenated aromatic compounds are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

Therefore, all handling procedures must be designed to prevent direct contact with skin and eyes, and to minimize the generation and inhalation of aerosols or dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Must meet ANSI Z87.1 standards.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A disposable lab coat or apron is required to prevent skin exposure.Inspect gloves for any signs of degradation or puncture before use.[5]
Respiratory Protection Generally not required when handled in a certified chemical fume hood. If vapors or dust are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Adhere to OSHA's 29 CFR 1910.134 or equivalent local regulations.

It is imperative to always wash hands thoroughly with soap and water after handling the compound, even if gloves have been worn.[6] Contaminated work clothing should not be taken home and should be laundered separately.[3]

Operational Plan: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to a safe laboratory environment.

Handling:
  • Engineering Controls: All manipulations of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Preventing Contamination: Avoid eating, drinking, or smoking in areas where this chemical is handled.[1]

  • Spill Preparedness: Be prepared for accidental spills. A spill kit containing an inert absorbent material (e.g., sand, vermiculite) should be readily available.[1] In the event of a spill, evacuate the immediate area, prevent the spread of the material, and absorb the spill with the inert material. The contaminated absorbent must then be collected in a sealed container for proper disposal.

Storage:
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly closed when not in use.[1]

  • Ensure the storage area is clearly labeled with the identity of the compound and its associated hazards.

Disposal Plan: Responsible Waste Management

The disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

  • Regulatory Compliance: Dispose of the hazardous waste through a licensed waste disposal contractor, in strict accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the general trash.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

start Start: Receive Chemical assess Assess Hazards (Assume Irritant) start->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->don_ppe fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood weigh_transfer Weigh and Transfer fume_hood->weigh_transfer reaction Perform Experiment weigh_transfer->reaction storage Store in a Cool, Dry, Well-Ventilated Area weigh_transfer->storage spill Spill Occurs reaction->spill end_experiment Experiment Complete reaction->end_experiment cleanup Execute Spill Cleanup Procedure spill->cleanup Yes spill->end_experiment No dispose_waste Dispose of Waste (Hazardous Waste Stream) cleanup->dispose_waste decontaminate Decontaminate Work Area end_experiment->decontaminate decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling and Disposal.

Conclusion

While the full toxicological profile of this compound may not be extensively documented, a cautious and informed approach based on the known hazards of similar chemical structures is essential for ensuring the safety of all laboratory personnel. By implementing these robust PPE, handling, and disposal protocols, researchers can confidently and safely incorporate this compound into their development workflows.

References

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices. Retrieved from [Link]

  • Cambridge Commodities. (2023). Sodium Benzoate Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • eBay. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • Colorado College. (2016). Organic Chemistry Laboratory Manual. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Chloro-6-fluoro-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.